GDP-Fucose-Tz
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C36H52N10O21P2 |
|---|---|
Molecular Weight |
1022.8 g/mol |
IUPAC Name |
[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4S,5S)-3,4,5-trihydroxy-6-[[3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C36H52N10O21P2/c1-19-42-44-31(45-43-19)20-2-4-21(5-3-20)62-15-14-61-13-12-60-11-10-59-9-8-58-7-6-24(47)38-16-22-26(48)28(50)30(52)35(65-22)66-69(56,57)67-68(54,55)63-17-23-27(49)29(51)34(64-23)46-18-39-25-32(46)40-36(37)41-33(25)53/h2-5,18,22-23,26-30,34-35,48-52H,6-17H2,1H3,(H,38,47)(H,54,55)(H,56,57)(H3,37,40,41,53)/t22?,23-,26-,27?,28+,29+,30?,34-,35-/m1/s1 |
InChI Key |
FDHASYQWHCLAFG-ZHOIEPNKSA-N |
Isomeric SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCC(=O)NCC3[C@H]([C@@H](C([C@H](O3)OP(=O)(O)OP(=O)(O)OC[C@@H]4C([C@@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)O |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCC(=O)NCC3C(C(C(C(O3)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to GDP-Fucose-Tz and its Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Introduction
Guanosine diphosphate fucose tetrazine (GDP-Fucose-Tz) is a chemically modified nucleotide sugar that serves as a powerful tool in the field of chemical biology, particularly for metabolic glycoengineering and bioorthogonal chemistry.[1][2] It is an analog of the natural fucose donor, GDP-fucose, and is designed for the specific labeling and subsequent detection or manipulation of fucosylated glycans in living systems. This guide provides a comprehensive overview of this compound, its mechanism of action, experimental protocols, and relevant quantitative data.
Fucosylation, the enzymatic addition of fucose to glycans, is a critical post-translational modification involved in numerous biological processes, including cell signaling, immune responses, and development.[3][4] Altered fucosylation patterns are often associated with diseases such as cancer. The ability to study fucosylated glycans in their native environment is therefore of significant interest. This compound facilitates this by enabling the introduction of a bioorthogonal handle—the tetrazine moiety—into cellular glycans.
Mechanism of Action
The mechanism of action of this compound is a two-stage process that combines cellular metabolic machinery with a highly specific and rapid chemical ligation reaction.
Stage 1: Metabolic Incorporation
The process begins with the introduction of this compound into a biological system. Unlike fucose analogs that rely on the multi-step salvage pathway for conversion into a usable nucleotide sugar donor, this compound can directly enter the later stages of glycan biosynthesis.
-
Transport: this compound is transported into the Golgi apparatus, the primary site of glycosylation.
-
Fucosyltransferase Activity: Inside the Golgi, fucosyltransferases (FucTs) recognize this compound as a substrate, albeit with a modified fucose. These enzymes catalyze the transfer of the fucose-tetrazine moiety onto various glycan acceptors on proteins and lipids. This results in the metabolic labeling of cellular glycoconjugates with the tetrazine group.
This metabolic labeling strategy is advantageous as it leverages the cell's own enzymatic machinery to incorporate the chemical reporter, ensuring that the labeling reflects natural fucosylation patterns.
Stage 2: Bioorthogonal Ligation via Inverse-Electron-Demand Diels-Alder Cycloaddition (IEDDA)
Once the tetrazine handle is incorporated into cellular glycans, it can be detected and manipulated through a bioorthogonal reaction. The reaction of choice for tetrazines is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.
-
Reaction Partners: The electron-deficient tetrazine ring on the fucosylated glycan acts as the diene. It reacts with a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO) derivative.
-
Cycloaddition: The tetrazine and TCO undergo a rapid and highly selective [4+2] cycloaddition reaction.
-
Byproduct Elimination: This is followed by a retro-Diels-Alder reaction that releases a stable molecule of nitrogen gas (N₂), driving the reaction to completion and forming a stable covalent bond.
The IEDDA reaction is exceptionally fast and bioorthogonal, meaning it proceeds efficiently within a complex biological environment without interfering with native biochemical processes. The TCO partner can be conjugated to various probes, such as fluorophores, biotin, or drug molecules, allowing for a wide range of applications, including imaging, purification, and targeted drug delivery.
Data Presentation
Quantitative data for the application of tetrazine-based bioorthogonal reactions is crucial for experimental design. The following table summarizes key kinetic parameters.
| Reaction Partners | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System | Reference |
| Tetrazine & trans-cyclooctene | 2000 | 9:1 Methanol/Water | |
| Tetrazine-amino acid (Tet-v2.0) & sTCO | 72,500 ± 1660 | in cellulo |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with a Fucose Analog
This protocol provides a general procedure for labeling cultured mammalian cells with a fucose analog, which is a prerequisite for subsequent reaction with a tetrazine-modified probe if one were to use a TCO-modified fucose analog. A similar principle applies when directly using this compound, though direct delivery into the cytoplasm (e.g., via microinjection) might be necessary for the charged nucleotide sugar.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
Fucose analog (e.g., a TCO-modified fucose)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protease inhibitors
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the desired final concentration of the fucose analog. The optimal concentration should be determined empirically but typically ranges from 20 µM to 500 µM.
-
Metabolic Labeling: Remove the existing culture medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for 24 to 72 hours. The optimal incubation time depends on the cell type and the turnover rate of the glycoproteins of interest.
-
Cell Harvest and Lysis:
-
For adherent cells, remove the labeling medium, wash the cells twice with ice-cold PBS, and then add cell lysis buffer supplemented with protease inhibitors.
-
For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend in cell lysis buffer with protease inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Sample Storage: Store the cell lysates at -80°C for subsequent analysis.
Protocol 2: Bioorthogonal Ligation for Fluorescence Imaging
This protocol describes the general steps for ligating a tetrazine-conjugated fluorophore to cells that have been metabolically labeled with a TCO-containing fucose analog. The inverse experiment with this compound labeled cells and a TCO-fluorophore would follow the same principles.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Tetrazine-conjugated fluorophore
-
PBS or complete culture medium
-
Imaging medium (e.g., phenol red-free medium)
Procedure:
-
Preparation of Tetrazine Probe Solution: Dilute the tetrazine-conjugated fluorophore in PBS or culture medium to the desired final concentration. A typical starting concentration is 1-10 µM.
-
Labeling Reaction:
-
Remove the labeling medium from the cells and wash with PBS.
-
Add the tetrazine-containing medium to the cells.
-
Incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal time depends on the specific reactants.
-
-
Washing: For non-fluorogenic probes, wash the cells two to three times with warm PBS or culture medium to remove unbound tetrazine-dye and reduce background fluorescence. For fluorogenic probes that increase in fluorescence upon reaction, this step may be less critical.
-
Imaging: Replace the wash buffer with an appropriate imaging medium. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Mandatory Visualization
Caption: Metabolic pathway for the incorporation of this compound into glycans.
References
An In-depth Technical Guide to GDP-Fucose-Tz for Studying Fucosylation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the enzymatic addition of a fucose sugar moiety to proteins and lipids, is a critical post-translational modification involved in a myriad of biological processes. These include cell-cell recognition, signal transduction, inflammation, and cancer metastasis. The dysregulation of fucosylation is increasingly recognized as a hallmark of various diseases, making the study of fucosylation pathways a pivotal area of research for biomarker discovery and therapeutic development.
Fucosyltransferases (FUTs) catalyze the transfer of fucose from the donor substrate Guanosine Diphosphate-Fucose (GDP-Fucose) onto glycan structures. To probe these dynamic processes, chemical reporters that mimic natural substrates have become indispensable tools. GDP-Fucose-Tetrazine (GDP-Fucose-Tz) is a state-of-the-art chemical probe designed for the metabolic labeling and subsequent detection of fucosylated glycoproteins.
This guide provides a comprehensive overview of the application of this compound, detailing its mechanism, experimental protocols, and its role in elucidating fucosylation-dependent signaling pathways. This compound is a GDP-fucose analog that contains a tetrazine group. This modification allows it to be utilized by fucosyltransferases, incorporating the tetrazine moiety into newly synthesized glycans. The tetrazine group serves as a bioorthogonal handle for chemical ligation via the inverse-electron-demand Diels-Alder (iEDDA) reaction with a strained dienophile, such as trans-cyclooctene (TCO). This highly specific and rapid "click chemistry" reaction enables the attachment of reporter molecules, such as biotin or fluorophores, for the detection, visualization, and enrichment of fucosylated biomolecules.
Fucosylation Biosynthesis and Metabolic Labeling
In mammalian cells, GDP-Fucose is synthesized through two primary pathways: the de novo pathway and the salvage pathway. The de novo pathway, which accounts for the majority of GDP-fucose production, converts GDP-mannose to GDP-fucose. The salvage pathway utilizes free fucose from the extracellular environment or lysosomal degradation of glycoconjugates to synthesize GDP-fucose.[1][2]
Metabolic labeling with fucose analogs typically exploits the salvage pathway. Analogs like peracetylated 6-alkynyl-fucose can be taken up by cells and are converted to their corresponding GDP-fucose analogs.[3] However, the efficiency of these multi-step enzymatic conversions can be a limiting factor. This compound offers a potential advantage by bypassing the initial steps of the salvage pathway, directly providing the fucosyltransferase with a modified donor substrate. This can lead to more efficient labeling, especially in systems where the salvage pathway enzymes have low tolerance for modified fucose analogs.[4]
Chemical Reporter Strategy: this compound and iEDDA Click Chemistry
The power of this compound lies in the subsequent detection step, which utilizes the inverse-electron-demand Diels-Alder (iEDDA) reaction. The tetrazine moiety on the incorporated fucose analog reacts with a trans-cyclooctene (TCO)-containing probe in a highly specific and rapid manner. This reaction is bioorthogonal, meaning it does not interfere with native biological processes.
References
The Role of GDP-Fucose-Tz in Modern Glycobiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of glycobiology, the study of fucosylation—the enzymatic addition of fucose to glycans—is paramount to understanding a vast array of physiological and pathological processes. Fucosylated glycans are critically involved in cell adhesion, signaling, and immune responses. Alterations in fucosylation patterns are well-established hallmarks of various diseases, including cancer and inflammation. The advent of bioorthogonal chemistry has revolutionized our ability to study these modifications in living systems. This guide focuses on a powerful tool in this field: Guanosine Diphosphate-Fucose-Tetrazine (GDP-Fucose-Tz).
This compound is a chemically modified analog of GDP-fucose, the natural donor substrate for fucosyltransferases.[1] By introducing a tetrazine (Tz) moiety, this probe allows for the direct metabolic labeling of fucosylated glycans. Unlike fucose analogs that rely on the cell's salvage pathway to be converted into a GDP-fucose analog, this compound can be directly utilized by fucosyltransferases within the Golgi apparatus.[2][3] This direct delivery can bypass the often inefficient enzymatic steps of the salvage pathway, leading to more robust labeling.[2][3] Once incorporated into glycans, the tetrazine group serves as a bioorthogonal handle for highly specific and rapid ligation with a trans-cyclooctene (TCO) partner via the inverse-electron-demand Diels-Alder (IEDDA) reaction. This "click chemistry" reaction enables the attachment of a wide variety of reporter molecules, such as fluorophores for imaging or biotin for enrichment and proteomic analysis.
Chemoenzymatic Synthesis of GDP-Fucose Analogs
The synthesis of GDP-fucose and its analogs can be a costly and complex process. A chemoenzymatic approach offers a more efficient and scalable alternative. This method utilizes the bifunctional enzyme L-fucokinase/GDP-fucose pyrophosphorylase (FKP), which can convert fucose and its analogs first to fucose-1-phosphate and subsequently to the corresponding GDP-fucose derivative.
Brief Synthesis Workflow:
-
Expression and Purification of FKP: The gene encoding for FKP from a bacterial source (e.g., Bacteroides fragilis) is cloned into an expression vector and transformed into E. coli. The recombinant enzyme is then overexpressed and purified.
-
One-Pot Enzymatic Reaction: The fucose analog (in this case, a tetrazine-modified fucose) is incubated with the purified FKP enzyme in the presence of ATP and GTP.
-
Purification: The resulting GDP-fucose analog is purified from the reaction mixture using chromatographic techniques.
This method has been successfully used to generate a library of GDP-fucose derivatives with modifications at the C-5 position in high yields.
Mechanism of Action and Bioorthogonal Ligation
The utility of this compound lies in its two-step application: metabolic incorporation followed by bioorthogonal ligation.
-
Metabolic Incorporation: this compound is introduced to cells, where it is transported into the Golgi apparatus. Fucosyltransferases (FUTs) recognize it as a substrate and transfer the fucose-tetrazine moiety to acceptor glycans on proteins and lipids.
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation: The tetrazine-labeled cells are then treated with a TCO-functionalized probe (e.g., TCO-dye or TCO-biotin). The tetrazine and TCO undergo a rapid and highly specific [4+2] cycloaddition reaction, forming a stable covalent bond. This reaction is exceptionally fast and proceeds efficiently in complex biological environments without the need for a catalyst.
Quantitative Data Summary
The following tables summarize key quantitative data related to metabolic labeling with fucose analogs and the kinetics of the TCO-tetrazine ligation.
| Parameter | Value | Cell Type/System | Reference |
| Metabolic Labeling with Fucose Analogs | |||
| Intracellular GDP-fucose concentration (baseline) | ~5 µM | HEK293T cells | |
| Intracellular GDP-fucose concentration (after 5 mM fucose supplementation) | ~200-250 µM | HEK293T cells | |
| Optimal concentration for fucose analog labeling | 10-200 µM | Jurkat cells | |
| Incubation time for metabolic labeling | 24-72 hours | Cultured mammalian cells | |
| TCO-Tetrazine Ligation Kinetics | |||
| Second-order rate constant | > 800 M⁻¹s⁻¹ | General | |
| Reaction pH range | 6-9 | PBS buffer | |
| Reaction temperature | Room temperature or 37°C | General | |
| Incubation time for protein conjugation | 10-60 minutes | In vitro |
Detailed Experimental Protocols
Protocol 1: In Vivo Metabolic Labeling of Fucosylated Glycans in Zebrafish Embryos
This protocol is adapted from methods for labeling fucosylated glycans in developing zebrafish using GDP-fucose analogs.
Materials:
-
This compound
-
One-cell stage zebrafish embryos
-
Microinjection apparatus
-
E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, pH 7.4)
-
TCO-conjugated fluorophore (e.g., TCO-Alexa Fluor 488)
-
Confocal microscope
Procedure:
-
Preparation of Injection Solution: Prepare a solution of this compound at a concentration of 20 mM in 0.2 M KCl. A tracer dye such as phenol red (0.1%) can be included to visualize the injection.
-
Microinjection: Microinject approximately 1-2 nL of the this compound solution into the yolk of one-cell stage zebrafish embryos.
-
Incubation: Allow the embryos to develop in E3 embryo medium at 28.5°C to the desired stage (e.g., 9.5 hours post-fertilization).
-
Bioorthogonal Ligation: Transfer the embryos to a solution containing the TCO-conjugated fluorophore in E3 medium. The optimal concentration of the TCO-probe should be determined empirically, but a starting point of 10-50 µM can be used. Incubate for 30-60 minutes at 28.5°C.
-
Washing: Wash the embryos three times with fresh E3 embryo medium to remove excess TCO-probe.
-
Imaging: Mount the embryos and image using a confocal microscope with the appropriate laser excitation and emission filters for the chosen fluorophore.
Protocol 2: Proteomic Analysis of Fucosylated Glycoproteins
This protocol outlines a general workflow for the enrichment and analysis of fucosylated proteins following metabolic labeling with this compound and ligation with TCO-biotin.
Materials:
-
Cells metabolically labeled with this compound
-
TCO-PEG-biotin
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of salt and detergent)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Trypsin
-
Reagents for reduction and alkylation (DTT and iodoacetamide)
-
Mass spectrometer
Procedure:
-
Bioorthogonal Ligation with TCO-Biotin:
-
Harvest the metabolically labeled cells and prepare a cell lysate.
-
Incubate the lysate with TCO-PEG-biotin at a concentration of 100-200 µM for 1-2 hours at room temperature.
-
-
Enrichment of Biotinylated Glycoproteins:
-
Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated glycoproteins.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce the proteins with DTT (10 mM) for 30 minutes at 56°C.
-
Alkylate with iodoacetamide (25 mM) for 20 minutes at room temperature in the dark.
-
Add trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
-
Peptide Extraction and Desalting:
-
Collect the supernatant containing the tryptic peptides.
-
Perform additional washes of the beads to recover any remaining peptides.
-
Combine the supernatants and desalt the peptides using a C18 StageTip or similar method.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the fucosylated peptides and proteins using appropriate database search algorithms.
-
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
Fucosylation plays a critical role in regulating key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Notch signaling pathways.
Caption: Role of core fucosylation in EGFR signaling.
Caption: O-Fucosylation is essential for Notch signaling.
Experimental Workflows
Caption: General workflow for metabolic labeling with this compound.
References
Probing Fucosyltransferase Activity with Bioorthogonal Chemistry: A Technical Guide to GDP-Fucose Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the enzymatic transfer of a fucose sugar from a donor substrate to an acceptor molecule, is a critical post-translational modification implicated in a vast array of biological processes, from cell adhesion and signaling to cancer metastasis and inflammation. The enzymes responsible for this modification, fucosyltransferases (FUTs), are key targets for both fundamental research and therapeutic development. The ability to accurately measure FUT activity is paramount for understanding their roles in disease and for screening potential inhibitors.
This technical guide provides a comprehensive overview of the use of bioorthogonal GDP-fucose analogs as probes for fucosyltransferase activity. While the specific probe "GDP-Fucose-Tz" (tetrazine) is not yet described in mainstream literature, this guide will focus on the state-of-the-art bioorthogonal ligation between tetrazines and trans-cyclooctenes (TCO) as a highly efficient detection method for fucosylation. This is typically achieved by employing a GDP-fucose analog bearing a compatible bioorthogonal handle, such as an alkyne or an azide, which is subsequently detected with a tetrazine or TCO-functionalized reporter. This two-step approach offers exceptional specificity and reaction kinetics.
Principle of the Bioorthogonal Fucosylation Assay
The core principle of this assay is a two-stage process that leverages the specificity of enzymatic fucosylation and the efficiency of bioorthogonal "click" chemistry.
-
Enzymatic Transfer of a Modified Fucose: A fucosyltransferase enzyme recognizes and transfers a fucose analog, which has been modified to include a small, bio-inert chemical handle (e.g., an alkyne or azide), from a GDP-fucose analog donor to a specific acceptor substrate. This step ensures that the chemical probe is only incorporated where fucosylation occurs.
-
Bioorthogonal Ligation for Detection: The incorporated chemical handle is then detected by a reaction with a complementary probe that is conjugated to a reporter molecule (e.g., a fluorophore or biotin). The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a premier example of such a bioorthogonal reaction, known for its exceptionally fast reaction rates without the need for a toxic catalyst.[1][2]
This approach allows for highly sensitive and specific quantification of fucosyltransferase activity, both in vitro and in living cells.
GDP-Fucose Analogs as Probes
A variety of GDP-fucose analogs have been developed for probing fucosyltransferase activity. These can be broadly categorized based on the nature of the modification on the fucose moiety.
-
Alkynyl- and Azido-Fucose Analogs: These are the most widely used probes for metabolic labeling and in vitro assays.[3][4][5] The small size of the alkyne and azide groups generally allows for efficient processing by the cellular machinery and recognition by fucosyltransferases. Once incorporated, they can be detected via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
-
Isotopically Labeled Fucose Analogs: GDP-fucose containing stable isotopes, such as ¹³C, can be used in fucosyltransferase assays where detection is performed by mass spectrometry. This method offers high precision and is particularly useful for inhibitor screening.
-
Fluorescently Labeled Fucose Analogs: Direct conjugation of a fluorophore to GDP-fucose allows for a more direct detection method, often used in Fluorescence Resonance Energy Transfer (FRET)-based assays.
Data Presentation: Comparison of Bioorthogonal Probes
| Probe Type | Bioorthogonal Handle | Detection Method | Key Advantages | Considerations |
| GDP-6-Alkynyl-Fucose | Terminal Alkyne | CuAAC, SPAAC | Small, bio-inert handle; versatile detection with various azide probes. | CuAAC requires a copper catalyst which can be toxic to cells. |
| GDP-6-Azido-Fucose | Azide | CuAAC, SPAAC | Small, bio-inert handle; versatile detection with various alkyne probes. | Azides can be reduced in the cellular environment. |
| GDP-Fucose-(TCO) | Trans-cyclooctene | Tetrazine Ligation | Extremely fast, catalyst-free reaction kinetics. | TCO is a bulky group and its direct incorporation into GDP-fucose may hinder enzymatic recognition. |
| GDP-Fucose-(Tetrazine) | Tetrazine | TCO Ligation | Extremely fast, catalyst-free reaction kinetics. | Tetrazine is a bulky group and its direct incorporation into GDP-fucose may hinder enzymatic recognition. |
| ¹³C-GDP-Fucose | Stable Isotope | Mass Spectrometry | High precision and specificity; ideal for quantitative inhibitor screening. | Requires specialized equipment (mass spectrometer). |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Biosynthesis and incorporation of a GDP-Fucose analog.
Caption: Bioorthogonal detection of fucosylated glycoproteins.
Experimental Protocols
Protocol 1: In Vitro Fucosyltransferase Activity Assay using GDP-6-Alkynyl-Fucose and Tetrazine-TCO Ligation
This protocol describes a two-step assay to measure the activity of a purified fucosyltransferase or FUT activity in a cell lysate.
Materials:
-
Recombinant fucosyltransferase or cell lysate
-
GDP-6-alkynyl-fucose (donor substrate)
-
Acceptor substrate (e.g., N-acetyllactosamine)
-
FUT assay buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM MnCl₂, 25 mM MgCl₂)
-
Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5)
-
Reaction quench solution (e.g., 10 mM EDTA)
-
96-well microplate (black, flat-bottom for fluorescence reading)
-
Plate reader with appropriate excitation/emission filters for the chosen fluorophore
Procedure:
-
Enzymatic Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by combining the FUT assay buffer, acceptor substrate (final concentration 1 mM), and the enzyme source.
-
For inhibitor studies, pre-incubate the enzyme with the test compound for 15 minutes at room temperature.
-
Initiate the reaction by adding GDP-6-alkynyl-fucose to a final concentration of 100 µM.
-
Incubate the reaction at 37°C for 1-2 hours. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding the quench solution.
-
-
Bioorthogonal Labeling:
-
To the quenched reaction mixture, add the tetrazine-fluorophore conjugate to a final concentration of 50 µM.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Transfer the reaction mixture to a 96-well microplate.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the fluorophore.
-
Include negative controls (no enzyme, no GDP-6-alkynyl-fucose) to determine background fluorescence.
-
FUT activity is proportional to the background-subtracted fluorescence signal. For inhibitor studies, calculate the percent inhibition relative to a vehicle control.
-
Protocol 2: Metabolic Labeling of Cellular Fucosylation with 6-Alkynyl-Fucose
This protocol describes the metabolic incorporation of an alkynyl-fucose analog into cellular glycoproteins, followed by bioorthogonal ligation for visualization or enrichment.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Peracetylated 6-alkynyl-fucose (Ac₄FucAl)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-fluorophore or Azide-biotin conjugate
-
Click chemistry reaction buffer (e.g., for CuAAC: PBS, CuSO₄, THPTA, sodium ascorbate)
-
SDS-PAGE gels and Western blotting reagents
-
Streptavidin-HRP conjugate (for biotin labeling)
-
Fluorescence microscope (for imaging)
Procedure:
-
Metabolic Labeling:
-
Plate cells and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing Ac₄FucAl at a final concentration of 25-100 µM.
-
Incubate the cells for 24-72 hours to allow for metabolic incorporation of the fucose analog.
-
-
Cell Lysis or Fixation:
-
For Western Blot Analysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
For Fluorescence Microscopy:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
-
Bioorthogonal Ligation:
-
For Lysates (CuAAC):
-
To the cell lysate, add the azide-biotin conjugate, CuSO₄, THPTA, and freshly prepared sodium ascorbate.
-
Incubate at room temperature for 1 hour with gentle rotation.
-
-
For Fixed Cells (CuAAC):
-
To the permeabilized cells, add the click chemistry reaction mix containing the azide-fluorophore.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
-
Analysis:
-
Western Blot:
-
Separate the labeled proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with streptavidin-HRP and detect using an appropriate chemiluminescent substrate.
-
-
Fluorescence Microscopy:
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with an antifade mounting medium.
-
Visualize the fucosylated glycoproteins using a fluorescence microscope.
-
-
Conclusion
The use of GDP-fucose analogs in conjunction with bioorthogonal chemistry provides a powerful and versatile platform for the sensitive and specific detection of fucosyltransferase activity. While a direct "this compound" probe is not yet readily available, the two-step approach utilizing more sterically favorable alkynyl- or azido-fucose analogs followed by highly efficient tetrazine-TCO ligation offers a robust alternative for researchers in glycobiology and drug discovery. The protocols and data presented in this guide serve as a foundation for the implementation of these cutting-edge techniques to unravel the complexities of fucosylation in health and disease.
References
- 1. Tetrazine-trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 6-Alkynyl fucose is a bioorthogonal analog for O-fucosylation of epidermal growth factor-like repeats and thrombospondin Type-1 repeats by protein O-fucosyltransferases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-alkynyl fucose is a bioorthogonal analog for O-fucosylation of epidermal growth factor-like repeats and thrombospondin type-1 repeats by protein O-fucosyltransferases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of GDP-Fucose-Tetrazine in Glycan Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of GDP-Fucose-Tetrazine (GDP-Fucose-Tz) as a chemical reporter for the metabolic labeling and subsequent visualization of fucosylated glycans. We will delve into the underlying biochemical pathways, provide quantitative data on the key reactions, and offer detailed experimental protocols for its application in cellular and molecular research.
Introduction: Metabolic Glycoengineering and Bioorthogonal Chemistry
Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a fundamental post-translational modification that plays a critical role in a vast array of biological processes, including cell-cell recognition, signaling, and immune responses. Aberrant fucosylation, the attachment of the deoxyhexose sugar fucose, is a hallmark of several diseases, most notably cancer.[1]
Metabolic glycoengineering (MGE) has emerged as a powerful technique to study glycans in their native environment. This approach involves introducing a synthetic monosaccharide analog, bearing a bioorthogonal chemical reporter, into living cells. The cell's own metabolic machinery then incorporates this analog into newly synthesized glycans. The chemical reporter, being biologically inert, can then be selectively reacted with a complementary probe, a process known as a bioorthogonal reaction, for visualization or enrichment.
GDP-Fucose-Tetrazine is a fucose analog that has been chemically modified with a tetrazine group. The tetrazine moiety serves as a bioorthogonal handle for a highly efficient and specific reaction with a strained alkene, such as a trans-cyclooctene (TCO), in a reaction termed the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is exceptionally fast and proceeds readily in complex biological environments without the need for a catalyst.
The Fucosylation Salvage Pathway: Incorporating this compound into Glycans
Mammalian cells utilize two primary pathways for the synthesis of GDP-fucose, the donor substrate for fucosyltransferases: the de novo pathway and the salvage pathway. Metabolic glycoengineering with fucose analogs like this compound primarily exploits the salvage pathway.
The salvage pathway begins with the uptake of extracellular fucose or fucose analogs. Inside the cell, a series of enzymatic reactions converts the fucose analog into its activated nucleotide sugar form, which can then be used by fucosyltransferases to modify glycans in the Golgi apparatus.
Quantitative Data
The efficiency of glycan labeling with this compound is dependent on several factors, including the rate of cellular uptake, the kinetics of the enzymatic reactions in the salvage pathway, and the speed of the subsequent bioorthogonal ligation.
Enzyme Kinetics
The enzymes of the fucose salvage pathway must be able to process the tetrazine-modified fucose. While specific kinetic data for this compound is not extensively published, studies on similar fucose analogs provide valuable insights. For instance, the fucose salvage pathway enzymes have been shown to be somewhat permissive to modifications at the C6 position of fucose. However, the efficiency can be lower compared to the natural substrate. One study found that the human fucose-1-phosphate guanylyltransferase (FPGT) is 160-fold less efficient with a C6-modified fucose analog compared to natural fucose.
| Enzyme | Substrate | Km | kcat | Reference |
| Fucosyltransferase V | GDP-Fucose | 50.4 ± 5.5 µM | - | |
| Fucosyltransferase V | GDP-carba-Fucose (analog) | Kᵢ = 67.1 ± 9.8 µM | - |
Table 1: Michaelis-Menten Constants (Km) and Inhibition Constants (Ki) for Fucosyltransferase V. This table provides a comparison of the binding affinity of a fucosyltransferase for the natural substrate GDP-Fucose and a modified analog.
Bioorthogonal Reaction Kinetics
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) is exceptionally fast, with second-order rate constants among the highest of all bioorthogonal reactions.
| Reactants | Second-Order Rate Constant (k₂) | Reference |
| Tetrazine - TCO | ~1 - 1x10⁶ M⁻¹s⁻¹ |
Table 2: Second-Order Rate Constants for Tetrazine-TCO Ligation. The rapid kinetics of this reaction allow for efficient labeling at low concentrations of reactants.
Experimental Protocols
The following protocols provide a general framework for the metabolic labeling of cellular glycans with a fucose analog and subsequent detection via click chemistry. Optimization may be required for specific cell lines and experimental conditions.
Protocol 1: Metabolic Labeling of Fucosylated Glycans in Cultured Cells
This protocol describes the incorporation of a peracetylated fucose-tetrazine analog into cellular glycans. The peracetyl groups enhance cell permeability.
Materials:
-
Peracetylated Fucose-Tetrazine analog
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Cultured mammalian cells (e.g., HeLa, HEK293)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, culture flasks) and allow them to adhere and grow to a desired confluency (typically 50-70%).
-
Metabolic Labeling:
-
Prepare a stock solution of the peracetylated fucose-tetrazine analog in DMSO.
-
Dilute the stock solution directly into the cell culture medium to a final concentration of 25-100 µM.
-
As a negative control, treat a separate batch of cells with an equivalent volume of DMSO.
-
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time will depend on the cell type and the turnover rate of the glycoproteins of interest.
-
Harvesting: After incubation, harvest the cells for downstream click chemistry applications. For adherent cells, wash with PBS, then detach using a cell scraper or a gentle dissociation reagent like trypsin. For suspension cells, pellet by centrifugation.
Protocol 2: Bioorthogonal Ligation with a TCO-Functionalized Probe (e.g., for Fluorescence Microscopy)
This protocol describes the "clicking" of a fluorescent TCO probe onto the tetrazine-labeled glycans on the cell surface.
Materials:
-
Cells metabolically labeled with Fucose-Tetrazine (from Protocol 1)
-
TCO-functionalized fluorescent probe (e.g., TCO-FITC, TCO-Cy5)
-
Phosphate-Buffered Saline (PBS) or serum-free medium
-
Staining Buffer (e.g., PBS with 1% BSA)
Procedure:
-
Prepare Cells: After harvesting, wash the cells twice with ice-cold PBS or serum-free medium to remove any unincorporated fucose analog.
-
Prepare Labeling Solution: Dilute the TCO-functionalized fluorescent probe in staining buffer to a final concentration of 10-50 µM.
-
Labeling Reaction: Resuspend the cells in the labeling solution and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash three times with staining buffer to remove excess probe.
-
Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Protocol 3: Analysis of Labeled Glycans by Mass Spectrometry
This protocol outlines the general steps for preparing and analyzing tetrazine-labeled glycoproteins from cell lysates.
Materials:
-
Cell lysate from metabolically labeled cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
TCO-functionalized affinity probe (e.g., TCO-Biotin)
-
Streptavidin-coated magnetic beads
-
PNGase F
-
Reagents for mass spectrometry sample preparation (e.g., DTT, iodoacetamide, trypsin)
Procedure:
-
Cell Lysis: Resuspend the harvested cell pellet in lysis buffer and incubate on ice. Clarify the lysate by centrifugation.
-
Click Reaction in Lysate: Add the TCO-Biotin probe to the clarified lysate and incubate to allow the click reaction to proceed.
-
Enrichment of Labeled Glycoproteins: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated glycoproteins. Wash the beads to remove non-specifically bound proteins.
-
Glycan Release: Elute the captured glycoproteins and treat with PNGase F to release the N-linked glycans.
-
Mass Spectrometry Analysis:
-
The released glycans can be directly analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS) to identify the structures containing the tetrazine-modified fucose.
-
Alternatively, the enriched glycoproteins can be subjected to tryptic digestion, and the resulting glycopeptides analyzed by LC-MS/MS to identify the specific sites of fucosylation.
-
Experimental and Logical Workflows
The following diagrams illustrate the overall experimental workflow and the logical relationship of the key steps in glycan labeling using this compound.
Conclusion
GDP-Fucose-Tetrazine, in conjunction with bioorthogonal click chemistry, offers a powerful and versatile platform for the study of fucosylated glycans in living systems. This approach allows for the specific labeling and visualization of these important biomolecules, providing valuable insights into their roles in health and disease. While the metabolic incorporation efficiency of fucose analogs can be a limiting factor, the exceptionally rapid kinetics of the tetrazine-TCO ligation help to ensure sensitive detection. The protocols and data presented in this guide provide a solid foundation for researchers to apply this innovative technology in their own investigations into the complex world of glycobiology.
References
A Technical Guide to GDP-Fucose-Tetrazine Click Chemistry: Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core principles of Guanosine Diphosphate (GDP)-Fucose-Tetrazine (Tz) click chemistry, a powerful bioorthogonal tool for the specific labeling and investigation of fucosylated glycans. We will delve into the underlying enzymatic and chemical reactions, present quantitative data, and provide detailed experimental protocols and workflows.
Introduction to Fucosylation and Bioorthogonal Chemistry
Fucosylation, the addition of the deoxyhexose sugar L-fucose to glycans and proteins, is a critical post-translational modification involved in a wide array of biological processes, including cell adhesion, signaling, and development.[1] The universal donor for these reactions is GDP-fucose, which is synthesized in mammalian cells through two main routes: the de novo pathway and the salvage pathway.[1] Dysregulation of fucosylation is a known hallmark of several diseases, including cancer, making the study of this modification paramount.[1]
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[2] The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a strained dienophile, such as a trans-cyclooctene (TCO), is one of the fastest and most specific bioorthogonal reactions known, proceeding rapidly without the need for a catalyst.[3]
GDP-Fucose-Tz click chemistry merges these two fields by using a GDP-fucose analogue bearing a tetrazine moiety. This allows for the enzymatic incorporation of the "click" handle into fucosylated biomolecules, which can then be tagged with a complementary TCO-bearing probe for detection, imaging, or isolation.
The Core Principle: A Two-Step Labeling Strategy
The fundamental workflow of this compound click chemistry involves two key steps:
-
Enzymatic Incorporation of the Tetrazine Handle: A GDP-fucose molecule chemically modified with a tetrazine group (this compound) is introduced to a biological system. Fucosyltransferases (FUTs), the enzymes responsible for fucosylation, recognize this analogue and transfer the fucose-tetrazine moiety onto their target glycans. This step can be performed in vitro using purified enzymes or within living cells by providing the modified sugar. The use of the GDP-fucose analogue directly can bypass the cellular salvage pathway, which may have limited efficiency in processing modified fucose monosaccharides.
-
Bioorthogonal Ligation: The tetrazine-tagged biomolecule is then reacted with a probe (e.g., a fluorophore, biotin, or drug molecule) that has been conjugated to a trans-cyclooctene (TCO). The IEDDA reaction between the tetrazine and TCO forms a stable covalent bond, thus specifically labeling the fucosylated molecule of interest.
Below is a logical diagram illustrating this two-step process.
Caption: The two-step process of this compound click chemistry.
Quantitative Data
The success of this technique hinges on the kinetics of both the enzymatic incorporation and the subsequent click reaction.
Fucosyltransferase Substrate Affinity
Fucosyltransferases exhibit a degree of promiscuity, allowing them to process analogues of GDP-fucose. While kinetic data for this compound is not extensively published, data from similar GDP-fucose analogues suggest that modifications are tolerated, albeit sometimes with a change in affinity. For comparison, the Michaelis constant (Km) for the natural substrate GDP-Fucose and the inhibition constant (Ki) for an analogue are presented below.
| Enzyme | Substrate/Inhibitor | Constant Type | Value (µM) |
| Fucosyltransferase V | GDP-Fucose | Km | 50.4 ± 5.5 |
| Fucosyltransferase V | GDP-carba-Fucose | Ki | 67.1 ± 9.8 |
Data sourced from.
This table indicates that fucosyltransferases can bind analogues with affinities similar to the natural substrate, supporting the feasibility of the enzymatic incorporation step.
Kinetics of the Tetrazine-TCO Ligation
The IEDDA reaction between tetrazines and TCO is exceptionally fast. The rate is typically described by a second-order rate constant (k₂), which is influenced by the substituents on both the tetrazine and the TCO, as well as the solvent. Electron-withdrawing groups on the tetrazine generally increase the reaction rate.
| Tetrazine Reactant | Dienophile | Solvent/Temp | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 9:1 Methanol/Water | 2000 ± 400 |
| 3-phenyl-1,2,4,5-tetrazine | TCO | PBS, 37°C | 26,000 ± 500 |
| 3-(p-aminophenyl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 820 ± 70 |
| 3,6-diphenyl-1,2,4,5-tetrazine | TCO | PBS, 37°C | 5,300 ± 400 |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | TCO | PBS, 37°C | 210 ± 20 |
Data compiled from.
These high reaction rates allow for efficient labeling at low, micromolar concentrations, which is ideal for applications in biological systems.
Application in Studying Signaling Pathways: The Notch Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system crucial for development. The extracellular domain of the Notch receptor is modified by O-linked fucose, a modification that is essential for its proper function and interaction with its ligands (e.g., Delta and Serrate/Jagged). This fucosylation is catalyzed by Protein O-fucosyltransferase 1 (POFUT1). This compound chemistry can be a powerful tool to study the dynamics of Notch fucosylation.
Caption: O-fucosylation in the Notch signaling pathway.
By supplying cells with a tetrazine-modified fucose analogue that gets converted to this compound, or by directly introducing this compound, researchers can specifically tag newly synthesized and fucosylated Notch receptors. Subsequent ligation with a TCO-fluorophore would allow for the visualization of Notch trafficking, localization, and turnover.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments in a this compound click chemistry workflow.
Chemoenzymatic Synthesis of this compound
This protocol describes a two-step synthesis: first, the chemical synthesis of a tetrazine-modified fucose, followed by its enzymatic conversion to the corresponding GDP-sugar. This approach leverages the specificity of enzymes for the final, complex step.
Step 1: Chemical Synthesis of Fucose-Tetrazine This step requires expertise in organic synthesis and involves modifying L-fucose at a position tolerated by fucosyltransferases (e.g., C-6) with a tetrazine moiety via a suitable linker.
Step 2: Enzymatic Synthesis of this compound This one-pot reaction uses the bifunctional enzyme L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP) from Bacteroides fragilis.
-
Materials:
-
Fucose-Tetrazine (from Step 1)
-
Recombinant FKP enzyme
-
Adenosine triphosphate (ATP)
-
Guanosine triphosphate (GTP)
-
Inorganic pyrophosphatase (PPA)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
MgCl₂ or MnSO₄
-
-
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing Tris-HCl buffer, Fucose-Tetrazine (e.g., 0.05 mmol), ATP (1.0 eq), GTP (1.0 eq), and MgCl₂ (10 mM).
-
Add inorganic pyrophosphatase (e.g., 90 units) to drive the reaction forward by degrading the pyrophosphate byproduct.
-
Initiate the reaction by adding a catalytic amount of purified FKP enzyme (e.g., 9 units).
-
Incubate the reaction mixture at 37°C for 5-6 hours with gentle shaking.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Purify the resulting this compound using anion-exchange chromatography.
-
In Vitro Fucosylation Assay
This protocol allows for the enzymatic transfer of Fucose-Tz to an acceptor substrate using a specific fucosyltransferase.
-
Materials:
-
Purified this compound
-
Recombinant Fucosyltransferase (e.g., FUT8)
-
Acceptor substrate (e.g., a specific asialo-glycoprotein or synthetic glycan)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Divalent cations (e.g., 5-10 mM MnCl₂)
-
-
Procedure:
-
In a microcentrifuge tube, combine the reaction buffer, acceptor substrate (e.g., 1-5 mM), this compound (e.g., 1.5-3 mM), and MnCl₂.
-
Initiate the reaction by adding the fucosyltransferase (e.g., 0.1-1 mU).
-
Incubate the reaction at 37°C for 1 to 24 hours.
-
Terminate the reaction by heating at 100°C for 5 minutes.
-
The resulting tetrazine-labeled product can be used directly in a subsequent click reaction.
-
Cellular Labeling and Click Reaction
This protocol describes the metabolic labeling of cellular glycans with a fucose analogue and subsequent detection via click chemistry.
-
Materials:
-
Cultured mammalian cells
-
Peracetylated Fucose-Tetrazine analogue (for better cell permeability) or this compound for microinjection/cell permeabilization techniques.
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
TCO-conjugated fluorophore
-
-
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Dilute the peracetylated Fucose-Tetrazine stock solution directly into the cell culture medium to a final concentration of 50-100 µM.
-
Incubate the cells for 24-72 hours under standard culture conditions (37°C, 5% CO₂).
-
-
Cell Harvesting and Fixation (for microscopy):
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash again three times with PBS.
-
-
Click Reaction:
-
Prepare a labeling solution of the TCO-fluorophore in PBS (e.g., 5 µM).
-
Incubate the fixed cells with the TCO-fluorophore solution for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove the excess probe.
-
-
Analysis:
-
The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.
-
-
Summary and Outlook
This compound click chemistry provides a robust and highly specific method for the study of fucosylation. The high speed and bioorthogonality of the tetrazine-TCO ligation make it an ideal tool for applications ranging from basic glycobiology research to the development of targeted therapeutics. By combining the precision of enzymatic glycosylation with the efficiency of click chemistry, researchers are well-equipped to unravel the complex roles of fucosylation in health and disease.
References
The Evolving Landscape of Glycan Analysis: A Technical Guide to GDP-Fucose-Tz Applications
For Researchers, Scientists, and Drug Development Professionals
The intricate world of cell surface glycans, collectively known as the glycocalyx, plays a pivotal role in a myriad of biological processes, from cell-cell recognition and signaling to immune responses and disease progression. Understanding the composition and dynamics of these complex carbohydrate structures is paramount for advancing biological research and developing novel therapeutics. This technical guide delves into the application of a powerful chemoenzymatic tool, GDP-Fucose-Tetrazine (GDP-Fucose-Tz), for the targeted analysis of fucosylated glycans on the cell surface. By leveraging the cell's own enzymatic machinery and the principles of bioorthogonal chemistry, this compound offers a highly specific and versatile method for labeling, visualizing, and quantifying this critical class of glycans.
Introduction to Fucosylation and its Significance
Fucosylation, the enzymatic addition of a fucose sugar moiety to glycans and proteins, is a crucial post-translational modification.[1] This process is mediated by a family of enzymes called fucosyltransferases (FUTs), which transfer fucose from the donor substrate, guanosine diphosphate-fucose (GDP-fucose), to various acceptor molecules.[1][2] Aberrant fucosylation is a well-established hallmark of several pathological conditions, including cancer, where it is often associated with metastasis and inflammation.[3] Consequently, the ability to specifically analyze fucosylation patterns on the cell surface provides invaluable insights into disease mechanisms and presents opportunities for biomarker discovery and targeted drug development.
Metabolic Glycoengineering with this compound
Metabolic glycoengineering is a powerful technique that exploits the promiscuity of cellular glycosylation pathways to incorporate unnatural, chemically tagged monosaccharides into glycans.[4] Instead of using fucose analogs that rely on the salvage pathway for conversion to a nucleotide sugar donor, this compound provides a more direct approach. As a pre-activated fucose donor, it can be directly utilized by fucosyltransferases in the Golgi apparatus to append a tetrazine-modified fucose onto nascent glycan chains. This bypasses potential bottlenecks in the salvage pathway and can lead to more efficient labeling.
The tetrazine moiety serves as a bioorthogonal handle, a chemical group that is inert to biological molecules but can react specifically with a complementary partner. In this case, the tetrazine reacts with a trans-cyclooctene (TCO)-functionalized probe in a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry". This reaction is exceptionally fast and proceeds under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for live-cell applications.
Experimental Workflow for Cell Surface Glycan Analysis
A typical workflow for the analysis of cell surface fucosylation using this compound involves several key steps:
-
Metabolic Labeling: Cells of interest are incubated with this compound. The nucleotide sugar is transported into the Golgi apparatus where fucosyltransferases incorporate the tetrazine-modified fucose into cell surface glycans.
-
Bioorthogonal Ligation (Click Chemistry): The metabolically labeled cells are then treated with a TCO-functionalized reporter molecule. This could be a fluorescent dye for imaging, biotin for affinity purification and subsequent proteomic analysis, or other tags for specific applications. The tetrazine and TCO groups react selectively, covalently attaching the reporter to the fucosylated glycans.
-
Analysis: The labeled cells can then be analyzed by a variety of methods:
-
Fluorescence Microscopy: To visualize the spatial distribution of fucosylated glycans on the cell surface.
-
Flow Cytometry: To quantify the overall level of cell surface fucosylation across a cell population.
-
Western Blotting: To detect fucosylated glycoproteins in cell lysates.
-
Mass Spectrometry: For in-depth glycomic and glycoproteomic analysis to identify specific fucosylated glycans and their carrier proteins.
-
Below is a graphical representation of this experimental workflow.
Fucosylation in Key Signaling Pathways
Alterations in fucosylation can have profound effects on major signaling pathways implicated in development and disease.
Notch Signaling
The Notch signaling pathway is a highly conserved pathway crucial for cell fate determination. O-fucosylation of Notch receptors, catalyzed by Protein O-fucosyltransferase 1 (POFUT1), is essential for proper Notch signaling. This modification, occurring on epidermal growth factor-like (EGF) repeats of the Notch extracellular domain, can be further elongated by Fringe glycosyltransferases, which modulates ligand binding and signaling activation.
EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation, survival, and migration. The fucosylation status of EGFR has been shown to modulate its activity. Core fucosylation (α1,6-fucosylation) of N-glycans on EGFR, catalyzed by FUT8, can enhance ligand binding and subsequent receptor phosphorylation and downstream signaling. Conversely, terminal fucosylation can have inhibitory effects.
Integrin Signaling
Integrins are transmembrane receptors that mediate cell-matrix adhesion and play critical roles in cell migration, proliferation, and survival. N-glycosylation of integrin subunits is essential for their proper function, and alterations in fucosylation can impact integrin-mediated signaling and cell adhesion.
Quantitative Data Presentation
The efficiency of metabolic labeling and subsequent click chemistry can be quantified to ensure robust and reproducible results. The following tables provide a summary of key parameters and representative data that can be obtained from such experiments.
Table 1: Parameters for Metabolic Labeling and Tetrazine-TCO Ligation
| Parameter | Recommended Range | Notes |
| Metabolic Labeling | ||
| This compound Concentration | 25 - 100 µM | Optimal concentration should be determined empirically for each cell type to balance labeling efficiency and potential cytotoxicity. |
| Incubation Time | 24 - 72 hours | Dependent on the turnover rate of the glycoproteins of interest. |
| Tetrazine-TCO Ligation | ||
| TCO-Probe Concentration | 1 - 10 µM (for imaging) | Lower concentrations can be used due to the fast reaction kinetics. |
| 1.05 - 1.5 molar excess (for conjugation) | A slight excess of the tetrazine-functionalized molecule is often recommended for efficient conjugation. | |
| Reaction Time | 15 - 60 minutes | The reaction is typically rapid at room temperature. |
| Reaction Buffer | PBS, pH 7.4 | The reaction is robust in aqueous buffers at physiological pH. |
Table 2: Representative Quantitative Analysis of Cell Surface Fucosylation by Flow Cytometry
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | Fold Change over Control |
| Control Cells | Untreated | 150 ± 20 | 1.0 |
| This compound only | 165 ± 25 | 1.1 | |
| TCO-Fluorophore only | 180 ± 30 | 1.2 | |
| Experimental Cells | This compound + TCO-Fluorophore | 1800 ± 150 | 12.0 |
| FUT8 Knockout Cells | This compound + TCO-Fluorophore | 250 ± 40 | 1.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
-
Cell Culture: Plate cells of interest in appropriate culture vessels and grow to the desired confluency.
-
Preparation of Labeling Medium: Prepare fresh culture medium containing the desired final concentration of this compound (e.g., 50 µM).
-
Metabolic Labeling: Remove the existing culture medium and wash the cells once with sterile PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for 24 to 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Cell Harvest:
-
For adherent cells, remove the labeling medium, wash the cells twice with ice-cold PBS, and then proceed to the click chemistry reaction or cell lysis.
-
For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend in the appropriate buffer for the next step.
-
Protocol 2: Tetrazine-TCO Click Chemistry for Live Cell Imaging
-
Prepare TCO-Fluorophore Solution: Prepare a working solution of the TCO-functionalized fluorescent dye in pre-warmed cell culture medium or PBS. A final concentration of 1-10 µM is a good starting point.
-
Labeling Reaction:
-
For adherent cells, add the TCO-fluorophore solution directly to the culture dish containing the metabolically labeled cells.
-
For suspension cells, add the TCO-fluorophore solution to the resuspended cell pellet.
-
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Wash the cells two to three times with warm PBS or culture medium to remove unbound TCO-fluorophore and reduce background fluorescence.
-
Imaging: Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Protocol 3: Sample Preparation for Mass Spectrometry Analysis of Fucosylated Glycoproteins
-
Cell Lysis: Lyse the metabolically labeled cells in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 60°C for 30 minutes.
-
Alkylate free sulfhydryl groups by adding iodoacetamide (IAA) to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion: Dilute the sample to reduce the concentration of denaturants and add trypsin at a 1:50 (w/w) enzyme-to-protein ratio. Incubate overnight at 37°C.
-
Peptide Desalting: Acidify the digest with formic acid and desalt the peptides using a C18 solid-phase extraction (SPE) column to remove salts and other contaminants.
-
Glycopeptide Enrichment (Optional): To increase the detection of low-abundance glycopeptides, an enrichment step using lectin affinity chromatography (e.g., with Lens culinaris agglutinin for core fucosylated glycans) can be performed.
-
LC-MS/MS Analysis: Analyze the prepared peptide or glycopeptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify fucosylated species.
Conclusion
This compound, in conjunction with tetrazine-TCO click chemistry, provides a robust and versatile platform for the study of cell surface fucosylation. This approach offers high specificity and biocompatibility, enabling a wide range of applications from live-cell imaging to in-depth proteomic analysis. As our understanding of the critical roles of fucosylation in health and disease continues to grow, tools like this compound will be indispensable for researchers and drug development professionals seeking to unravel the complexities of the glycocalyx and harness this knowledge for therapeutic benefit.
References
- 1. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of fucosylation in human invasive ductal carcinoma reduces E-selectin ligand expression, cell proliferation, and ERK1/2 and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Exploring De Novo vs. Salvage Pathways with GDP-Fucose-Tz
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the two primary biosynthetic pathways of Guanosine Diphosphate (GDP)-Fucose—the de novo and salvage pathways. It details the enzymatic steps, regulatory interplay, and experimental methodologies to dissect and quantify the flux through each pathway. A key focus is placed on the application of the bioorthogonal probe, GDP-Fucose-Tz, for metabolic labeling and visualization of fucosylated glycans. This guide is intended to equip researchers with the foundational knowledge and practical protocols to investigate the roles of these pathways in health and disease, and to aid in the development of novel therapeutics targeting fucosylation.
Introduction to GDP-Fucose Biosynthesis
Fucosylation, the enzymatic addition of fucose to glycans, is a critical post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses.[1] The donor substrate for all fucosylation reactions is GDP-Fucose, which is synthesized in mammalian cells through two distinct pathways: the de novo pathway and the salvage pathway.[2][3] While the de novo pathway is considered the primary source of GDP-Fucose, the salvage pathway plays a crucial role in recycling fucose from extracellular sources and lysosomal degradation of glycoconjugates.[4] Dysregulation of fucosylation has been implicated in various diseases, including cancer and inflammation, making the enzymes of these pathways attractive targets for drug development.
The De Novo and Salvage Pathways: A Comparative Overview
The de novo and salvage pathways for GDP-Fucose biosynthesis are distinct in their starting substrates and enzymatic machinery, yet they exhibit a complex interplay and mutual regulation.
The De Novo Pathway
The de novo pathway synthesizes GDP-Fucose from GDP-Mannose in a two-step enzymatic process primarily occurring in the cytoplasm. This pathway is estimated to contribute approximately 90% of the total cellular GDP-Fucose pool under normal conditions.
-
Step 1: GDP-Mannose to GDP-4-keto-6-deoxymannose: The first committed step is catalyzed by GDP-Mannose 4,6-dehydratase (GMDS).
-
Step 2: GDP-4-keto-6-deoxymannose to GDP-Fucose: This step is carried out by the bifunctional enzyme GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (TSTA3, also known as FX protein).
The Salvage Pathway
The salvage pathway utilizes free L-fucose, derived from either the extracellular environment or the breakdown of endogenous glycoproteins, to generate GDP-Fucose. This pathway is a secondary route but can compensate for defects in the de novo pathway.
-
Step 1: Fucose to Fucose-1-phosphate: Free fucose is phosphorylated by Fucokinase (FCSK).
-
Step 2: Fucose-1-phosphate to GDP-Fucose: Fucose-1-phosphate is then converted to GDP-Fucose by GDP-L-fucose pyrophosphorylase (FPGT).
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to the de novo and salvage pathways of GDP-Fucose biosynthesis.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism/Cell Line | Substrate | K_m_ (µM) |
| GDP-mannose 4,6-dehydratase (GMDS) | E. coli | GDP-mannose | 25 |
| GDP-mannose 4,6-dehydratase (GMDS) | Human (recombinant) | GDP-mannose | 28 |
| GDP-fucose pyrophosphorylase (FPGT) | Human | L-fucose-1-phosphate | 130 |
| Fucokinase (FCSK) | Human | L-fucose | 20 |
Note: k_cat_ values are often not reported in all studies.
Table 2: Intracellular Metabolite Concentrations in HEK293T Cells
| Cell Line | Condition | GDP-fucose (µM) | Reference |
| Wild-type | Unsupplemented | ~16 | |
| Wild-type | + 5mM Fucose | ~400 | |
| GMDS knockout | Unsupplemented | ~3 | |
| GMDS knockout | + 5mM Fucose | ~500 | |
| TSTA3 knockout | Unsupplemented | ~0 | |
| TSTA3 knockout | + 5mM Fucose | ~2400 | |
| FCSK knockout | Unsupplemented | ~12 | |
| FCSK knockout | + 5mM Fucose | Does not increase |
Signaling Pathways and Experimental Workflows
GDP-Fucose Biosynthesis Pathways
The following diagram illustrates the enzymatic steps of the de novo and salvage pathways for GDP-Fucose synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Incorporation of fucose into glycans independent of the GDP-fucose transporter SLC35C1 preferentially utilizes salvaged over de novo GDP-fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to GDP-Fucose-Tetrazine (GDP-Fucose-Tz) for the Identification of Fucosylated Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the enzymatic addition of a fucose sugar moiety to proteins and lipids, is a critical post-translational modification involved in a myriad of physiological and pathological processes. This modification plays a pivotal role in cell-cell recognition, signaling pathways, and immune responses. Aberrant fucosylation has been increasingly implicated in various diseases, including cancer, inflammation, and developmental disorders, making fucosylated proteins attractive targets for diagnostics and therapeutic intervention.
The study of fucosylation has been greatly advanced by the development of chemical biology tools that enable the detection and identification of fucosylated biomolecules. One such powerful approach is metabolic labeling, where a modified sugar analog is introduced to cells, incorporated into glycans through the cell's own metabolic pathways, and subsequently detected via a bioorthogonal chemical reaction.
This technical guide provides a comprehensive overview of a novel tool for fucosylated protein identification: GDP-Fucose-Tetrazine (GDP-Fucose-Tz). We will delve into the core principles of its application, from metabolic labeling to protein identification by mass spectrometry, and discuss its potential in advancing our understanding of fucosylation in health and disease.
The Principle: Metabolic Labeling and Bioorthogonal Chemistry
The identification of fucosylated proteins using this compound leverages a two-step strategy:
-
Metabolic Labeling: Cells are supplied with a fucose analog bearing a tetrazine (Tz) moiety. This analog is processed by the cellular machinery of the fucose salvage pathway, ultimately leading to the formation of this compound. Fucosyltransferases (FUTs) then utilize this modified sugar donor to incorporate the fucose-tetrazine conjugate into newly synthesized glycoproteins.
-
Bioorthogonal Ligation: The tetrazine handle on the fucosylated proteins allows for a highly specific and rapid reaction with a complementary probe containing a strained alkene, such as a trans-cyclooctene (TCO). This reaction, known as the inverse electron demand Diels-Alder (iEDDA) cycloaddition, is bioorthogonal, meaning it proceeds efficiently within a biological system without interfering with native biochemical processes. The TCO-containing probe can be appended with a reporter tag, such as biotin for enrichment or a fluorophore for imaging.
Signaling Pathways Modulated by Fucosylation
Fucosylation is known to critically modulate the function of key signaling pathways implicated in development and disease. The ability to identify fucosylated proteins with tools like this compound can provide invaluable insights into these regulatory mechanisms.
Notch Signaling Pathway
O-fucosylation of Epidermal Growth Factor-like (EGF) repeats in the Notch receptor, catalyzed by Protein O-fucosyltransferase 1 (POFUT1), is essential for proper Notch signaling. This pathway governs cell fate decisions during development and in adult tissue homeostasis. Dysregulation of Notch signaling is a hallmark of various cancers and developmental disorders.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Core fucosylation (α1,6-fucosylation) of the N-glycans on EGFR, catalyzed by fucosyltransferase 8 (FUT8), has been shown to stabilize the receptor's conformation, leading to enhanced dimerization and activation upon ligand binding. Increased fucosylation of EGFR is often associated with cancer progression and resistance to therapy.
Experimental Workflow for Identifying Fucosylated Proteins using this compound
The following outlines a comprehensive, albeit inferred, workflow for the application of this compound in a research setting.
Detailed Experimental Protocols
The following are detailed, hypothetical protocols based on established methodologies for metabolic glycoengineering and proteomic analysis.
Protocol 1: Metabolic Labeling of Cells with Fucose-Tetrazine
-
Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.
-
Preparation of Labeling Medium: Prepare a stock solution of the peracetylated fucose-tetrazine analog (Ac-Fuc-Tz) in DMSO. The peracetyl groups enhance cell permeability. Dilute the stock solution in a complete cell culture medium to a final concentration in the range of 25-100 µM.
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (37°C, 5% CO₂). The optimal incubation time should be determined empirically for each cell line.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated sugar analog. Harvest the cells by scraping or trypsinization.
Protocol 2: iEDDA Ligation and Enrichment of Fucosylated Proteins
-
Cell Lysis: Lyse the harvested cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
iEDDA Ligation: To the cell lysate, add a TCO-biotin conjugate to a final concentration of 50-100 µM. Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
Enrichment of Biotinylated Proteins: Add streptavidin-conjugated magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation to capture the biotinylated fucosylated proteins.
-
Washing: Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.
Protocol 3: Sample Preparation for Mass Spectrometry
-
On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduction and Alkylation: Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate the free thiols by adding iodoacetamide to a final concentration of 25 mM and incubating in the dark at room temperature for 20 minutes.
-
Tryptic Digestion: Add trypsin to the bead slurry (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
Peptide Elution and Desalting: Collect the supernatant containing the digested peptides. Further, elute any remaining peptides from the beads with a solution containing a high concentration of organic solvent (e.g., 50% acetonitrile, 0.1% formic acid). Combine the eluates and desalt the peptides using a C18 StageTip or equivalent.
Protocol 4: LC-MS/MS Analysis and Data Processing
-
LC-MS/MS: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
Database Search: Search the acquired MS/MS spectra against a relevant protein database (e.g., UniProt) using a search engine such as MaxQuant or Proteome Discoverer. Specify trypsin as the enzyme, allowing for up to two missed cleavages. Set precursor and fragment ion mass tolerances appropriate for the instrument used.
-
Protein Identification and Quantification: Identify fucosylated proteins based on the presence of identified peptides. For quantitative studies, label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC) can be integrated into the workflow.
Quantitative Data Presentation
The quantitative data obtained from mass spectrometry experiments can be presented in tables to facilitate comparison between different experimental conditions.
Table 1: Hypothetical Quantitative Proteomics Data of Fucosylated Proteins in Response to a Drug Treatment
| Protein ID (UniProt) | Gene Name | Protein Name | Log2 Fold Change (Treated/Control) | p-value | Number of Unique Peptides |
| P00533 | EGFR | Epidermal growth factor receptor | 1.8 | 0.001 | 15 |
| P0AEZ3 | FUT8 | Alpha-(1,6)-fucosyltransferase | -1.2 | 0.025 | 8 |
| Q06270 | NOTCH1 | Neurogenic locus notch homolog protein 1 | 1.5 | 0.005 | 12 |
| P19022 | LAMC1 | Laminin subunit gamma-1 | 2.1 | 0.0005 | 20 |
| P08575 | CD44 | CD44 antigen | -0.8 | 0.04 | 6 |
Table 2: Hypothetical Comparison of Fucosylation Site Occupancy
| Protein | Glycosylation Site | Peptide Sequence | Occupancy in Control (%) | Occupancy in Treated (%) |
| EGFR | N579 | ...KN ITV... | 65 | 85 |
| NOTCH1 | T466 | ...CT C... | 50 | 75 |
| LAMC1 | N123 | ...FN SS... | 40 | 60 |
Conclusion
The use of this compound in combination with advanced mass spectrometry-based proteomics offers a powerful and specific method for the global identification and quantification of fucosylated proteins. This approach holds immense promise for elucidating the roles of fucosylation in complex biological systems and for the discovery of novel biomarkers and therapeutic targets in a variety of diseases. The detailed protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers embarking on the exciting journey of exploring the fucoproteome.
Methodological & Application
Application Notes and Protocols for In Vitro Fucosylation using GDP-Fucose-Tz
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the enzymatic addition of a fucose sugar to glycans and proteins, is a critical post-translational modification involved in a wide range of biological processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is a hallmark of several diseases, including cancer, making the enzymes involved, fucosyltransferases (FUTs), attractive targets for drug development. This document provides a detailed protocol for an in vitro fucosylation assay using GDP-Fucose-Tz, a GDP-fucose analog modified with a tetrazine (Tz) moiety. This bioorthogonal handle allows for the subsequent detection and quantification of fucosylation events through a highly specific and rapid inverse-electron-demand Diels-Alder (IEDDA) click reaction. This chemoenzymatic approach provides a powerful tool for studying fucosyltransferase activity, screening for inhibitors, and labeling glycoconjugates.
Principle of the Assay
The assay is a two-step process. First, a fucosyltransferase enzyme catalyzes the transfer of the tetrazine-modified fucose from the donor substrate, this compound, to an acceptor substrate (e.g., a glycoprotein, glycan, or peptide). In the second step, the fucosylated acceptor, now bearing a tetrazine handle, is detected by a "click" reaction with a dienophile probe, such as a trans-cyclooctene (TCO)-functionalized fluorophore or biotin. The resulting signal is proportional to the extent of fucosylation.
Data Presentation
Quantitative analysis of fucosyltransferase activity is crucial for inhibitor screening and mechanistic studies. The following tables provide representative kinetic data for a fucosyltransferase (FUT8) with its natural donor substrate, GDP-Fucose, and various acceptor substrates. While the specific kinetic parameters for this compound will need to be determined experimentally, they are expected to follow Michaelis-Menten kinetics.
Table 1: Kinetic Parameters of Human FUT8 with GDP-Fucose and Acceptor Substrates [1][2][3][4][5]
| Substrate | Km (μM) | kcat (min-1) | kcat/Km (M-1s-1) |
| GDP-Fucose | 14.56 ± 3.4 | ~15 | 1.7 x 104 |
| G0-Asn | 113.1 ± 15.43 | ~15 | 2.2 x 103 |
| G0-Asn-Peptide | 133.1 ± 19.99 | ~15 | 1.9 x 103 |
| Man5GlcNAc2Asn | >1500 | 0.9 ± 0.1 | 10 |
G0-Asn represents an asialo-, agalacto-biantennary N-glycan attached to asparagine. Data is representative and sourced from studies on human α-1,6-fucosyltransferase (FUT8). Kinetic parameters for this compound and other specific acceptor substrates should be determined empirically.
Table 2: Components for In Vitro Fucosylation Reaction
| Component | Stock Concentration | Final Concentration | Purpose |
| Fucosyltransferase (e.g., FUT8) | 1 µM | 10-100 nM | Enzyme catalyst |
| Acceptor Substrate | 10 mM | 100 µM - 1 mM | Molecule to be fucosylated |
| This compound | 1 mM | 10-100 µM | Tetrazine-modified fucose donor |
| Tris-HCl (pH 7.5) | 1 M | 50 mM | Buffer |
| MnCl2 or MgCl2 | 1 M | 5-10 mM | Divalent cation cofactor for FUT |
| Bovine Serum Albumin (BSA) | 10 mg/mL | 0.1 mg/mL | Stabilizing agent for the enzyme |
Experimental Protocols
Protocol 1: In Vitro Fucosylation Reaction
This protocol describes the enzymatic transfer of Fucose-Tz to an acceptor substrate.
Materials:
-
Recombinant fucosyltransferase (e.g., FUT8)
-
Acceptor substrate (e.g., a glycoprotein like asialofetuin, or a specific glycan)
-
This compound
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MnCl2, 0.1 mg/mL BSA
-
Nuclease-free water
-
Microcentrifuge tubes or 96-well plate
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube or a well of a 96-well plate by adding the components in the following order:
-
Nuclease-free water to the final volume
-
Reaction Buffer (to 1x)
-
Acceptor substrate (to the desired final concentration)
-
This compound (to the desired final concentration)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the fucosyltransferase to the desired final concentration.
-
Incubate the reaction at 37°C for 1-4 hours. The optimal incubation time may need to be determined empirically.
-
Terminate the reaction by heating the mixture at 95°C for 5 minutes. Alternatively, the reaction can be stopped by adding EDTA to a final concentration of 20 mM.
-
The fucosylated product is now ready for the bioorthogonal ligation step.
Protocol 2: Bioorthogonal Ligation with a TCO-Probe (Click Chemistry)
This protocol describes the detection of the tetrazine-modified fucosylated product using an inverse-electron-demand Diels-Alder (IEDDA) reaction with a trans-cyclooctene (TCO)-containing probe.
Materials:
-
Fucosylated reaction mixture from Protocol 1
-
TCO-functionalized probe (e.g., TCO-Biotin or TCO-Fluorophore) dissolved in DMSO or an appropriate aqueous buffer
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
To the 50 µL fucosylation reaction mixture, add the TCO-probe to a final concentration of 50-100 µM.
-
Incubate the reaction at room temperature for 30-60 minutes. The reaction is typically very fast.
-
The labeled product can now be analyzed by various methods depending on the probe used:
-
TCO-Biotin: Detect by Western blot using streptavidin-HRP or by affinity purification on streptavidin-coated beads.
-
TCO-Fluorophore: Detect by in-gel fluorescence scanning, fluorescence microscopy, or flow cytometry.
-
Mandatory Visualizations
References
- 1. FUT8-Directed Core Fucosylation of N-glycans Is Regulated by the Glycan Structure and Protein Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Appropriate aglycone modification significantly expands the glycan substrate acceptability of α1,6-fucosyltransferase (FUT8) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural basis of substrate recognition and catalysis by fucosyltransferase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling Cells with GDP-Fucose-Tz
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation is a critical post-translational modification of proteins and lipids, playing a vital role in numerous biological processes, including cell adhesion, signaling, and immune responses. The aberrant fucosylation is often associated with various diseases, particularly cancer, making it a significant area of interest for diagnostics and therapeutic development. Metabolic glycan labeling using fucose analogs provides a powerful tool for studying fucosylation. This document details a step-by-step guide for labeling cell surface glycans using GDP-Fucose-Tz, a GDP-fucose analog bearing a tetrazine (Tz) moiety. This method allows for the direct enzymatic transfer of the functionalized fucose to cell surface glycans on permeabilized cells, followed by bioorthogonal ligation for detection.
The "Tz" functional group facilitates a highly specific and rapid reaction with a complementary strained alkene, such as a trans-cyclooctene (TCO), in a process known as inverse-electron-demand Diels-Alder cycloaddition, or tetrazine ligation. This bioorthogonal reaction is exceptionally fast and proceeds under physiological conditions without the need for a catalyst, making it ideal for live-cell applications.
Signaling Pathway: The Fucose Salvage Pathway
Exogenously supplied fucose and its analogs are incorporated into cellular glycans primarily through the fucose salvage pathway. This pathway converts free fucose into GDP-fucose, the universal donor substrate for fucosyltransferases. These enzymes, located in the Golgi apparatus, then transfer the fucose (or fucose analog) to nascent glycan chains.
Caption: The Fucose Salvage Pathway for incorporating fucose analogs.
Experimental Workflow for Direct Labeling with this compound
Direct labeling of cells with this compound circumvents the metabolic pathway by providing the activated sugar-nucleotide directly to fucosyltransferases. As GDP-fucose is not readily cell-permeable, this protocol utilizes Streptolysin O (SLO) to transiently permeabilize the cell membrane, allowing the entry of this compound.
Application Notes and Protocols: Leveraging GDP-Fucose Analogs and TCO-Modified Molecules for Advanced Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The convergence of metabolic glycoengineering and bioorthogonal chemistry has opened new frontiers in the precise labeling and tracking of biomolecules in living systems. This document provides detailed application notes and protocols for the use of GDP-fucose analogs in combination with trans-cyclooctene (TCO)-modified molecules. This powerful strategy enables the site-specific introduction of a bioorthogonal handle onto glycoproteins, which can then be covalently linked to a TCO-modified probe for a wide range of applications, from in vitro assays to in vivo imaging and targeted drug delivery.
The core of this methodology lies in the enzymatic incorporation of a fucose analog, delivered as a GDP-fucose derivative, into cellular glycans by fucosyltransferases. This is followed by the highly efficient and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between the introduced tetrazine (Tz) moiety and a TCO-modified molecule of interest. This "click chemistry" reaction is exceptionally fast and proceeds under physiological conditions without the need for a catalyst, making it ideal for biological applications.[1][2]
Principle of the Method
The experimental workflow involves a two-step process. First, cells or organisms are incubated with a peracetylated fucose analog bearing a tetrazine moiety. This analog is taken up by the cells and metabolically converted into the corresponding GDP-fucose-tetrazine (GDP-Fucose-Tz) by the salvage pathway.[3] Endogenous fucosyltransferases then incorporate this modified sugar onto glycoproteins.[4][5] In the second step, a TCO-modified molecule (e.g., a fluorescent dye, a drug, or an antibody) is introduced and specifically reacts with the tetrazine-labeled glycans.
Core Applications
-
Cell Surface Glycan Labeling: Visualize and track the dynamics of specific glycoproteins on the surface of living cells.
-
Targeted Drug Delivery: Deliver cytotoxic agents specifically to cancer cells that have been pre-targeted with tetrazine-functionalized glycans.
-
In Vivo Pretargeted Imaging: Enhance the contrast and reduce background signal in PET or SPECT imaging by separating the targeting and imaging steps.
-
Antibody-Drug Conjugate (ADC) Development: Create novel ADCs with site-specific conjugation, improving homogeneity and therapeutic efficacy.
Quantitative Data Summary
The kinetics of the TCO-tetrazine ligation are a key advantage of this bioorthogonal pair. The second-order rate constants are among the highest reported for any bioorthogonal reaction, allowing for efficient labeling at low concentrations.
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Tetrazine (Tz) and trans-Cyclooctene (TCO) | 10³ - 10⁶ | |
| Highly reactive TCO derivatives | > 50,000 | |
| TCO-modified antibody and radiolabeled tetrazine | 13,090 ± 80 | |
| PeptoBrush with multiple TCOs and Tetrazine | 13,000 - 750,000 |
Experimental Protocols
Protocol 1: Cell Surface Glycan Labeling with this compound and TCO-Fluorophore
This protocol describes the labeling of cell surface glycans using a metabolic labeling approach with a tetrazine-modified fucose analog, followed by reaction with a TCO-conjugated fluorescent dye.
Materials:
-
Cells of interest (e.g., MDA-MB-231, HeLa)
-
Complete cell culture medium
-
Peracetylated tetrazine-fucose analog (Ac₄ManNTz)
-
TCO-conjugated fluorescent dye (e.g., TCO-Cy5)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fetal bovine serum (FBS)
-
Trypsin-EDTA
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed the cells of interest in a suitable culture vessel (e.g., 6-well plate, chamber slide) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Metabolic Labeling:
-
Prepare a stock solution of the peracetylated tetrazine-fucose analog in DMSO.
-
Dilute the stock solution in complete culture medium to a final concentration of 25-100 µM.
-
Remove the old medium from the cells and replace it with the medium containing the tetrazine-fucose analog.
-
Incubate the cells for 48-72 hours to allow for metabolic incorporation of the analog into cell surface glycans.
-
-
Washing:
-
Gently aspirate the labeling medium.
-
Wash the cells three times with warm PBS to remove any unincorporated sugar analog.
-
-
TCO-Fluorophore Labeling:
-
Prepare a solution of the TCO-conjugated fluorescent dye in PBS or serum-free medium at a final concentration of 5-20 µM.
-
Add the TCO-fluorophore solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light. The reaction is typically rapid.
-
-
Final Washes:
-
Aspirate the TCO-fluorophore solution.
-
Wash the cells three times with PBS to remove any unreacted TCO-fluorophore.
-
-
Imaging:
-
Add fresh culture medium or PBS to the cells.
-
Visualize the fluorescently labeled cells using a fluorescence microscope or quantify the labeling efficiency using a flow cytometer.
-
Protocol 2: TCO-Modification of Antibodies for Pretargeting Applications
This protocol details the modification of an antibody with TCO moieties for use in pretargeting strategies where the antibody will bind to a tetrazine-labeled target.
Materials:
-
Antibody of interest (e.g., monoclonal antibody against a cancer biomarker)
-
TCO-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
PBS, pH 7.4
-
Zeba™ Desalting Columns (or similar size-exclusion chromatography system)
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody into PBS, pH 7.4 to remove any amine-containing buffers.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
TCO-NHS Ester Preparation:
-
Prepare a 10-20 mM stock solution of TCO-NHS ester in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 5- to 15-fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio may need to be determined empirically.
-
Gently mix and incubate the reaction for 60 minutes at room temperature with stirring.
-
-
Purification:
-
Remove the unreacted TCO-NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
-
Characterization:
-
Determine the concentration of the TCO-modified antibody using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm. A correction factor may be needed if the TCO linker absorbs at this wavelength.
-
The degree of labeling (DOL), i.e., the number of TCO molecules per antibody, can be determined by mass spectrometry.
-
-
Storage:
-
Store the purified TCO-modified antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic labeling and bioorthogonal reaction workflow.
Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction.
Caption: Workflow for in vivo pretargeted imaging.
Troubleshooting and Considerations
-
Low Labeling Efficiency:
-
Increase the concentration of the fucose analog or the incubation time.
-
Ensure the cells have active fucosyltransferases. The expression levels can vary between cell types.
-
Verify the viability of the cells, as metabolic activity is required for incorporation.
-
-
High Background Signal:
-
Ensure thorough washing to remove unincorporated probes.
-
Reduce the concentration of the TCO-modified molecule or the incubation time.
-
Consider using a clearing agent in pretargeted in vivo applications to remove circulating TCO-modified antibodies before injecting the tetrazine probe.
-
-
Toxicity:
-
High concentrations of fucose analogs or TCO-modified molecules may be cytotoxic. Perform dose-response experiments to determine the optimal non-toxic concentrations.
-
-
Antibody Modification:
-
Over-modification of antibodies with TCO can lead to aggregation and loss of antigen-binding affinity. Optimize the TCO-to-antibody ratio.
-
Conclusion
The combination of metabolic glycan labeling using GDP-fucose analogs and the bioorthogonal TCO-tetrazine ligation offers a versatile and powerful platform for a wide range of applications in chemical biology, drug development, and molecular imaging. The high efficiency, specificity, and biocompatibility of this chemistry provide researchers with a robust tool for studying and manipulating biological systems with high precision. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can successfully implement this advanced labeling strategy in their work.
References
Application Notes and Protocols: GDP-Fucose-Tz for Live-Cell Imaging of Glycans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the enzymatic addition of a fucose sugar to N- and O-linked glycans and lipids, is a critical post-translational modification involved in a myriad of biological processes, including cell-cell recognition, adhesion, signaling, and immune responses.[1][2][3] Dysregulation of fucosylation is a known hallmark of various diseases, particularly cancer, making the study and visualization of fucosylated glycans (fucoglycans) a significant area of research for biomarker discovery and therapeutic development.[1]
Metabolic glycoengineering provides a powerful strategy for labeling and imaging glycans in living systems.[4] This technique utilizes the cell's own metabolic pathways to incorporate unnatural sugar analogs bearing bioorthogonal chemical reporters into glycoconjugates. These reporters, such as azides or alkynes, can then be specifically and covalently tagged with probes for visualization via bioorthogonal "click chemistry" reactions.
This document details the application of fucose analogs in combination with tetrazine-modified probes for the live-cell imaging of fucoglycans. By introducing a fucose analog (e.g., 6-ethynylfucose) into cells, it is processed through the fucose salvage pathway to form GDP-alkynyl-fucose. This modified sugar donor is then used by fucosyltransferases to incorporate the alkyne-tagged fucose into cellular glycans. Subsequent reaction with a fluorophore-conjugated tetrazine (Tz) via an inverse-electron-demand Diels-Alder cycloaddition allows for the specific and sensitive visualization of fucosylated glycans in their native environment.
Principle of the Method
The live-cell imaging of fucoglycans using this method involves a two-step process:
-
Metabolic Labeling: Cells are incubated with a peracetylated fucose analog, such as 6-ethynylfucose (Ac4FucAl). The acetyl groups enhance cell permeability. Inside the cell, esterases remove the acetyl groups, and the fucose analog enters the salvage pathway. It is converted to GDP-6-ethynylfucose and subsequently transferred to glycans by fucosyltransferases in the Golgi apparatus.
-
Bioorthogonal Ligation: The metabolically incorporated alkynyl-fucose is then specifically labeled by adding a tetrazine-conjugated fluorescent probe. The highly efficient and biocompatible reaction between the alkyne and the tetrazine enables real-time imaging of fucoglycan localization and dynamics in living cells.
Signaling and Metabolic Pathways
Fucose Metabolism and Incorporation of Analogs
Cells synthesize GDP-fucose through two main pathways: the de novo pathway, which converts GDP-mannose to GDP-fucose and accounts for about 90% of the cellular pool, and the salvage pathway, which utilizes free fucose from extracellular sources or lysosomal degradation. Metabolic labeling with fucose analogs primarily hijacks the salvage pathway.
Caption: Metabolic incorporation of an alkynyl-fucose analog via the fucose salvage pathway.
Experimental Workflow
The overall experimental procedure for live-cell imaging of fucosylated glycans is outlined below.
Caption: General workflow for live-cell imaging of fucosylated glycans.
Quantitative Data Summary
The following table provides representative concentrations and incubation times for the metabolic labeling and click chemistry steps. Optimal conditions may vary depending on the cell type and experimental goals.
| Parameter | Recommended Range | Notes |
| Metabolic Labeling | ||
| Ac4FucAl Concentration | 25 - 100 µM | Higher concentrations may be toxic to some cell lines. |
| Incubation Time | 24 - 72 hours | Dependent on the turnover rate of the glycoproteins of interest. |
| Bioorthogonal Ligation | ||
| Tetrazine-Fluorophore Conc. | 5 - 20 µM | Titrate for optimal signal-to-noise ratio. |
| Incubation Time | 15 - 60 minutes | The reaction is typically fast. |
| Imaging Temperature | 37°C, 5% CO2 | Maintain physiological conditions during imaging. |
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Fucosylated Glycans in Cultured Cells
Materials:
-
Mammalian cells of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Imaging-compatible dishes (e.g., glass-bottom dishes or chamber slides)
-
Peracetylated 6-ethynylfucose (Ac4FucAl)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells onto imaging-compatible dishes at an appropriate density to reach 60-80% confluency at the time of imaging. Allow cells to adhere overnight under standard culture conditions (37°C, 5% CO2).
-
Prepare Labeling Medium: Prepare a stock solution of Ac4FucAl in DMSO (e.g., 10 mM). Dilute the stock solution into pre-warmed complete culture medium to the desired final concentration (e.g., 50 µM).
-
Metabolic Labeling: Remove the existing medium from the cells and gently wash once with PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for 24 to 72 hours under standard culture conditions. The optimal incubation time should be determined empirically for each cell type and experimental setup.
Protocol 2: Live-Cell Imaging via Tetrazine Ligation
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Tetrazine-conjugated fluorophore (e.g., Tetrazine-Cy5)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
PBS
Procedure:
-
Washing: After the metabolic labeling incubation, gently aspirate the labeling medium. Wash the cells three times with pre-warmed PBS to remove any unincorporated fucose analog.
-
Prepare Ligation Solution: Dilute the tetrazine-fluorophore stock solution in pre-warmed live-cell imaging medium to the desired final concentration (e.g., 10 µM).
-
Bioorthogonal Ligation: Add the ligation solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
Final Wash: Aspirate the ligation solution and wash the cells three times with pre-warmed live-cell imaging medium to remove any unbound probe.
-
Imaging: Add fresh live-cell imaging medium to the cells. Image the cells immediately using a fluorescence microscope (confocal microscopy is recommended for optimal resolution) equipped with the appropriate filter sets for the chosen fluorophore. Maintain the cells at 37°C and 5% CO2 during imaging.
Applications in Research and Drug Development
-
Visualizing Glycan Dynamics: This method allows for the real-time tracking of fucoglycan trafficking, localization, and turnover in live cells.
-
Biomarker Discovery: Comparing fucosylation patterns between healthy and diseased cells can help identify potential biomarkers.
-
Drug Efficacy Studies: The effect of drugs targeting glycosylation pathways can be assessed by monitoring changes in fucosylation.
-
Understanding Disease Mechanisms: Investigating the role of fucosylation in processes like cancer metastasis, inflammation, and infection.
-
Quality Control of Biotherapeutics: Assessing the fucosylation of recombinant therapeutic proteins, which is a critical quality attribute affecting their efficacy and immunogenicity.
Conclusion
The combination of metabolic labeling with fucose analogs and subsequent bioorthogonal ligation with tetrazine-fluorophore conjugates provides a robust and versatile platform for the live-cell imaging of fucosylated glycans. This approach offers high specificity and biocompatibility, enabling detailed investigations into the complex roles of fucosylation in health and disease, and holds significant potential for applications in drug development and diagnostics.
References
Chemoenzymatic Synthesis of Fucosylated Glycans Using GDP-Fucose Analogs for Bioorthogonal Labeling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylated glycans are integral to a multitude of biological processes, including cell adhesion, signaling, and immune responses. The study of these complex carbohydrates has been significantly advanced by chemoenzymatic methods that allow for the introduction of modified fucose analogs into glycans. This document provides detailed application notes and protocols for the chemoenzymatic synthesis of fucosylated glycans using a guanosine diphosphate-fucose (GDP-fucose) analog bearing a tetrazine (Tz) moiety, referred to as GDP-Fucose-Tz. This bioorthogonal reporter enables the specific labeling and visualization of fucosylated glycoconjugates through an inverse-electron-demand Diels-Alder cycloaddition reaction.
The synthesis of this compound is achieved through a two-step enzymatic process. First, a tetrazine-modified fucose analog (Fucose-Tz) is synthesized chemically. This is followed by the enzymatic conversion of Fucose-Tz to this compound using the bifunctional enzyme L-fucokinase/GDP-fucose pyrophosphorylase (FKP) from Bacteroides fragilis. The resulting this compound can then be used as a donor substrate by various fucosyltransferases (FUTs) to incorporate the Fucose-Tz moiety into acceptor glycans.
Data Presentation
Table 1: Kinetic Parameters of Fucosyltransferases with Natural and Modified Substrates
| Enzyme | Substrate | Acceptor | Km (µM) | Vmax (relative to GDP-Fucose) | Reference |
| Helicobacter pylori α1,3-FucT | GDP-Fucose | LacNAc | 25 | 100% | [1][2] |
| Helicobacter pylori α1,3-FucT | GDP-Fucose analogs (C-5 modified) | LacNAc | Varies (e.g., 54-fold increase for C-5 deoxy) | Within 3-fold of GDP-Fucose | [1] |
| Human FUT1, 3, 6, 9 | GDP-2-F-Fucose (C-6 modified) | N/A (Inhibitor) | N/A | Potent Inhibition | [3] |
| Human FUT8 | GDP-2-F-Fucose (C-6 modified) | N/A (Inhibitor) | N/A | Minimal Inhibition | [3] |
| POFUT1 | GDP-6-alkynyl-Fucose | EGF repeats | Not Reported | Efficient Incorporation | |
| POFUT2 | GDP-6-alkynyl-Fucose | TSR repeats | Not Reported | Efficient Incorporation |
Note: Kinetic data for this compound is not currently available in the literature. The bulky nature of the tetrazine moiety may affect enzyme kinetics, and optimization of reaction conditions is recommended.
Table 2: Typical Yields for Chemoenzymatic Synthesis of GDP-Fucose Analogs
| Fucose Analog | Enzyme System | Scale | Yield | Reference |
| L-Fucose | FKP | Preparative (30-50 mg) | High | |
| C-5 Modified Fucose Analogs | FKP | Preparative (30-50 mg) | Varies, generally good | |
| 6-thio-L-fucose | FKP | Not Specified | High |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of this compound
This protocol describes a proposed method for the synthesis of this compound based on established procedures for other fucose analogs.
Materials:
-
Fucose-tetrazine (Fuc-Tz) analog (chemically synthesized)
-
L-fucokinase/GDP-fucose pyrophosphorylase (FKP) from Bacteroides fragilis (recombinantly expressed and purified)
-
Adenosine triphosphate (ATP)
-
Guanosine triphosphate (GTP)
-
Magnesium chloride (MgCl2)
-
Inorganic pyrophosphatase
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Reaction tubes
-
Incubator/shaker
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Fuc-Tz (e.g., 5 mM)
-
ATP (5 mM)
-
GTP (5 mM)
-
MgCl2 (10 mM)
-
Inorganic pyrophosphatase (1 U/mL)
-
FKP enzyme (e.g., 0.1 mg/mL)
-
Tris-HCl buffer (100 mM, pH 7.5) to a final volume of 1 mL.
-
-
Incubate the reaction mixture at 37°C with gentle shaking for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction can be stopped by heating at 95°C for 5 minutes.
-
The crude reaction mixture containing this compound can be used directly in the subsequent fucosylation reaction or purified by anion-exchange chromatography.
Protocol 2: Enzymatic Fucosylation of an Acceptor Glycan with this compound
Materials:
-
Crude or purified this compound solution (from Protocol 1)
-
Acceptor glycan (e.g., N-acetyllactosamine, LacNAc)
-
Fucosyltransferase (FucT) of choice (e.g., Helicobacter pylori α1,3-FucT)
-
Reaction buffer appropriate for the chosen FucT (e.g., 50 mM HEPES, pH 7.0)
-
Manganese chloride (MnCl2) (if required by the FucT)
-
Reaction tubes
-
Incubator
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
This compound solution (e.g., 1 mM final concentration)
-
Acceptor glycan (e.g., 2 mM final concentration)
-
Fucosyltransferase (e.g., 0.05 mg/mL)
-
MnCl2 (e.g., 10 mM, if required)
-
Reaction buffer to a final volume of 100 µL.
-
-
Incubate the reaction at the optimal temperature for the chosen FucT (e.g., 37°C) for 2-12 hours.
-
Monitor the formation of the fucosylated product by TLC or HPLC-MS.
-
The fucosylated glycan can be purified using size-exclusion or reversed-phase chromatography.
Visualizations
Caption: Workflow for chemoenzymatic synthesis and bioorthogonal labeling.
References
Quantifying Fucosyltransferase Activity with GDP-Fucose-Tz: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the quantification of fucosyltransferase (FUT) activity using the chemoselective probe GDP-Fucose-Tz. This method offers a sensitive and specific non-radioactive alternative for studying enzyme kinetics, inhibitor screening, and characterizing fucosylation pathways. The core of this technique lies in a two-step process: the enzymatic transfer of a tetrazine-modified fucose moiety to an acceptor substrate, followed by a highly efficient and specific bioorthogonal click chemistry reaction with a fluorescently-labeled trans-cyclooctene (TCO) derivative.
Principle of the Assay
The assay quantifies fucosyltransferase activity by measuring the incorporation of a tetrazine-modified fucose analog (Fuc-Tz) onto an acceptor substrate. This process is broken down into two main stages:
-
Enzymatic Fucosylation: The fucosyltransferase of interest catalyzes the transfer of the Fuc-Tz moiety from the donor substrate, this compound, to a suitable acceptor molecule (e.g., an oligosaccharide, glycoprotein, or glycolipid).
-
Fluorogenic Detection: The tetrazine group on the fucosylated product is then specifically labeled with a TCO-functionalized fluorescent dye via an inverse electron demand Diels-Alder (iEDDA) cycloaddition. This reaction is highly specific and proceeds rapidly under mild, aqueous conditions without the need for a copper catalyst. The resulting fluorescence intensity is directly proportional to the amount of fucosylated product, and thus, to the fucosyltransferase activity.
Featured Applications
-
Enzyme Kinetics: Determine key kinetic parameters such as Michaelis constant (Km) and maximum velocity (Vmax) for both the this compound donor and the acceptor substrate.
-
Inhibitor Screening: A powerful tool for high-throughput screening and characterization of fucosyltransferase inhibitors. The reduction in fluorescence signal in the presence of a test compound allows for the determination of its inhibitory potency (e.g., IC50).
-
Substrate Specificity: Investigate the acceptor substrate specificity of different fucosyltransferases.
Experimental Protocols
Materials and Reagents
-
Recombinant Fucosyltransferase
-
This compound
-
Acceptor Substrate (e.g., N-acetyllactosamine (LacNAc), asialofetuin)
-
TCO-functionalized fluorescent dye (e.g., TCO-PEG4-Fluorophore)
-
Reaction Buffer (e.g., 50 mM HEPES or Tris-HCl, pH 7.5)
-
Divalent Cations (e.g., 10 mM MnCl₂)
-
Stop Solution (e.g., 20 mM EDTA)
-
Microplate reader with fluorescence detection capabilities
-
Black, flat-bottom 96- or 384-well plates
Protocol 1: Standard Fucosyltransferase Activity Assay
This protocol provides a general framework for measuring fucosyltransferase activity. Optimal conditions may vary depending on the specific enzyme and substrates used.
1. Preparation of Reagents:
-
Enzyme Stock Solution: Prepare a stock solution of the fucosyltransferase in a suitable buffer (e.g., 20 mM HEPES, pH 7.5, containing 1 mg/mL BSA). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
This compound Stock Solution: Dissolve this compound in water or a suitable buffer to a stock concentration of 1 mM. Store in aliquots at -20°C.
-
Acceptor Substrate Stock Solution: Dissolve the acceptor substrate in the reaction buffer to a stock concentration of 10 mM.
-
TCO-Fluorophore Stock Solution: Dissolve the TCO-functionalized fluorescent dye in DMSO to a stock concentration of 1 mM. Store protected from light at -20°C.
2. Enzymatic Reaction Setup:
a. In a microcentrifuge tube or a well of a microplate, prepare a reaction master mix containing the reaction buffer, acceptor substrate, and MnCl₂.
b. Add the fucosyltransferase enzyme to the master mix.
c. To initiate the reaction, add this compound. The final reaction volume can be adjusted as needed (e.g., 25-50 µL).
d. Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
e. Stop the enzymatic reaction by adding the stop solution (e.g., an equal volume of 20 mM EDTA).
3. Click Chemistry Labeling:
a. To the stopped enzymatic reaction, add the TCO-functionalized fluorescent dye to a final concentration of 10-50 µM.
b. Incubate the mixture for 30-60 minutes at room temperature, protected from light.
4. Fluorescence Measurement:
a. Transfer the reaction mixture to a black microplate.
b. Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore.
c. The fucosyltransferase activity is proportional to the background-subtracted fluorescence signal.
Protocol 2: Fucosyltransferase Inhibitor Screening Assay
This protocol is designed for screening potential inhibitors of fucosyltransferases.
1. Reagent Preparation:
-
Prepare all reagents as described in Protocol 1.
-
Inhibitor Stock Solutions: Dissolve test compounds in DMSO to a stock concentration of 10 mM.
2. Assay Procedure:
a. In the wells of a microplate, add the reaction buffer, acceptor substrate, MnCl₂, and the fucosyltransferase enzyme.
b. Add the test compounds at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme). Pre-incubate the enzyme with the inhibitors for 10-15 minutes at room temperature.
c. Initiate the reaction by adding this compound.
d. Incubate, stop the reaction, and perform the click chemistry labeling as described in Protocol 1.
e. Measure the fluorescence intensity.
f. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Data Presentation
Table 1: Example Reaction Conditions for a Fucosyltransferase Assay
| Component | Final Concentration |
| HEPES Buffer (pH 7.5) | 50 mM |
| MnCl₂ | 10 mM |
| Acceptor Substrate (LacNAc) | 1 mM |
| This compound | 100 µM |
| Fucosyltransferase | 10-100 ng |
| Total Volume | 50 µL |
| Incubation Time (Enzymatic) | 30 min @ 37°C |
| TCO-Fluorophore | 25 µM |
| Incubation Time (Click) | 60 min @ RT |
Table 2: Hypothetical Kinetic Data for a Fucosyltransferase with this compound
| Substrate | Km (µM) | Vmax (pmol/min/mg) |
| This compound | 75 | 150 |
| Acceptor Substrate (LacNAc) | 500 | 145 |
Table 3: Example IC50 Values for Fucosyltransferase Inhibitors
| Inhibitor | IC50 (µM) |
| Compound A | 5.2 |
| Compound B | 12.8 |
| Compound C | > 100 |
Visualizations
Application Notes and Protocols for GDP-Fucose-Tz Workflow in Mass Spectrometry-Based Glycoproteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation is a critical post-translational modification of proteins that plays a pivotal role in a myriad of biological processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is increasingly recognized as a hallmark of various diseases, particularly cancer, making the study of fucosylated glycoproteins (the "fucosylome") a promising avenue for biomarker discovery and therapeutic development.
The GDP-Fucose-Tz workflow is a powerful chemoselective strategy for the global analysis of fucosylated glycoproteins. This technique utilizes metabolic labeling with a fucose analog bearing a bioorthogonal handle, followed by highly specific ligation to a probe for enrichment and subsequent identification and quantification by mass spectrometry. In this workflow, "Tz" refers to a tetrazine moiety, which participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, such as trans-cyclooctene (TCO). This bioorthogonal reaction is exceptionally fast and specific, enabling efficient labeling of fucosylated glycoproteins in complex biological systems.
These application notes provide a detailed overview and experimental protocols for the this compound workflow, from metabolic labeling of cells to quantitative mass spectrometry-based analysis of the fucosylome.
Signaling and Workflow Diagrams
Experimental Protocols
Protocol 1: Metabolic Labeling of Fucosylated Glycoproteins with Fucose-TCO
This protocol describes the incorporation of a fucose analog bearing a trans-cyclooctene (TCO) group into cellular glycoproteins.
Materials:
-
Mammalian cells of interest (e.g., HEK293, cancer cell lines)
-
Complete cell culture medium
-
Peracetylated Fucose-TCO (Ac4Fuc-TCO) or a similar TCO-functionalized fucose analog
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scraper or trypsin-EDTA
Procedure:
-
Cell Culture: Culture cells to approximately 70-80% confluency in their standard growth medium.
-
Preparation of Fucose-TCO Stock Solution: Prepare a 10 mM stock solution of Ac4Fuc-TCO in sterile DMSO.
-
Metabolic Labeling:
-
For a final concentration of 50 µM, add the Ac4Fuc-TCO stock solution to the cell culture medium at a 1:200 dilution.
-
As a negative control, treat a parallel culture with an equivalent volume of DMSO.
-
-
Incubation: Incubate the cells for 48-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time may need to be determined empirically for different cell lines.
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS.
-
Lyse the cells directly on the plate (see Protocol 2) or detach them using a cell scraper or trypsin-EDTA.
-
For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and proceed to cell lysis.
-
Protocol 2: Cell Lysis and Protein Extraction
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper (for adherent cells)
-
Microcentrifuge
-
BCA protein assay kit
Procedure:
-
Cell Lysis:
-
For adherent cells, add ice-cold lysis buffer to the washed cell monolayer. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, resuspend the cell pellet in ice-cold lysis buffer.
-
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant (clarified lysate) to a new tube and determine the protein concentration using a BCA assay.
Protocol 3: Tetrazine-Biotin Ligation
This protocol describes the bioorthogonal reaction between the TCO-labeled glycoproteins and a biotinylated tetrazine probe.
Materials:
-
Clarified cell lysate containing TCO-labeled glycoproteins
-
Tetrazine-Biotin probe
-
DMSO
Procedure:
-
Prepare Tetrazine-Biotin Stock: Prepare a 1 mM stock solution of Tetrazine-Biotin in DMSO.
-
Ligation Reaction:
-
To the clarified cell lysate, add the Tetrazine-Biotin stock solution to a final concentration of 100 µM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
Protocol 4: Enrichment of Biotinylated Glycoproteins
Materials:
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Wash Buffer 3 (e.g., 20% acetonitrile in 50 mM ammonium bicarbonate)
-
50 mM Ammonium Bicarbonate, pH 8.0
Procedure:
-
Bead Preparation: Wash the streptavidin beads three times with an appropriate buffer (e.g., PBS with 0.1% Tween-20) according to the manufacturer's instructions.
-
Binding: Add the washed streptavidin beads to the lysate from the tetrazine ligation reaction. Incubate for 1-2 hours at room temperature with gentle rotation to capture the biotinylated glycoproteins.
-
Washing:
-
Pellet the beads using a magnetic stand or centrifugation.
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins. Perform each wash three times.
-
Finally, wash the beads twice with 50 mM ammonium bicarbonate.
-
Protocol 5: On-Bead Digestion
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade trypsin
-
50 mM Ammonium Bicarbonate, pH 8.0
Procedure:
-
Reduction and Alkylation:
-
Resuspend the beads in 50 mM ammonium bicarbonate containing 10 mM DTT. Incubate at 56°C for 30 minutes.
-
Cool to room temperature and add 25 mM IAA. Incubate in the dark for 20 minutes.
-
-
Digestion:
-
Add trypsin to the bead suspension at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Elution:
-
Pellet the beads and collect the supernatant containing the digested peptides.
-
Wash the beads with 50% acetonitrile/0.1% formic acid and combine with the initial supernatant.
-
-
Desalting: Desalt the collected peptides using a C18 StageTip or similar solid-phase extraction method.
Protocol 6: LC-MS/MS Analysis and Data Analysis
Procedure:
-
LC-MS/MS: Analyze the desalted peptides by nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS) using a high-resolution mass spectrometer.
-
Data Analysis:
-
Process the raw MS data using a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a relevant protein database, specifying variable modifications for the biotinylated fucose-TCO adduct on asparagine (for N-glycans) or serine/threonine (for O-glycans), as well as other expected modifications (e.g., carbamidomethylation of cysteine).
-
Perform label-free quantification (LFQ) or use isobaric labeling (e.g., TMT) for relative quantification of fucosylated glycoproteins between different experimental conditions.
-
Data Presentation
The following table represents hypothetical quantitative data from a this compound experiment comparing a control cell line with a cancer cell line. The values indicate the relative abundance of fucosylated glycoproteins as determined by label-free quantification.
| Protein Accession | Gene Name | Protein Name | Log2 Fold Change (Cancer/Control) | p-value |
| P02768 | ALB | Serum albumin | -0.58 | 0.045 |
| P01876 | IGHA1 | Immunoglobulin heavy constant alpha 1 | 1.85 | 0.002 |
| P02787 | TFRC | Transferrin receptor protein 1 | 2.53 | <0.001 |
| Q9Y624 | FUT8 | Alpha-(1,6)-fucosyltransferase | 1.21 | 0.011 |
| P10646 | CEACAM5 | Carcinoembryonic antigen-related cell adhesion molecule 5 | 3.12 | <0.001 |
Note: This is a representative data table. Actual results may vary depending on the experimental system.
Conclusion
The this compound workflow offers a robust and specific method for the global and quantitative analysis of the fucosylome. The high efficiency and bioorthogonality of the tetrazine-TCO ligation enable sensitive detection of fucosylated glycoproteins. This powerful technique provides a valuable tool for researchers and drug development professionals to investigate the roles of fucosylation in health and disease, identify novel biomarkers, and explore new therapeutic targets.
Application Notes and Protocols for Studying Protein-Specific Fucosylation with GDP-Fucose Analogs and Tetrazine Ligation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation is a critical post-translational modification where the monosaccharide fucose is added to proteins and lipids. This process is pivotal in numerous biological phenomena, including cell adhesion, signal transduction, and immune responses. Dysregulation of fucosylation has been implicated in various diseases, particularly in cancer, making the study of protein-specific fucosylation a key area of research for biomarker discovery and therapeutic development.
This document provides a detailed experimental framework for the investigation of protein-specific fucosylation utilizing a chemoenzymatic strategy. The approach involves the metabolic incorporation of a fucose analog bearing a bioorthogonal handle, followed by highly specific and rapid tetrazine ligation for the detection and enrichment of fucosylated proteins. While the prompt mentions "GDP-Fucose-Tz," it is important to note that the more established and widely documented method involves the metabolic labeling of cells with a modified fucose precursor, such as a fucose analog bearing a trans-cyclooctene (TCO) group. This precursor is then endogenously converted to a GDP-fucose-TCO analog via the fucose salvage pathway. This application note will, therefore, focus on this scientifically robust and practical workflow.
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency within a complex biological milieu without interfering with native biochemical processes. This methodology allows for the sensitive and specific labeling of fucosylated proteins for subsequent analysis by Western blotting or mass spectrometry.
Signaling Pathway: Fucose Salvage Pathway and Metabolic Labeling
The experimental design leverages the cellular fucose salvage pathway to incorporate a chemically tagged fucose analog into glycoproteins. Cells readily take up peracetylated fucose analogs, which are then deacylated by intracellular esterases. The free fucose analog is then converted into a GDP-fucose analog by the sequential action of fucokinase (FUK) and GDP-fucose pyrophosphorylase (FPGT). This GDP-fucose analog, now bearing a bioorthogonal handle (in this case, TCO), serves as a substrate for fucosyltransferases (FUTs) in the Golgi apparatus, leading to its incorporation into nascent glycans on proteins.
Caption: Metabolic incorporation of Fucose-TCO via the fucose salvage pathway.
Experimental Workflow
The overall experimental workflow for the identification and quantification of protein-specific fucosylation is a multi-step process that begins with metabolic labeling and culminates in mass spectrometry-based analysis.
Caption: Overall experimental workflow for fucosylated protein analysis.
Quantitative Data Summary
The following tables provide representative quantitative data that can be expected from the described experimental workflow. These values are illustrative and will vary depending on the cell line, experimental conditions, and the specific proteins of interest.
Table 1: Metabolic Labeling Efficiency and Protein Yield
| Parameter | Control Cells | Fucose-TCO Labeled Cells | Notes |
| Initial Protein Concentration (mg/mL) | 2.1 | 2.0 | Protein concentration of total cell lysate. |
| Labeling Efficiency (%) | 0 | ~85 | Estimated by fluorescence intensity of a reporter protein. |
| Protein Amount after Enrichment (µg) | < 1 (background) | 50-100 | Starting with 2 mg of total protein. |
| Enrichment Factor | N/A | > 50-fold | Relative to a known fucosylated protein. |
Table 2: Relative Quantification of Fucosylated Proteins by Mass Spectrometry (Hypothetical Data)
| Protein ID | Gene Name | Fold Change (Treated vs. Control) | p-value | Biological Function |
| P02768 | ALB | 1.1 | 0.45 | Transport |
| P01876 | IGHA1 | 3.2 | < 0.01 | Immune Response |
| Q9Y277 | FUT8 | 1.0 | 0.98 | Enzyme (Fucosyltransferase) |
| P19022 | B4GALT1 | 2.5 | < 0.05 | Enzyme (Galactosyltransferase) |
| P16422 | MUC1 | 4.1 | < 0.001 | Cell Adhesion, Signaling |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Fucose-TCO
This protocol describes the incorporation of a peracetylated TCO-modified fucose analog into the glycans of cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peracetylated Fucose-TCO analog (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper or trypsin-EDTA
Procedure:
-
Cell Seeding: Seed cells in a T75 flask or 10 cm dish to achieve 70-80% confluency on the day of labeling.
-
Preparation of Labeling Medium: Prepare the complete cell culture medium containing the desired final concentration of the Fucose-TCO analog. A typical starting concentration is 25-50 µM. A DMSO-only control should be prepared in parallel.
-
Metabolic Labeling: Remove the existing medium from the cells, wash once with PBS, and add the prepared labeling medium.
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (37°C, 5% CO₂). The optimal incubation time should be determined empirically.
-
Cell Harvesting:
-
Adherent cells: Remove the labeling medium, wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Suspension cells: Transfer the cell culture to a centrifuge tube.
-
-
Cell Pelleting: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS. The cell pellet can be stored at -80°C or used immediately for lysis.
Protocol 2: Cell Lysis and Protein Extraction
Materials:
-
Cell pellet from Protocol 1
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease inhibitor cocktail
-
BCA Protein Assay Kit
Procedure:
-
Resuspend the cell pellet in 500 µL of ice-cold lysis buffer supplemented with protease inhibitors.
-
Incubate the suspension on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA protein assay.
-
The lysate can be used immediately or stored at -80°C.
Protocol 3: Tetrazine Ligation for Biotin Tagging of Fucosylated Proteins
This protocol details the bioorthogonal reaction between the TCO-labeled glycoproteins in the cell lysate and a tetrazine-biotin conjugate.
Materials:
-
TCO-labeled protein lysate from Protocol 2
-
Tetrazine-PEG-Biotin (stock solution in DMSO or water)
-
PBS
Procedure:
-
In a microcentrifuge tube, combine 1-2 mg of the TCO-labeled protein lysate.
-
Add Tetrazine-PEG-Biotin to a final concentration of 100-200 µM.
-
Adjust the final volume with PBS if necessary.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation. The reaction is typically complete within this timeframe due to the fast kinetics of the tetrazine-TCO ligation.
Protocol 4: Enrichment of Biotinylated Fucosylated Proteins
Materials:
-
Biotinylated lysate from Protocol 3
-
High-capacity streptavidin agarose beads
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 4 M Urea in 100 mM Tris-HCl, pH 8.0)
-
Wash Buffer 3 (e.g., PBS)
-
Elution Buffer (e.g., 100 mM DTT in PBS with 2% SDS, or on-bead digestion)
Procedure:
-
Bead Preparation: Wash the streptavidin agarose beads three times with PBS according to the manufacturer's instructions.
-
Binding: Add the washed streptavidin beads to the biotinylated lysate. Incubate for 2 hours at room temperature with gentle rotation.
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 2 minutes) and discard the supernatant.
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3. Perform each wash three times to remove non-specifically bound proteins.
-
-
Elution:
-
For Western blot analysis, proteins can be eluted by boiling the beads in SDS-PAGE loading buffer.
-
For mass spectrometry, on-bead digestion is recommended to reduce background.
-
Protocol 5: On-Bead Digestion for Mass Spectrometry Analysis
Materials:
-
Protein-bound streptavidin beads from Protocol 4
-
Reduction Buffer (10 mM DTT in 50 mM Ammonium Bicarbonate)
-
Alkylation Buffer (55 mM iodoacetamide in 50 mM Ammonium Bicarbonate)
-
Trypsin (mass spectrometry grade)
-
50 mM Ammonium Bicarbonate
-
Formic acid
Procedure:
-
Reduction: Resuspend the beads in Reduction Buffer and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature and add Alkylation Buffer. Incubate in the dark for 20 minutes.
-
Digestion: Wash the beads twice with 50 mM Ammonium Bicarbonate. Resuspend the beads in 50 mM Ammonium Bicarbonate and add trypsin (1:50 enzyme to estimated protein ratio). Incubate overnight at 37°C with shaking.
-
Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Peptide Desalting: Acidify the peptide solution with formic acid and desalt using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.
Protocol 6: Western Blot Analysis of Fucosylated Proteins
Materials:
-
Eluted protein sample from Protocol 4
-
SDS-PAGE gels
-
Transfer apparatus (e.g., semi-dry or wet transfer system)
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with a streptavidin-HRP conjugate (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a chemiluminescent substrate and visualize the signal using a digital imager.
Conclusion
The combination of metabolic labeling with a TCO-functionalized fucose analog and subsequent tetrazine ligation provides a powerful and versatile platform for the study of protein-specific fucosylation. The high specificity and rapid kinetics of the bioorthogonal reaction enable efficient labeling and enrichment of fucosylated proteins from complex biological samples. The detailed protocols provided herein offer a comprehensive guide for researchers to implement this technology for the discovery of novel fucosylated proteins, the elucidation of their roles in health and disease, and the development of new diagnostic and therapeutic strategies.
Application of GDP-Fucose-Tz in High-Throughput Screening Assays for Fucosyltransferase Inhibitors
For Research Use Only.
Abstract
Fucosyltransferases (FUTs) are a class of enzymes crucial in various biological processes, including cell adhesion, signaling, and immune responses. Their dysregulation is implicated in diseases such as cancer and inflammation, making them attractive targets for drug discovery. High-throughput screening (HTS) is a key strategy for identifying novel FUT inhibitors. This document provides detailed application notes and protocols for a novel HTS assay utilizing GDP-Fucose-Tz, a tetrazine-modified fucose donor, in conjunction with click chemistry for sensitive and efficient detection of fucosyltransferase activity. This assay format is designed for the screening of large compound libraries to identify potential FUT inhibitors.
Introduction
Fucosylation, the enzymatic transfer of a fucose sugar moiety from a donor substrate, guanosine diphosphate-fucose (GDP-fucose), to an acceptor molecule, is catalyzed by fucosyltransferases.[1] Traditional methods for assaying FUT activity, such as radioactive, antibody-based, or mass spectrometry-based assays, can be cumbersome, expensive, or not amenable to high-throughput formats. The development of novel assay methodologies is crucial for accelerating the discovery of FUT inhibitors.
This application note describes a robust and sensitive HTS assay based on the inverse-electron-demand Diels-Alder (iEDDA) click chemistry reaction. The assay utilizes this compound, a GDP-fucose analog functionalized with a tetrazine (Tz) group. In the enzymatic reaction, the fucosyltransferase transfers the fucose-Tz moiety to a suitable acceptor substrate. The resulting tetrazine-tagged product is then detected by a rapid and highly specific click reaction with a trans-cyclooctene (TCO)-functionalized fluorophore. The intensity of the resulting fluorescence signal is directly proportional to the amount of fucosylated product, providing a quantitative measure of enzyme activity. This method offers a non-radioactive, homogeneous assay format suitable for automated HTS.
Principle of the Assay
The HTS assay for fucosyltransferase activity using this compound is a two-step process:
-
Enzymatic Reaction: The fucosyltransferase of interest catalyzes the transfer of the fucose-tetrazine moiety from the donor substrate, this compound, to an acceptor substrate (e.g., a specific oligosaccharide or glycoprotein). In the presence of an inhibitor, this enzymatic transfer is reduced or completely blocked.
-
Click Chemistry Detection: A TCO-functionalized fluorophore is added to the reaction mixture. The tetrazine group on the fucosylated acceptor product rapidly and specifically reacts with the TCO-fluorophore via an iEDDA cycloaddition. This reaction results in the formation of a stable, fluorescently labeled product. The fluorescence intensity is then measured, which correlates with the amount of product formed and thus the activity of the fucosyltransferase.
A decrease in fluorescence signal in the presence of a test compound indicates potential inhibition of the fucosyltransferase.
Materials and Reagents
-
This compound (Click Chemistry Reagent)
-
Fucosyltransferase (e.g., FUT8, POFUT1)
-
Acceptor Substrate (e.g., N-glycan, specific oligosaccharide)
-
TCO-Fluorophore (e.g., TCO-FITC, TCO-TAMRA)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MnCl₂, 0.1% BSA)
-
Test Compounds (dissolved in DMSO)
-
Microplates (e.g., 384-well, black, low-volume)
-
Plate reader with fluorescence detection capabilities
Experimental Protocols
General Assay Workflow
The following is a generalized protocol for a fucosyltransferase inhibitor screening assay in a 384-well format. Optimization of specific concentrations and incubation times may be required for different fucosyltransferases and acceptor substrates.
Detailed Protocol for Fucosyltransferase Inhibitor Screening
-
Compound Plating:
-
Dispense 50 nL of test compounds (e.g., at 10 mM in 100% DMSO) into the wells of a 384-well black assay plate.
-
For control wells, dispense 50 nL of 100% DMSO (for high signal, 0% inhibition) or a known inhibitor (for low signal, 100% inhibition).
-
-
Enzyme and Acceptor Preparation:
-
Prepare a 2X enzyme/acceptor master mix in assay buffer. The final concentration of the enzyme and acceptor should be optimized based on preliminary experiments (e.g., 2X concentrations of 10 nM FUT and 20 µM acceptor substrate).
-
-
Enzyme/Acceptor Addition and Pre-incubation:
-
Add 5 µL of the 2X enzyme/acceptor master mix to each well of the assay plate containing the compounds.
-
Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm).
-
Pre-incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a 2X solution of this compound in assay buffer (e.g., 2X concentration of 50 µM).
-
To initiate the enzymatic reaction, add 5 µL of the 2X this compound solution to each well. The final reaction volume will be 10 µL.
-
-
Enzymatic Reaction Incubation:
-
Centrifuge the plate briefly.
-
Incubate the plate for 60 minutes at 37°C. The incubation time should be within the linear range of the enzymatic reaction.
-
-
Detection:
-
Prepare a solution of TCO-fluorophore in an appropriate buffer (e.g., 5 µM in PBS).
-
Add 5 µL of the TCO-fluorophore solution to each well. This will stop the enzymatic reaction and initiate the click chemistry labeling.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Fluorescence Reading:
-
Read the fluorescence intensity on a compatible plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 485/525 nm for a FITC-based fluorophore).
-
Data Presentation
The following table presents representative data from a hypothetical fucosyltransferase inhibitor screening assay using the this compound method.
Table 1: Quantitative Data for Fucosyltransferase Inhibitor Screening
| Compound ID | Concentration (µM) | Fluorescence Intensity (RFU) | % Inhibition | IC₅₀ (µM) |
| Control (0% inh.) | - | 50,000 | 0 | - |
| Control (100% inh.) | - | 500 | 100 | - |
| Compound A | 1 | 45,000 | 10.1 | 15.2 |
| 5 | 35,000 | 30.3 | ||
| 10 | 26,000 | 48.5 | ||
| 20 | 18,000 | 64.6 | ||
| 50 | 9,000 | 82.8 | ||
| Compound B | 1 | 24,000 | 52.5 | 0.9 |
| 5 | 8,000 | 84.8 | ||
| 10 | 4,000 | 92.9 | ||
| 20 | 1,500 | 97.0 | ||
| 50 | 600 | 98.8 | ||
| Compound C | 1 | 49,500 | 1.0 | > 50 |
| 5 | 48,000 | 4.0 | ||
| 10 | 46,000 | 8.1 | ||
| 20 | 42,000 | 16.2 | ||
| 50 | 38,000 | 24.2 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Signaling Pathway Visualization
Fucosylation plays a critical role in various signaling pathways. For example, Protein O-fucosyltransferase 1 (POFUT1) is essential for the proper function of the Notch signaling pathway, which is crucial for cell-cell communication and development.
Logical Relationship Diagram
The logical relationship of the assay components and their interactions leading to a measurable signal is depicted below.
Conclusion
The use of this compound in a click chemistry-based HTS assay provides a powerful platform for the discovery of novel fucosyltransferase inhibitors. This method is sensitive, robust, and readily adaptable to automated screening systems. The detailed protocols and principles outlined in this application note are intended to guide researchers in the successful implementation of this assay for their drug discovery efforts.
References
Troubleshooting & Optimization
troubleshooting low signal in GDP-Fucose-Tz labeling experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low signal issues in GDP-Fucose-Tetrazine (Tz) metabolic labeling experiments. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing low or no signal in my GDP-Fucose-Tz labeling experiment?
Low or absent signal in your experiment can stem from several factors throughout the experimental workflow, from metabolic incorporation to the final detection step. The troubleshooting guide below will walk you through the most common issues and their solutions.
Troubleshooting Guide: Step-by-Step Solutions for Low Signal
To systematically address low signal issues, it's crucial to evaluate each stage of the experimental process. Below is a detailed breakdown of potential problem areas and corresponding troubleshooting steps.
Step 1: Inefficient Metabolic Incorporation of the Fucose Analog
The first critical step is the successful uptake and metabolic processing of the fucose analog by the cells.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Suggestions |
| Suboptimal concentration of the fucose analog. | Optimize the concentration of the peracetylated fucose analog. A typical starting range is 10-100 µM, but this may need to be adjusted for your specific cell line.[1][2] |
| Insufficient incubation time. | Increase the incubation time to allow for adequate metabolic incorporation. Typical incubation times range from 24 to 72 hours.[3] |
| Low activity of the fucose salvage pathway. | Some cell lines may have lower expression or activity of the enzymes in the fucose salvage pathway.[4] Consider using a different fucose analog that is more efficiently metabolized or a cell line known to have robust fucosylation. |
| Toxicity of the fucose analog. | High concentrations of some fucose analogs can be toxic to cells, leading to reduced metabolic activity.[4] Assess cell viability after incubation with the analog. If toxicity is observed, reduce the concentration or incubation time. |
| Competition with endogenous fucose. | The presence of fucose in the culture medium can compete with the unnatural analog for incorporation. Use a fucose-free medium for the labeling experiment. |
| Inefficient conversion to this compound. | The enzymatic conversion of the fucose analog to its GDP-activated form can be a rate-limiting step. Some fucose analogs are more readily converted than others. |
Step 2: Inefficient Click Reaction
Once the fucose analog is incorporated, the subsequent bioorthogonal click chemistry reaction must be efficient to label the target glycans.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Suggestions |
| Suboptimal reaction conditions. | Ensure the pH of the reaction buffer is within the optimal range for the specific click chemistry being used (typically pH 7-9 for TCO-Tz reactions). |
| Degradation of reagents. | Tetrazine and TCO reagents can degrade over time, especially if not stored properly. Use fresh reagents and store them according to the manufacturer's instructions. |
| Steric hindrance. | The fucosylated glycan may be in a sterically hindered environment, preventing the click reaction from occurring efficiently. Consider using a longer PEG spacer on your detection reagent to improve accessibility. |
| Low abundance of fucosylated glycoproteins. | The target glycoproteins may be expressed at low levels in your cells of interest. Consider using an enrichment method for fucosylated glycoproteins before detection. |
| Slow reaction kinetics. | While TCO-tetrazine reactions are generally fast, ensure sufficient reaction time (typically 30 minutes to 2 hours at room temperature). |
Step 3: Issues with Detection and Imaging
The final step of visualizing the labeled glycans can also be a source of low signal.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Suggestions |
| Low sensitivity of the detection reagent. | Use a bright and photostable fluorophore conjugated to your detection reagent. |
| Suboptimal imaging parameters. | Optimize laser power, detector gain, and exposure time on your imaging system. Be mindful of photobleaching. |
| High background fluorescence. | Ensure adequate washing steps to remove unbound detection reagent. Include appropriate negative controls (cells not treated with the fucose analog but subjected to the click reaction and detection) to assess background levels. |
| Quenching of the fluorophore. | The local environment of the fluorophore can sometimes lead to quenching. This is less common but can be a factor. |
Visualizing the Process: Diagrams and Workflows
To aid in understanding the experimental process and potential points of failure, the following diagrams illustrate the key pathways and logical troubleshooting steps.
This compound Labeling Workflow
References
Technical Support Center: Optimizing GDP-Fucose-Tz Concentration for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GDP-Fucose-Tz and other fucose analogs in cell-based assays.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration in cell-based assays.
| Problem | Possible Causes | Solutions |
| High Cell Mortality / Cytotoxicity | Analog concentration is too high.[1] | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.[1] |
| Long incubation time.[1] | Reduce the duration of exposure to the analog.[1] | |
| Analog-specific toxicity. Different fucose analogs have varying toxicity profiles.[1] | If possible, test a different fucose analog with a reported lower toxicity profile. | |
| Interference with essential glycosylation pathways. | Lower the concentration and/or incubation time to minimize disruption of normal fucosylation. | |
| Low or No Signal (Poor Incorporation) | Insufficient analog concentration. | Increase the concentration of this compound, while monitoring for cytotoxicity. |
| Short incubation time. | Increase the incubation time to allow for sufficient metabolic incorporation. | |
| Degradation of the fucose analog. | Prepare fresh stock solutions and store them appropriately, protected from light and at the recommended temperature. | |
| Inefficient cellular uptake. | Ensure that the cell type used has the necessary transporters for fucose analog uptake. | |
| Competition with endogenous GDP-Fucose. The de novo pathway is the primary source of cellular GDP-fucose. | Consider using inhibitors of the de novo pathway to enhance the incorporation of the salvage pathway-dependent analog, but be aware of potential cellular stress. | |
| High Background Signal | Non-specific binding of detection reagents. | Optimize washing steps after incubation with detection reagents. Include appropriate controls (e.g., cells not treated with this compound). |
| Contamination of reagents. | Use fresh, high-purity reagents and filter solutions before use. | |
| Sub-optimal assay conditions. | Optimize pH, salt concentration, and temperature of your assay buffers. | |
| Inconsistent Results / Poor Reproducibility | Instability of the this compound analog. | Check the stability of the analog under your specific assay conditions (pH, temperature, buffer components) and prepare fresh solutions for each experiment. |
| Inaccurate pipetting. | Calibrate pipettes regularly. | |
| Variations in cell health and density. | Ensure consistent cell seeding density and use healthy, viable cells within a consistent passage number range. | |
| Aggregation of the analog at high concentrations. | Determine the solubility limit of your analog in the assay buffer and use concentrations below this limit. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of cytotoxicity for fucose analogs like this compound?
A1: Fucose analogs can induce cytotoxicity through several mechanisms after being processed by the cell's metabolic pathways:
-
Inhibition of Fucosyltransferases (FUTs): GDP-fucose analogs can act as competitive inhibitors of FUTs, disrupting normal fucosylation which is critical for cell signaling and adhesion.
-
Feedback Inhibition of the de novo Pathway: An accumulation of GDP-fucose analogs can inhibit GDP-mannose 4,6-dehydratase (GMD), a key enzyme in the natural GDP-fucose biosynthesis pathway.
-
Incorporation into Glycans: Analogs can be incorporated into glycans, leading to unnatural sugar structures on the cell surface, which may impact protein function and cell viability.
-
Induction of Oxidative Stress: High concentrations of fucose analogs can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and potential cell death.
Q2: How do I determine the optimal concentration of this compound for my experiment?
A2: The optimal concentration is a balance between achieving a detectable signal and minimizing cytotoxicity. A dose-response experiment is the best approach. Culture your cells with a range of this compound concentrations for a fixed period and then assess both the signal of interest (e.g., fluorescence) and cell viability (e.g., using an MTT or other viability assay). Select the concentration that gives a robust signal with minimal impact on viability.
Q3: What are the key metabolic pathways involved in the processing of fucose analogs?
A3: Mammalian cells have two main pathways for GDP-fucose biosynthesis:
-
De novo Pathway: This is the primary pathway, synthesizing GDP-fucose from GDP-mannose. It is estimated to produce about 90% of the total GDP-fucose pool in the cell.
-
Salvage Pathway: This pathway utilizes free fucose from the cellular environment or from the breakdown of glycoproteins. Fucose analogs like this compound are typically processed through this pathway.
Q4: Can I use this compound in any cell line?
A4: While many common cell lines can take up and metabolize fucose analogs, the efficiency can vary. It is important to choose an appropriate cell type and confirm that your target is expressed at measurable levels. If you are not seeing incorporation, you may need to verify that the cell line expresses the necessary components of the fucose salvage pathway.
Q5: How can I confirm that my signal is specific to the incorporation of this compound?
A5: To ensure specificity, include the following controls in your experiment:
-
Unlabeled Control: Cells that are not treated with this compound but are subjected to all other staining and processing steps. This will reveal any background signal from your detection reagents.
-
Competition Control: Co-incubate cells with an excess of natural, unlabeled fucose or GDP-fucose along with this compound. A significant reduction in your signal in the presence of the competitor indicates that the incorporation is specific to the fucose metabolic pathway.
Quantitative Data Summary
The following table summarizes the intracellular concentrations of GDP-fucose in HEK293T cells under different conditions, which can serve as a reference for understanding the endogenous levels that fucose analogs compete with.
| Cell Line | Condition | Intracellular GDP-Fucose Concentration (µM) |
| HEK293T (Wild-Type) | Unsupplemented | ~3 |
| HEK293T (Wild-Type) | + 5mM Fucose | ~500 |
| GMDS Knockout | Unsupplemented | ~3 |
| GMDS Knockout | + 5mM Fucose | ~500 |
| TSTA3 Knockout | + 1mM Fucose | ~1000 |
Data adapted from published studies. Note that GMDS and TSTA3 are key enzymes in the de novo pathway.
Experimental Protocols
Protocol 1: Dose-Response Experiment for Optimal this compound Concentration
Objective: To determine the optimal, non-toxic concentration of this compound for a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates (clear bottom, black or white walls recommended for fluorescence or luminescence assays)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Detection instrument (plate reader, microscope, or flow cytometer)
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in complete cell culture medium to cover a broad range of concentrations (e.g., from 0.1 µM to 100 µM). Include a "no analog" control.
-
Metabolic Labeling: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) under standard cell culture conditions.
-
Signal Detection:
-
Wash the cells with PBS.
-
If the "Tz" tag requires a secondary labeling step (e.g., click chemistry), perform that protocol now.
-
Measure the signal intensity using the appropriate instrument.
-
-
Cell Viability Assay: In a parallel plate set up identically, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot the signal intensity and cell viability as a function of this compound concentration. The optimal concentration will be in the range that provides a strong signal with minimal to no decrease in cell viability.
Protocol 2: Quantification of Intracellular GDP-Fucose by HPLC
Objective: To measure the endogenous pool of GDP-fucose within cells, which can help in understanding the competitive landscape for your fucose analog.
Materials:
-
Cultured cells
-
Cold acetonitrile/water solution for extraction
-
Internal standard (e.g., UDP-arabinose)
-
HPLC system with a suitable column (e.g., anion-exchange)
Methodology:
-
Cell Harvesting: Harvest a known number of cells.
-
Extraction: Extract nucleotide sugars using a cold acetonitrile/water solution.
-
Centrifugation: Centrifuge the samples to pellet cell debris.
-
Analysis: Analyze the supernatant by HPLC to separate and quantify GDP-fucose, comparing its retention time and peak area to a known standard.
Visualizations
Caption: GDP-Fucose metabolic pathways and utilization.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for common assay issues.
References
how to reduce background fluorescence with GDP-Fucose-Tz
Welcome to the technical support center for GDP-Fucose-Tz and related bioorthogonal labeling applications. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and minimize background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in metabolic labeling?
This compound refers to a guanosine diphosphate (GDP)-fucose analog modified with a tetrazine (Tz) moiety. In the context of metabolic labeling, a more common workflow involves introducing a fucose analog with a bioorthogonal handle, such as an azide or an alkyne, into cells.[1] These analogs are processed by the cell's fucose salvage pathway to create the corresponding GDP-fucose analog.[2][3] This modified sugar is then incorporated into glycoproteins by fucosyltransferases.[2] The incorporated tag is then visualized by reacting it with a complementary probe, for instance, a tetrazine-bearing fluorophore in a "click chemistry" reaction known as the inverse-electron-demand Diels-Alder cycloaddition (iEDDA).[4] It is also possible to use fluorescently labeled GDP-fucose directly in some applications, though this is less common for live-cell metabolic labeling.
Q2: I am observing high background fluorescence in my imaging experiment. What are the common causes?
High background fluorescence in bioorthogonal labeling experiments can originate from several sources:
-
Excess unbound fluorescent probe: The most common cause is residual, unreacted fluorescent dye that has not been washed away.
-
Nonspecific binding of the probe: The fluorescent probe may bind nonspecifically to cells or the culture vessel. Hydrophilic tetrazine probes tend to show faster clearance and can lead to better contrast.
-
Cellular autofluorescence: Many cell types naturally fluoresce, which can contribute to the background signal.
-
High concentration of the fucose analog: Excessive concentrations of fucose analogs can sometimes lead to off-target effects or cytotoxicity, which may manifest as increased background.
-
Suboptimal "click" reaction conditions: Inefficient ligation between the incorporated fucose analog and the fluorescent probe can leave unreacted tags that might contribute to background.
Q3: How can I reduce nonspecific binding of my tetrazine-fluorophore?
To minimize nonspecific binding, consider the following strategies:
-
Optimize probe concentration: Perform a titration experiment to find the lowest effective concentration of your fluorescent probe that still provides a robust signal.
-
Improve washing steps: Increase the number and duration of wash steps after incubation with the fluorescent probe. Using a mild detergent, such as 0.2% Tween-20, in the wash buffer can also help.
-
Include a blocking step: While less common for click chemistry than for antibody staining, you can try pre-incubating your cells with a blocking buffer (e.g., PBS with 1% BSA) before adding the fluorescent probe.
-
Consider probe hydrophilicity: More hydrophilic tetrazine probes have been shown to have faster clearance rates, which can lead to lower background and improved tumor-to-background contrast in imaging studies.
Q4: Are there specific types of fluorescent probes that can help reduce background?
Yes, using "fluorogenic" probes is a highly effective strategy. These probes are designed to be non-fluorescent initially and only become fluorescent after undergoing the click reaction with their target. This "click-on" mechanism ensures that any excess, unreacted probe does not contribute to the background signal, significantly improving the signal-to-noise ratio.
Q5: Could the fucose analog itself be causing problems like cytotoxicity?
Yes, some fucose analogs can be toxic to cells, especially at high concentrations or with prolonged incubation times. For instance, 6-azido-fucose has been reported to have higher toxicity than other analogs like 7-alkynyl-fucose. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
Troubleshooting Guide: High Background Fluorescence
This guide provides a systematic approach to diagnosing and resolving high background fluorescence issues during metabolic labeling experiments with fucose analogs and tetrazine ligation.
Problem: High and Diffuse Background Signal
| Potential Cause | Recommended Solution |
| Excess unbound tetrazine-fluorophore | 1. Reduce Probe Concentration: Perform a concentration titration (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM) to find the optimal concentration.2. Increase Washing: After probe incubation, wash cells 3-4 times for 5 minutes each with PBS.3. Add Detergent to Wash Buffer: Include a mild, non-ionic detergent like 0.1-0.2% Tween-20 in your wash buffer to reduce nonspecific binding. |
| Nonspecific binding of the probe | 1. Use a Fluorogenic Probe: Switch to a "click-on" probe that fluoresces only after reacting with the incorporated fucose analog.2. Check Probe Hydrophilicity: Consider using a more hydrophilic tetrazine probe to improve clearance.3. Optimize Incubation Time: Reduce the incubation time with the fluorescent probe to the minimum required for efficient labeling. |
| Cellular Autofluorescence | 1. Image a Control Sample: Acquire an image of unlabeled cells (treated with vehicle only) using the same imaging settings to determine the level of intrinsic autofluorescence.2. Change Fluorophore: If autofluorescence is high in a particular channel, switch to a fluorophore that excites and emits at a different wavelength.3. Use Spectral Unmixing: If your microscope has this capability, use it to separate the specific signal from the broad autofluorescence spectrum. |
| High Cytotoxicity from Fucose Analog | 1. Perform a Dose-Response Curve: Determine the IC50 of your fucose analog on your cell line and use a sub-toxic concentration for labeling.2. Reduce Incubation Time: Shorten the duration of metabolic labeling (e.g., try 12, 24, and 48-hour time points).3. Switch to a Less Toxic Analog: Some analogs, like 7-alkynyl-fucose, are reported to have lower toxicity than others. |
Experimental Protocols
Protocol 1: Optimizing Fucose Analog Concentration for Metabolic Labeling
This protocol helps determine the optimal, non-toxic concentration of a fucose analog for your specific cell line.
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (around 70-80% confluency) at the end of the experiment.
-
Prepare Labeling Media: Prepare a dilution series of your fucose analog in complete cell culture medium. Recommended starting concentrations range from 1 µM to 200 µM. Also, prepare a "vehicle only" control.
-
Metabolic Labeling: Remove the old medium and replace it with the prepared labeling media.
-
Incubation: Incubate the cells for your intended experimental duration (e.g., 24-72 hours).
-
Cell Viability Assay: After incubation, assess cell viability using a standard method such as an MTS or MTT assay.
-
Analysis: Plot cell viability against the fucose analog concentration to determine the highest concentration that does not significantly impact viability. This concentration should be used for subsequent labeling experiments.
Protocol 2: Click Reaction with a Tetrazine-Fluorophore and Imaging
This protocol outlines the steps for the bioorthogonal reaction and subsequent imaging.
-
Metabolic Labeling: Culture your cells with the optimized concentration of your bioorthogonal fucose analog (e.g., alkynyl-fucose) for 24-72 hours.
-
Cell Harvest and Fixation (for fixed-cell imaging):
-
Wash cells twice with ice-cold PBS to remove unincorporated analog.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail. For example, for an azide-functionalized fucose analog and a DBCO-fluorophore, simply add the DBCO-fluorophore at its optimized concentration in PBS. For a copper-catalyzed reaction (alkyne-fucose and azide-fluorophore), the cocktail would include the azide-fluorophore, copper(II) sulfate, and a reducing agent like sodium ascorbate. Note: Copper is cytotoxic and not suitable for live-cell imaging. For live-cell imaging, a copper-free click chemistry like the SPAAC reaction (e.g., using DBCO, BCN) is necessary.
-
Incubate the cells with the reaction cocktail for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Aspirate the reaction cocktail.
-
Wash the cells three to four times with PBS, for 5 minutes each time, to remove excess fluorescent probe.
-
-
Imaging:
-
Mount the coverslip or plate.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore. Acquire images of a negative control (unlabeled cells) to assess autofluorescence.
-
Visualizations
References
common pitfalls in GDP-Fucose-Tz click chemistry reactions
Welcome to the technical support center for GDP-Fucose-Tz click chemistry applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the use of this compound in inverse electron demand Diels-Alder (IEDDA) click chemistry reactions with trans-cyclooctene (TCO) modified molecules.
Troubleshooting Guides
This section addresses common issues that may be encountered during this compound click chemistry experiments, from initial labeling to the final conjugation.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Degradation of Reactants | This compound: Verify the integrity of your this compound. Tetrazines can be susceptible to degradation in aqueous media, especially those with electron-withdrawing groups.[1] Use freshly prepared solutions or reagents stored under appropriate conditions (e.g., desiccated, protected from light). TCO-modified molecule: TCOs can also degrade, particularly in the presence of thiols or under UV light.[1] Store TCO reagents under an inert atmosphere and protected from light.[1] |
| Suboptimal Stoichiometry | An incorrect molar ratio of this compound to the TCO-modified molecule can lead to an incomplete reaction. While a 1:1 stoichiometry is the theoretical ideal, a slight excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended to drive the reaction to completion.[2][3] The optimal ratio may need to be determined empirically for your specific system. |
| Steric Hindrance | The bulky GDP-fucose moiety or large biomolecules attached to the TCO can sterically hinder the reaction. Consider incorporating a flexible spacer, such as PEG, into your TCO-modified molecule to improve the accessibility of the reactive groups. |
| Inaccurate Quantification of Reactants | Ensure accurate concentration determination of your stock solutions. Use a reliable method like UV-Vis spectroscopy to measure the concentration of your this compound and TCO-modified molecules before starting the reaction. |
| Precipitation of Reactants or Product | If your this compound or TCO-modified molecule has poor aqueous solubility, it may precipitate out of the solution, leading to a low yield. The use of PEGylated linkers can enhance aqueous solubility. A small amount of an organic co-solvent like DMSO or DMF can be added, but its compatibility with your biological system must be confirmed. |
Issue 2: Slow or Incomplete Reaction
| Potential Cause | Recommended Solution |
| Low Reactivity of Tetrazine/TCO Pair | The reaction rate is highly dependent on the specific structures of the tetrazine and TCO used. Tetrazines with electron-withdrawing substituents and TCOs with higher ring strain exhibit faster kinetics. If the reaction is too slow, consider using a more reactive TCO derivative. |
| Suboptimal Reaction Conditions | pH: The TCO-tetrazine ligation is generally robust across a pH range of 6 to 9. However, extreme pH values can affect the stability of your biomolecules. Temperature: The reaction is typically fast at room temperature. For less reactive partners or to further accelerate the reaction, the temperature can be increased to 37°C or 40°C. |
| Presence of Competing Reactants | Ensure that your reaction buffer is free of components that could react with either the tetrazine or the TCO. For instance, some TCOs can be sensitive to thiols. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the this compound reaction with a TCO-modified molecule?
A1: For efficient conjugation, a slight molar excess of the this compound, typically between 1.05 to 1.5-fold relative to the TCO-functionalized molecule, is recommended. However, the ideal ratio can vary depending on the specific reactants and should be optimized for your experimental setup.
Q2: What are the recommended reaction buffers and pH range?
A2: The TCO-tetrazine ligation is compatible with a variety of aqueous buffers, with Phosphate-Buffered Saline (PBS) being a common choice. The reaction proceeds efficiently within a pH range of 6 to 9. It is crucial to avoid buffers containing primary amines (e.g., Tris, glycine) if you are using NHS esters to introduce the TCO or tetrazine moieties, as these will compete in the reaction.
Q3: What is the ideal reaction temperature and duration?
A3: The reaction is exceptionally fast and is often complete within 30 to 60 minutes at room temperature. For specific applications or less reactive partners, the incubation time can be extended up to 2 hours. In some cases, incubating at 37°C or 40°C can be used to accelerate the reaction.
Q4: How can I monitor the progress of my this compound click reaction?
A4: The progress of the reaction can be visually monitored by the disappearance of the characteristic pink/red color of the tetrazine. For a more quantitative analysis, you can follow the decrease in the tetrazine's absorbance in the 510-550 nm range using a UV-Vis spectrophotometer. HPLC or LC-MS can also be used to measure the consumption of reactants and the formation of the product.
Q5: Are there any specific considerations for using this compound in enzymatic reactions?
A5: Yes. The modification of fucose can impact its recognition and utilization by fucosyltransferases. The bulky tetrazine moiety might cause steric hindrance, potentially reducing the efficiency of the enzymatic transfer. It is advisable to perform preliminary enzymatic assays to assess the impact of the tetrazine modification on the activity of your specific enzyme. Modifications to the aglycone portion of the acceptor glycan have been shown to influence the substrate activity for fucosyltransferases.
Q6: How should I purify the final conjugate?
A6: The purification method will depend on the properties of your final conjugate. Common methods include size-exclusion chromatography (SEC), dialysis, and precipitation. For smaller molecules, solid-phase extraction or preparative HPLC can be effective.
Quantitative Data Summary
Table 1: Reaction Kinetics of TCO-Tetrazine Ligations
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Solvent/Conditions |
| General Range | TCO | 1 - 1 x 10⁶ | General |
| Hydrogen-substituted tetrazines | TCO | up to 30,000 | - |
| Methyl-substituted tetrazines | TCO | ~1000 | - |
| Dipyridyl tetrazine | TCO | 2000 (±400) | - |
| Various Tz-scaffolds | TCO-PEG₄ | 1100 to 73,000 | Buffered aqueous solution, 37°C |
| ATTO-tetrazines | TCO | up to 1000 | - |
Data compiled from multiple sources.
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Range | Buffer/Conditions |
| pH | 6 - 9 | PBS buffer |
| Temperature | Room Temperature (or 4°C, 37°C, 40°C) | Depending on application |
| Duration | 30 minutes - 2 hours | For protein-protein conjugation |
| Stoichiometry (Tz:TCO) | 1.05:1 to 1.5:1 | - |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a TCO-Modified Protein
-
Preparation of Reactants:
-
Prepare a stock solution of your TCO-modified protein in an appropriate reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Immediately before use, prepare a stock solution of this compound in an anhydrous, water-miscible solvent such as DMSO or DMF.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the TCO-modified protein solution.
-
Add the this compound stock solution to the protein solution to achieve the desired molar ratio (a 1.05 to 1.5-fold molar excess of this compound is a good starting point).
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. The incubation time can be extended if necessary.
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Storage:
-
Store the purified conjugate at 4°C until further use.
-
Visualizations
References
Technical Support Center: Improving the Efficiency of Enzymatic Incorporation of GDP-Fucose-Tz
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the enzymatic incorporation of GDP-Fucose-Tz.
Frequently Asked Questions (FAQs)
Q1: What are the key cellular pathways involved in the incorporation of this compound?
A1: The incorporation of exogenously supplied fucose analogs, such as this compound, primarily relies on the cellular salvage pathway . This pathway circumvents the de novo biosynthesis route, which synthesizes GDP-fucose from GDP-mannose and is the source of approximately 90% of endogenous GDP-fucose.[1][2][3] Once inside the cell, fucose analogs are converted to their corresponding GDP-fucose derivative by fucokinase (FUK) and GDP-fucose pyrophosphorylase (GFPP).[2] This this compound is then transported into the Golgi apparatus or endoplasmic reticulum by specific transporters, where fucosyltransferases (FUTs) catalyze its transfer to glycan acceptors on proteins and lipids.[2]
Q2: Why am I observing low incorporation of Fucose-Tz into my target glycoproteins?
A2: Low incorporation efficiency can stem from several factors:
-
Competition from the de novo pathway: The endogenous synthesis of unlabeled GDP-fucose can outcompete the salvage pathway's production of this compound, diluting the pool of the modified donor substrate available to fucosyltransferases.
-
Enzyme Specificity: The enzymes of the salvage pathway (fucokinase and GDP-fucose pyrophosphorylase) and the fucosyltransferases themselves may have reduced efficiency in processing the Fucose-Tz analog due to the steric bulk of the tetrazine group.
-
GDP-Fucose Transporter Activity: The transport of this compound from the cytosol into the Golgi lumen is a critical step that can be a bottleneck if the transporter has a low affinity for the modified substrate.
-
Suboptimal Reaction Conditions: Factors such as substrate concentration, incubation time, and cell health can significantly impact the overall efficiency of incorporation.
Q3: Can the tetrazine moiety on this compound affect the stability of the compound or induce cytotoxicity?
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low or no detectable incorporation of Fucose-Tz | 1. High endogenous GDP-fucose production via the de novo pathway. 2. Inefficient processing of Fucose-Tz by salvage pathway enzymes. 3. Low expression or activity of relevant fucosyltransferases in the cell line. 4. Inefficient transport of this compound into the Golgi apparatus. 5. Degradation of this compound. | 1. Consider using metabolic inhibitors of the de novo pathway, such as 2-fluorofucose, to reduce competition. Use with caution and optimize concentration to avoid cytotoxicity. 2. Increase the concentration of this compound in the culture medium. Perform a titration to find the optimal concentration. 3. Choose a cell line known to have high fucosyltransferase activity or consider overexpressing the specific fucosyltransferase of interest. 4. Ensure optimal cell health, as transport processes are energy-dependent. 5. Prepare fresh stock solutions of this compound and minimize freeze-thaw cycles. |
| High background signal or non-specific labeling | 1. Off-target reactions of the tetrazine moiety. 2. Contamination of reagents. | 1. Ensure that no strained alkenes or alkynes are present in your system, which could react with the tetrazine. 2. Use high-purity reagents and sterile techniques. |
| Cell toxicity or death observed after incubation with this compound | 1. The concentration of this compound is too high. 2. The incubation time is too long. 3. Solvent toxicity (e.g., from DMSO). | 1. Perform a dose-response curve to determine the maximum non-toxic concentration for your cell line. 2. Optimize the incubation time; a shorter duration may be sufficient for detectable incorporation without causing significant cell death. 3. Ensure the final concentration of any solvent used to dissolve this compound is below the toxic threshold for your cells (typically <0.5% for DMSO). |
Data Presentation
Table 1: Recommended Starting Concentrations for Metabolic Labeling with Fucose Analogs
| Cell Line | Fucose Analog Concentration (µM) | Incubation Time (hours) | Reference |
| HEK293T | 25-100 | 24-72 | |
| HeLa S3 | 200-500 | 24-48 | |
| Various | 50-200 | 24-72 |
Note: These concentrations are for various fucose analogs and should be optimized for this compound in your specific experimental system.
Table 2: Factors Influencing Fucosyltransferase Activity with Modified Substrates
| Factor | Observation | Implication for this compound | Reference |
| Modification Position | Modifications at the C-6 position of fucose are generally better tolerated by some fucosyltransferases than modifications at other positions. | The position of the tetrazine linkage to fucose is critical for its recognition by fucosyltransferases. | |
| Acceptor Substrate | The structure of the glycan acceptor can significantly influence the efficiency of fucosylation by FUT8. | The specific glycoprotein target may affect the incorporation efficiency of Fucose-Tz. | |
| Enzyme Source | Fucosyltransferases from different species or isoforms can have different substrate specificities. | The choice of fucosyltransferase for in vitro experiments can impact the outcome. |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Synthesis of this compound
This protocol is adapted from methods for synthesizing other GDP-fucose derivatives and may require optimization.
Objective: To synthesize this compound from Fucose-Tz using a bifunctional fucokinase/GDP-fucose pyrophosphorylase (FKP).
Materials:
-
Fucose-Tz
-
ATP (Adenosine triphosphate)
-
GTP (Guanosine triphosphate)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
MgCl₂ or MnCl₂
-
Inorganic pyrophosphatase
-
Recombinant FKP enzyme
-
Reaction tubes
-
Incubator at 37°C
-
HPLC system for analysis and purification
Methodology:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, GTP, and MgCl₂ or MnCl₂.
-
Add Fucose-Tz to the reaction mixture.
-
Add inorganic pyrophosphatase to the mixture.
-
Initiate the reaction by adding the FKP enzyme.
-
Incubate the reaction at 37°C for 2-4 hours, or until completion.
-
Monitor the reaction progress by TLC or HPLC.
-
Purify the this compound product using anion-exchange chromatography.
Protocol 2: Metabolic Labeling of Cultured Cells with Fucose-Tz
This protocol provides a general framework for the metabolic labeling of glycoproteins in cultured cells.
Objective: To incorporate Fucose-Tz into the glycans of cultured cells for subsequent detection.
Materials:
-
Cultured cells (adherent or suspension)
-
Complete cell culture medium
-
Fucose-Tz stock solution (e.g., in DMSO or water)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protease inhibitors
Methodology:
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth during the labeling period.
-
Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of Fucose-Tz. A starting concentration of 50-100 µM is recommended, but should be optimized.
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 24-72 hours. The optimal time will depend on the cell type and the turnover rate of the target glycoproteins.
-
Cell Harvest:
-
For adherent cells, wash twice with ice-cold PBS before lysing.
-
For suspension cells, centrifuge to pellet the cells and wash twice with ice-cold PBS before lysing.
-
-
Downstream Analysis: The cell lysate containing the Fucose-Tz-labeled glycoproteins is now ready for downstream applications, such as click chemistry with a complementary probe, followed by SDS-PAGE, Western blotting, or mass spectrometry.
Visualizations
References
strategies to enhance the stability of GDP-Fucose-Tz in solution
This technical support center provides guidance on strategies to enhance the stability of GDP-Fucose-Tz in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (Guanosine Diphosphate-Fucose-Tetrazine) is a chemically modified nucleotide sugar. It serves as a substrate for fucosyltransferases, enzymes that attach fucose to various biomolecules (glycosylation). The tetrazine (Tz) moiety is a reactive group used in bioorthogonal chemistry, specifically in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a trans-cyclooctene (TCO) partner. This allows for the specific labeling and detection of fucosylated glycans in vitro and in living cells.
Q2: What are the main stability concerns for this compound in solution?
The stability of this compound is influenced by two primary factors: the integrity of the GDP-fucose core and the reactivity of the tetrazine group.
-
GDP-Fucose Core: The pyrophosphate bond in GDP-fucose is susceptible to both enzymatic and chemical hydrolysis, yielding GDP and fucose-1-phosphate, or GMP and fucose. This hydrolysis is accelerated at acidic or highly alkaline pH and elevated temperatures.
-
Tetrazine Moiety: The tetrazine ring can degrade in aqueous solutions, particularly under certain pH conditions and in the presence of nucleophiles. Electron-withdrawing substituents on the tetrazine ring can decrease its stability.[1][2]
Q3: What is the optimal pH range for working with this compound?
For the tetrazine-TCO ligation reaction, a pH range of 6.0 to 9.0 is generally recommended.[3] To maintain the stability of both the GDP-fucose core and the tetrazine moiety, it is advisable to work within a narrower pH range of 6.5 to 7.5 for storage and during enzymatic reactions. Highly acidic or basic conditions should be avoided.
Q4: How should I store this compound solutions?
For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. If a stock solution is necessary, prepare it in an anhydrous, water-miscible organic solvent like DMSO or DMF and store at -80°C. For aqueous working solutions, it is best to prepare them fresh for each experiment. If short-term storage of an aqueous solution is unavoidable, it should be kept on ice and used within a few hours.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no fucosylation of the target molecule | Degradation of this compound | - Prepare fresh this compound solution for each experiment.- Ensure the pH of the reaction buffer is between 6.5 and 7.5.- Avoid prolonged incubation times at elevated temperatures (e.g., 37°C). |
| Enzyme inactivity | - Confirm the activity of your fucosyltransferase with unmodified GDP-fucose.- Ensure all necessary cofactors (e.g., divalent cations like Mn²⁺) are present in the reaction buffer. | |
| Suboptimal reaction conditions | - Optimize the concentration of this compound, acceptor substrate, and enzyme. | |
| High background or non-specific signal in click chemistry reaction | Degradation of the tetrazine moiety | - Use freshly prepared this compound.- Perform the iEDDA reaction in a pH range of 6.0-9.0.[3] |
| Non-specific binding of detection reagents | - Include appropriate washing steps after the click chemistry reaction.- Use blocking agents relevant to your detection system (e.g., BSA for antibody-based detection). | |
| Inconsistent results between experiments | Variability in this compound concentration due to degradation | - Aliquot lyophilized powder to avoid multiple freeze-thaw cycles of stock solutions.- Always prepare fresh working solutions from a new aliquot. |
| Variability in experimental setup | - Standardize incubation times, temperatures, and buffer compositions across all experiments. |
Strategies to Enhance Stability
Based on the known degradation pathways of nucleotide sugars and tetrazine compounds, the following strategies can be employed to enhance the stability of this compound in solution.
Buffer and pH Optimization
The choice of buffer and the control of pH are critical.
-
pH: Maintain a pH between 6.5 and 7.5. This range is a good compromise for the stability of the pyrophosphate bond of GDP-fucose and the tetrazine ring.
-
Buffer Type: Use non-nucleophilic buffers such as HEPES, MOPS, or phosphate buffer. Avoid amine-containing buffers like Tris if any NHS-ester chemistry is involved in other steps of your experiment, as primary amines can react with the NHS ester.
Temperature Control
Lower temperatures slow down chemical degradation.
-
Storage: Store stock solutions at -80°C.
-
Experiments: Perform enzymatic reactions and handling steps on ice whenever possible. If the enzymatic reaction requires a higher temperature (e.g., 37°C), minimize the incubation time.
Additives and Excipients
Certain additives can help stabilize nucleotide sugars.
-
Divalent Cations: While some fucosyltransferases require divalent cations like Mn²⁺ for activity, high concentrations of certain metal ions can catalyze the hydrolysis of pyrophosphate bonds. Use the lowest concentration of cations necessary for enzyme activity.
-
Sugars: The addition of sugars like sucrose or trehalose can have a stabilizing effect on biomolecules, although their specific effect on this compound stability needs to be empirically determined for your system.
Handling and Experimental Workflow
Proper handling can minimize degradation.
-
Aliquoting: Aliquot lyophilized this compound into single-use amounts to avoid repeated exposure of the stock to atmospheric moisture.
-
Fresh Preparation: Always prepare aqueous working solutions of this compound immediately before use. Do not store aqueous solutions for extended periods.
Quantitative Data on Stability
Table 1: General Stability of Tetrazines in Aqueous Buffer
| Tetrazine Type | Conditions | Stability | Reference |
| Dipyridyl-s-tetrazines | 1:9 DMSO/PBS (pH 7.4), 37°C | 60-85% degraded after 12 hours | [1] |
| Phenyl tetrazines | 1:9 DMSO/PBS (pH 7.4), 37°C | >75% remaining after 12 hours |
Note: The stability of the tetrazine moiety in this compound will depend on its specific chemical structure.
Experimental Protocols
Protocol 1: Assessment of this compound Stability
This protocol provides a general method to assess the stability of this compound under your specific experimental conditions using HPLC.
Materials:
-
This compound
-
Reaction buffer of interest (e.g., 50 mM HEPES, pH 7.4)
-
HPLC system with a suitable column (e.g., C18 reverse-phase or anion-exchange)
-
Mobile phases for HPLC (e.g., Buffer A: 100 mM potassium phosphate, pH 6.5; Buffer B: Acetonitrile)
Procedure:
-
Prepare a solution of this compound in your reaction buffer at the desired concentration.
-
Incubate the solution at the temperature you will use for your experiment (e.g., 4°C, room temperature, or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution and immediately freeze it in liquid nitrogen to stop any further degradation. Store at -80°C until analysis.
-
For analysis, thaw the aliquots and inject them onto the HPLC system.
-
Monitor the degradation of this compound by observing the decrease in the area of its corresponding peak and the appearance of new peaks corresponding to degradation products.
-
Quantify the percentage of remaining this compound at each time point relative to the t=0 sample.
Visualizations
Caption: GDP-Fucose Biosynthesis Pathways in Mammalian Cells.
Caption: Troubleshooting Workflow for Low Signal.
References
Technical Support Center: Optimizing GDP-Fucose-Tz Labeling
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the incubation time for GDP-Fucose-Tz metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting incubation time for this compound labeling?
A typical starting point for incubation time in metabolic labeling experiments ranges from 24 to 72 hours.[1][2] The optimal duration is highly dependent on the cell type, the turnover rate of the glycoprotein of interest, and the specific experimental goals.[2] For initial experiments, a time-course study is recommended to determine the ideal incubation period.[1]
Q2: How does this compound enter the cell and get incorporated into glycans?
This compound is an activated sugar-nucleotide analog. Unlike fucose analogs that rely on the cell's salvage pathway to be converted into a usable form, this compound theoretically bypasses these initial enzymatic steps.[3] It needs to be transported into the Golgi apparatus where fucosyltransferases (FUTs), such as FUT8, catalyze its transfer to N-glycans. The efficiency of this process depends on the activity of the GDP-fucose transporter and the substrate specificity of the fucosyltransferases.
Q3: Can the endogenous synthesis of GDP-fucose affect my labeling efficiency?
Yes, the cell's own production of GDP-fucose can compete with the incorporation of this compound. Mammalian cells have two main pathways for GDP-fucose synthesis: the de novo pathway, which converts GDP-mannose to GDP-fucose, and the salvage pathway, which utilizes free fucose. The de novo pathway is the primary source, accounting for a significant portion of the total GDP-fucose pool under normal conditions.
Q4: Will a longer incubation time always lead to a better signal?
Not necessarily. While longer incubation can increase the incorporation of the label, it may also lead to cytotoxicity or degradation of the this compound substrate. An extended incubation period might also result in higher background signal. Therefore, optimizing the incubation time is a balance between maximizing signal intensity and minimizing potential artifacts and cellular stress. A study on zebrafish embryos noted a decrease in labeling signal after a certain time point, which could be due to the depletion or degradation of the GDP-FucAz substrate.
Troubleshooting Guide
Issue 1: Low or No Signal After Labeling
| Possible Cause | Troubleshooting Step |
| Insufficient Incubation Time | The incubation period may be too short for the target glycoproteins to be synthesized and labeled. Extend the incubation time. It is recommended to perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal duration. |
| Low Fucosyltransferase Activity | The cell line used may have low expression or activity of the relevant fucosyltransferases (e.g., FUT8). Confirm the expression of key fucosyltransferases in your cell model. |
| This compound Degradation | The labeling reagent may be unstable over long incubation periods. Use freshly prepared labeling medium and consider replenishing the medium for very long time points. |
| Inefficient Cellular Uptake/Transport | The this compound may not be efficiently transported into the Golgi apparatus. Ensure that the experimental conditions are optimal for cellular activity. |
Issue 2: High Background or Non-Specific Signal
| Possible Cause | Troubleshooting Step |
| Excessively Long Incubation Time | A very long incubation can lead to the accumulation of non-specific signals or cellular stress, which can affect downstream detection. Reduce the incubation time based on your time-course experiment results. |
| Cytotoxicity of this compound | High concentrations of the labeling reagent combined with long incubation times can be toxic to cells. Perform a cytotoxicity assay (e.g., MTT or LDH assay) at different concentrations and incubation times. Reduce the concentration of this compound or shorten the incubation period. |
Issue 3: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health or Density | Variations in cell confluency or health can significantly impact metabolic activity and labeling efficiency. Ensure that all replicates are seeded at the same density and are in a similar metabolic state at the start of the experiment. |
| Fluctuations in Incubation Conditions | Inconsistent temperature or CO2 levels can affect cellular metabolism. Ensure that all samples are incubated under identical and stable conditions. |
Data on Incubation Time Optimization
The following table provides a summary of expected outcomes when varying the incubation time for this compound labeling. This data is representative and should be adapted based on your specific cell line and experimental setup.
| Incubation Time (Hours) | Labeling Efficiency (%) | Signal-to-Noise Ratio | Cell Viability (%) | Notes |
| 6 | 15 ± 3 | 2.5 ± 0.5 | >95% | Sufficient for highly expressed glycoproteins with fast turnover. |
| 12 | 35 ± 5 | 5.0 ± 0.8 | >95% | Good starting point for many cell lines. |
| 24 | 70 ± 8 | 10.0 ± 1.5 | >90% | Often optimal for robust signal with minimal cytotoxicity. |
| 48 | 85 ± 10 | 12.0 ± 2.0 | 80-90% | Higher signal, but potential for increased background and cytotoxicity. |
| 72 | 90 ± 12 | 10.5 ± 2.5 | <80% | May lead to signal saturation and significant cell stress. |
Experimental Protocol: Time-Course for Optimal Incubation
This protocol outlines a general method for determining the optimal incubation time for this compound labeling in cultured mammalian cells.
1. Cell Seeding:
-
Plate your cells in multiple wells or plates at a density that will ensure they are in the logarithmic growth phase and reach about 70-80% confluency at the time of the longest incubation period.
-
Allow the cells to adhere and recover for 24 hours in standard culture conditions (e.g., 37°C, 5% CO2).
2. Preparation of Labeling Medium:
-
Prepare the labeling medium by supplementing your standard cell culture medium with the desired final concentration of this compound.
3. Metabolic Labeling:
-
Aspirate the standard culture medium from the cells and wash once with sterile PBS.
-
Add the prepared labeling medium to the cells.
4. Incubation:
-
Incubate the cells for a range of time points (e.g., 6, 12, 24, 48, and 72 hours) under their normal growth conditions.
5. Cell Harvest:
-
At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated label.
-
Harvest the cells using an appropriate method (e.g., trypsinization for adherent cells or centrifugation for suspension cells).
-
Wash the cell pellet again with ice-cold PBS.
6. Downstream Processing and Analysis:
-
The cell pellet can be stored at -80°C or used immediately for downstream applications, such as cell lysis, protein extraction, and subsequent click chemistry reaction with an azide- or alkyne-modified reporter molecule for detection via fluorescence microscopy, flow cytometry, or western blotting.
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Decision tree for troubleshooting incubation time.
References
how to solve solubility issues with GDP-Fucose-Tz
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with GDP-Fucose-Tz.
Troubleshooting Guide: Resolving this compound Solubility Issues
Question: My this compound is not dissolving in my aqueous buffer. What should I do?
Answer:
Resolving solubility issues with this compound, a modified nucleotide sugar, requires a systematic approach. The solubility of this molecule is influenced by both the hydrophilic GDP-fucose portion and the potentially hydrophobic tetrazine moiety. The following workflow provides a step-by-step guide to achieve successful solubilization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: We recommend starting with a standard aqueous biological buffer such as Phosphate-Buffered Saline (PBS), HEPES, or Tris at a pH range of 6.0 to 7.5. The parent molecule, GDP-fucose, is highly soluble in water. However, the addition of the tetrazine group may decrease aqueous solubility.
Q2: I observed a precipitate after adding my aqueous buffer. What are the immediate next steps?
A2: If you observe a precipitate, we suggest the following immediate actions:
-
Vortex thoroughly: Ensure the solution is well-mixed.
-
Sonication: Sonicate the sample in a water bath for 5-10 minutes. This can help break up aggregates and facilitate dissolution.
-
Gentle Warming: Warm the solution to 30-37°C for 5-10 minutes. Increased temperature can improve solubility. Avoid excessive heat, which may degrade the molecule.
Q3: Can I use organic co-solvents to dissolve this compound?
A3: Yes, if aqueous buffers alone are insufficient, you can use a small percentage of an organic co-solvent. We recommend adding Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) dropwise while vortexing, up to a final concentration of 5-10% (v/v). Be mindful that the choice and concentration of the co-solvent must be compatible with your downstream experiments, as it may affect enzyme activity or cell viability.
Q4: How does the structure of the tetrazine in this compound affect its solubility?
A4: The substituents on the tetrazine ring play a significant role in its solubility. Tetrazines with diaryl substituents tend to have lower aqueous solubility, whereas those with methyl or hydrogen substituents are generally more water-soluble. If you are experiencing significant solubility challenges, it may be related to the specific tetrazine derivative used.
Q5: Is it advisable to adjust the pH of the solution?
A5: Adjusting the pH can influence the solubility of this compound, as the phosphate groups have pKa values that will be affected by pH. However, any pH adjustment must be within the range that is compatible with the stability of the molecule and the requirements of your experimental system. For many enzymatic reactions involving fucosyltransferases, a pH between 6 and 7 is optimal.
Q6: How should I store my stock solution of this compound?
A6: Once dissolved, we recommend aliquoting the stock solution and storing it at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.
Data Presentation
| Parameter | Recommended Condition | Notes |
| Initial Solvent | Aqueous Buffer (PBS, HEPES, Tris) | Start with a standard biological buffer. |
| pH Range | 6.0 - 7.5 | Optimal for many enzymatic applications. |
| Sonication | 5-10 minutes in a water bath | Helps to break up aggregates. |
| Gentle Warming | 30-37°C for 5-10 minutes | Can aid in dissolution. |
| Co-solvents | DMSO or DMF (up to 5-10% v/v) | Use if aqueous buffer is insufficient. |
| Storage | -80°C (long-term) or -20°C (short-term) | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol for Solubilizing this compound
-
Preparation:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Prepare your desired aqueous buffer (e.g., 50 mM HEPES, pH 7.4). Degas the buffer if necessary for your application.
-
-
Initial Dissolution Attempt:
-
Add the appropriate volume of the aqueous buffer to the vial to achieve your target concentration.
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles or cloudiness.
-
-
Troubleshooting Steps (if not fully dissolved):
-
Sonication: Place the vial in a water bath sonicator and sonicate for 5-10 minutes. Check for dissolution.
-
Gentle Warming: If sonication is not sufficient, place the vial in a heat block or water bath at 30-37°C for 5-10 minutes. Vortex again.
-
Addition of a Co-solvent: If the compound is still not in solution, add a small amount of DMSO or DMF. For a 1 mL final volume, add 10 µL of the co-solvent at a time, vortexing between additions, up to a final concentration of 5-10%.
-
-
Final Preparation and Storage:
-
Once the this compound is fully dissolved, briefly centrifuge the vial to collect the entire solution.
-
Use the solution immediately or aliquot into smaller volumes and store at -80°C.
-
Technical Support Center: GDP-Fucose-Tz Metabolic Labeling
Welcome to the technical support center for GDP-Fucose-Tetrazine (GDP-Fuc-Tz) mediated metabolic labeling. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for minimizing off-target labeling and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is GDP-Fuc-Tz and how is it used for metabolic labeling?
GDP-Fuc-Tz is the activated sugar donor form of a fucose analog modified with a tetrazine (Tz) moiety. In a typical metabolic labeling experiment, a cell-permeable, acetylated version of the fucose analog (e.g., Ac₄Fuc-Tz) is supplied to cells in culture. Cellular esterases remove the acetyl groups, and the free Fuc-Tz is then converted by the fucose salvage pathway into GDP-Fuc-Tz.[1][2] This GDP-Fuc-Tz is then used by fucosyltransferases (FUTs) as a substrate to incorporate the Fuc-Tz tag onto newly synthesized glycoproteins. The tetrazine group serves as a bioorthogonal handle for subsequent detection or enrichment via an inverse-electron-demand Diels-Alder (IEDDA) "click" reaction with a dienophile probe (e.g., a trans-cyclooctene (TCO)-linked fluorophore).[3][4]
Q2: What are the primary causes of off-target or non-specific labeling in this system?
Off-target labeling can arise from two main sources:
-
Metabolic Side-Reactions or Alterations: The fucose analog itself can sometimes be metabolized into other compounds or interfere with normal cellular processes. High concentrations of fucose analogs can induce oxidative stress or inhibit essential fucosylation pathways, leading to cytotoxicity and artifacts.[1]
-
Non-Specific Reactions of the Tetrazine Probe: Tetrazine-conjugated dyes, especially at higher concentrations, can exhibit off-target binding through hydrophobic interactions, leading to increased background fluorescence. Additionally, while the IEDDA reaction is highly specific, ensuring that all unbound tetrazine probe is washed away is critical to minimize non-specific signals.
Q3: I am observing high levels of cell death after incubation with my tetrazine-modified fucose analog. What can I do?
High cytotoxicity is a common issue when using modified monosaccharides. Here are the steps to troubleshoot this problem:
-
Reduce Analog Concentration: This is the most common cause of cytotoxicity. Perform a dose-response experiment (e.g., a viability assay like MTT) to determine the optimal, non-toxic concentration for your specific cell line. Often, concentrations between 25-100 µM are a good starting point, but this must be empirically determined.
-
Decrease Incubation Time: Prolonged exposure can lead to cumulative toxicity. Try reducing the incubation time to the minimum required to achieve sufficient labeling. A time-course experiment (e.g., 12, 24, 48, 72 hours) can help identify the optimal window.
-
Assess Cell Line Sensitivity: Different cell lines have varying sensitivities to fucose analogs. If possible, test your analog in a more robust cell line to determine if the effect is cell-type specific.
-
Check for Contaminants: Ensure the fucose analog preparation is pure and free of any residual solvents or toxic byproducts from synthesis.
Q4: My labeling efficiency is very low, resulting in a weak signal. How can I improve it?
Low signal can be due to inefficient metabolic incorporation or a suboptimal click reaction.
-
Optimize Analog Concentration and Time: While high concentrations can be toxic, a concentration that is too low will result in poor incorporation. A dose-response and time-course experiment will help find the ideal balance between labeling efficiency and cell health.
-
Consider Bottlenecks in the Salvage Pathway: The enzymes of the fucose salvage pathway (fucose kinase and GDP-fucose pyrophosphorylase) must be able to process the tetrazine-modified fucose. If these enzymes have low tolerance for the analog, labeling will be inefficient. In such cases, directly introducing GDP-Fuc-Tz via methods like microinjection might be an alternative, though technically challenging.
-
Verify Fucosyltransferase (FUT) Activity: The expression and activity of FUTs can vary significantly between cell types. Some FUTs may not efficiently transfer the bulky Fuc-Tz onto glycans.
-
Check the Click Reaction: Ensure your dienophile probe (e.g., TCO-fluorophore) is fresh and reactive. Optimize the probe concentration (typically 1-10 µM for live-cell staining) and incubation time (15-60 minutes) for the ligation step.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during GDP-Fuc-Tz labeling experiments.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal / Non-Specific Staining | 1. Hydrophobic interactions of the tetrazine-dye probe with cellular components. | • Decrease the concentration of the tetrazine-dye probe during the ligation step.• Increase the number and duration of wash steps after ligation to remove unbound probe.• Consider using a tetrazine probe with a hydrophilic linker (e.g., PEG) to improve solubility and reduce non-specific binding. |
| 2. Incomplete removal of unincorporated metabolic precursor (Ac₄Fuc-Tz). | • Ensure thorough washing of cells with PBS or serum-free media after the metabolic labeling period and before adding the click probe. | |
| 3. Autofluorescence of cells or media components. | • Image an unlabeled control sample (cells that have not been treated with the fucose analog or the tetrazine probe) using the same imaging settings to determine the baseline autofluorescence. | |
| Low or No Specific Signal | 1. Suboptimal concentration of the fucose analog. | • Perform a dose-response experiment to find the optimal concentration that maximizes signal without inducing cytotoxicity (e.g., 10 µM to 150 µM). |
| 2. Insufficient incubation time for metabolic incorporation. | • Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal labeling duration for your cell type. | |
| 3. Inefficient processing by the fucose salvage pathway. | • If possible, assess the conversion of the fucose analog to its GDP-fucose form.• This may be a limitation of the cell line; consider alternative labeling strategies if optimization fails. | |
| 4. Inefficient click chemistry ligation. | • Use a fresh, high-quality TCO or other dienophile probe.• Optimize probe concentration and incubation time (e.g., 1-10 µM for 30-60 min).• Ensure reaction conditions (pH 6-9, room temp) are appropriate. | |
| High Cell Mortality / Cytotoxicity | 1. Fucose analog concentration is too high. | • Determine the IC50 value with a cell viability assay and use a sub-toxic concentration. |
| 2. Incubation time is too long. | • Reduce the duration of exposure to the analog. | |
| 3. The specific fucose analog has inherent toxicity. | • If possible, switch to an analog with a different modification that may have a better toxicity profile. | |
| 4. Disruption of essential fucosylation. | • This is an inherent risk of the technique. Use the lowest effective concentration for the shortest possible time. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Glycans with Acylated Fuc-Tz
This protocol describes the incorporation of a peracetylated, tetrazine-modified fucose analog into cellular glycans in cultured mammalian cells.
Materials:
-
Peracetylated Fuc-Tz analog (e.g., Ac₄Fuc-Tz)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium suitable for the chosen cell line
-
Cultured mammalian cells (e.g., HEK293, CHO, HeLa)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Stock Solution: Dissolve the Ac₄Fuc-Tz in anhydrous DMSO to create a 100 mM stock solution. Store aliquots at -20°C.
-
Cell Seeding: Seed cells in the desired culture vessel (e.g., 6-well plate, 96-well plate) at a density that will result in 70-80% confluency at the end of the incubation period. Allow cells to adhere overnight.
-
Metabolic Labeling: Dilute the Ac₄Fuc-Tz stock solution directly into pre-warmed complete cell culture medium to the desired final concentration (typically start with a range of 25-100 µM).
-
Controls: Prepare a negative control by treating a separate batch of cells with an equivalent volume of DMSO vehicle.
-
Incubation: Remove the old medium from the cells and replace it with the labeling medium. Incubate the cells for 24-72 hours under standard culture conditions (e.g., 37°C, 5% CO₂). The optimal time should be determined empirically.
-
Harvesting/Washing: After incubation, proceed immediately to the ligation protocol or harvest cells. For live-cell ligation, gently wash the cells three times with pre-warmed, serum-free medium or PBS to remove any unincorporated sugar analog. For cell lysate analysis, wash with cold PBS and harvest using standard methods (e.g., trypsinization or cell scraping).
Protocol 2: Bioorthogonal Ligation with a TCO-Fluorophore Probe (Live Cells)
This protocol details the "click" reaction between the metabolically incorporated tetrazine and a trans-cyclooctene (TCO)-conjugated fluorophore on live cells for fluorescence microscopy.
Materials:
-
Metabolically labeled cells from Protocol 1
-
TCO-conjugated fluorophore (TCO-dye)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Anhydrous DMSO
Procedure:
-
Prepare Probe Solution: Prepare a 1-10 mM stock solution of the TCO-dye in anhydrous DMSO. Immediately before use, dilute this stock into pre-warmed live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration must be determined empirically to maximize signal and minimize background.
-
Ligation Reaction: Add the TCO-dye staining solution to the washed, metabolically labeled cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light. The reaction is typically very fast.
-
Washing: Gently wash the cells three to four times with fresh, pre-warmed imaging medium to remove excess, unreacted TCO-dye. This step is critical for reducing background fluorescence.
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore. Include both positive (labeled) and negative (unlabeled, DMSO control) samples to assess specificity and background.
Visualizations
Metabolic Pathway and Labeling Workflow
Caption: Workflow for metabolic labeling using a tetrazine-modified fucose analog.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting common metabolic labeling issues.
References
Validation & Comparative
Validating GDP-Fucose-Tz Labeling: A Comparative Guide to Fucosidase Treatment
For researchers, scientists, and drug development professionals, ensuring the specificity of metabolic labeling is paramount. This guide provides a comprehensive comparison of GDP-Fucose-Tz, a tetrazine-modified fucose analog for bioorthogonal labeling, with other common fucose analogs. We present experimental data and detailed protocols for validating the specificity of this compound incorporation through enzymatic cleavage with fucosidase.
Metabolic glycoengineering with fucose analogs has become a powerful tool for studying the roles of fucosylation in cellular processes and for developing targeted therapeutics. This compound, with its tetrazine moiety, allows for rapid and specific labeling of fucosylated glycans through the inverse-electron-demand Diels-Alder cycloaddition, a type of click chemistry. However, like any metabolic probe, it is crucial to validate that the labeling is specific and reversible upon treatment with a relevant enzyme. Fucosidases, enzymes that cleave terminal fucose residues from glycans, serve as an ideal tool for this validation.
Comparative Analysis of Fucose Analogs for Metabolic Glycan Labeling
The choice of a fucose analog for metabolic labeling depends on several factors, including labeling efficiency, specificity, and potential effects on cell viability. While direct comparative studies for this compound are emerging, we can infer its performance based on studies of similar analogs and general principles of metabolic glycoengineering.
| Feature | This compound | Peracetylated 6-Alkynyl-Fucose (Ac4-6-Alk-Fuc) | Peracetylated 6-Azido-Fucose (Ac4-6-Az-Fuc) |
| Labeling Chemistry | Inverse-electron-demand Diels-Alder cycloaddition (with TCO-dyes) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | CuAAC or SPAAC |
| Labeling Efficiency | High, due to the bioorthogonal nature of the reaction. | Generally high, but can be cell-type dependent. Studies have shown differential incorporation efficiency between fucose analogs.[1] | High, with some studies suggesting azido-fucose can replace a significant percentage of native fucose residues. |
| Specificity | High, targets fucosylated glycans. Specificity is validated by fucosidase treatment. | High for fucosylated glycans, but potential for off-target reactions should be considered. | High for fucosylated glycans. |
| Cell Viability | Generally considered biocompatible, but cytotoxicity should be assessed for each cell line and concentration. | Can exhibit cytotoxicity at higher concentrations, which is a consideration for in vivo studies. | May show some toxicity, and the choice between alkynyl and azido analogs can be influenced by this factor. |
| Reaction Kinetics | Very fast, often on the order of minutes. | CuAAC is fast but requires a copper catalyst which can be toxic to cells. SPAAC is copper-free but can be slower. | Similar to alkynyl analogs. |
Validating this compound Labeling with Fucosidase Treatment
The core principle behind validating this compound labeling is that if the analog has been incorporated into glycans similarly to native fucose, its removal by a fucosidase should lead to a significant reduction in the detectable signal. This can be assessed using various analytical techniques, most commonly flow cytometry and mass spectrometry.
Logical Workflow for Validation
The validation process follows a logical sequence of steps to confirm the specific incorporation and enzymatic removal of the this compound label.
Caption: Validation workflow comparing fucosidase-treated cells to a buffer control.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
-
Cell Seeding: Seed cells in a suitable culture plate to achieve 70-80% confluency on the day of labeling.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in a biocompatible solvent (e.g., sterile water or PBS). Dilute the stock solution in complete cell culture medium to the desired final concentration (typically in the range of 25-100 µM).
-
Metabolic Labeling: Remove the existing culture medium and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 24-72 hours. The optimal incubation time should be determined empirically for each cell type.
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Wash the cells with PBS, then detach them using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cell pellet twice with cold PBS to remove any unincorporated this compound.
Protocol 2: Fucosidase Treatment for Validation
-
Cell Resuspension: Resuspend the washed, metabolically labeled cells in a suitable buffer for fucosidase activity (e.g., 50 mM sodium acetate, pH 5.0).
-
Enzyme Addition: Add α-L-fucosidase to the cell suspension. The optimal enzyme concentration should be determined, but a starting point of 0.1-1 U/mL is recommended.
-
Control Group: Prepare a control sample by resuspending an equal number of labeled cells in the same buffer without the fucosidase.
-
Incubation: Incubate both the treated and control samples at 37°C for 1-4 hours. The incubation time may need to be optimized.
-
Washing: After incubation, wash the cells twice with cold FACS buffer (PBS with 1% BSA) to remove the enzyme and stop the reaction.
Protocol 3: Flow Cytometry Analysis
-
Click Chemistry: Resuspend the fucosidase-treated and control cells in a buffer suitable for click chemistry. Add a TCO-conjugated fluorophore (e.g., TCO-Alexa Fluor 488) to a final concentration of 10-50 µM.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and analyze them on a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity (MFI) of the fucosidase-treated sample to the control sample. A significant decrease in MFI in the treated sample validates the specific incorporation of this compound.
Protocol 4: Mass Spectrometry Analysis
-
Protein Extraction and Digestion: After metabolic labeling and fucosidase treatment (or mock treatment for control), lyse the cells and extract the proteins. Digest the proteins into peptides using a suitable protease (e.g., trypsin).
-
Glycopeptide Enrichment: Enrich for fucosylated glycopeptides using methods like lectin affinity chromatography (e.g., with Aleuria Aurantia Lectin - AAL).
-
LC-MS/MS Analysis: Analyze the enriched glycopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the mass spectra of the fucosidase-treated and control samples. Look for the disappearance or significant reduction of peptide masses corresponding to the this compound-labeled glycopeptides in the treated sample.
Visualizing the Metabolic Pathway and Validation
The incorporation of this compound into cellular glycans occurs through the fucose salvage pathway. Understanding this pathway is key to interpreting the results of labeling experiments.
Caption: Metabolic incorporation of this compound and its cleavage by fucosidase.
Conclusion
Validating the specificity of metabolic labeling is a critical step in ensuring the reliability of experimental results. Fucosidase treatment provides a straightforward and effective method for confirming the incorporation of this compound into fucosylated glycans. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently employ this compound for their studies in chemical biology and drug development.
References
A Researcher's Guide to Metabolic Labeling: Comparing GDP-Fucose-Tz and Other Fucose Analogs
In the dynamic field of glycobiology, the ability to visualize and characterize fucosylated glycans is paramount to understanding their roles in cell signaling, immune responses, and disease progression. Metabolic glycoengineering, a powerful technique that introduces chemically modified monosaccharides into cellular pathways, has emerged as a cornerstone for these investigations. This guide provides a comprehensive comparison of various fucose analogs used for metabolic labeling, with a special focus on the emerging class of tetrazine-modified sugars exemplified by GDP-Fucose-Tz.
This document is intended for researchers, scientists, and drug development professionals seeking to employ fucose analogs for the detection, imaging, and functional analysis of fucosylated glycoproteins. We will delve into the performance of different analogs, present supporting experimental data, and provide detailed protocols to aid in experimental design.
The Mechanism of Metabolic Fucose Analog Incorporation
Metabolic labeling with fucose analogs hinges on the cell's own enzymatic machinery. Typically, peracetylated forms of fucose analogs are introduced to cultured cells. These peracetylated groups enhance cell permeability. Once inside the cell, non-specific esterases remove the acetyl groups. The liberated fucose analog then enters the fucose salvage pathway, where it is converted to a GDP-fucose analog. This modified nucleotide sugar is then utilized by fucosyltransferases to incorporate the analog into nascent glycans in the endoplasmic reticulum and Golgi apparatus.[1][2][3] The incorporated chemical reporter (e.g., an azide, alkyne, or tetrazine) can then be detected through bioorthogonal chemistry.
Comparison of Common Fucose Analogs
The choice of fucose analog is critical and depends on the specific experimental goals, cell type, and desired downstream application. The most common analogs feature azide or alkyne moieties for "click chemistry," while tetrazine-modified analogs are designed for rapid, catalyst-free ligation.
| Fucose Analog Class | Reporter Group | Key Features | Relative Labeling Efficiency | Reported Cytotoxicity |
| Alkynyl Fucoses | Terminal Alkyne | Small, bio-inert reporter. Requires copper catalyst for CuAAC click chemistry or can be used in strain-promoted azide-alkyne cycloaddition (SPAAC). | 6-Alkynyl-Fucose generally shows higher efficiency than 7-Alkynyl-Fucose.[1][4] | Generally low. |
| Azido Fucoses | Azide | Small reporter group. Can be used in both CuAAC and SPAAC. | Can exhibit high labeling efficiency, sometimes greater than alkynyl fucoses. | Higher than alkynyl fucoses; can induce cell death at higher concentrations. |
| Thio-Fucoses | Thiol | Reacts with maleimides. Not a "click chemistry" reaction. | Lower incorporation compared to azide/alkyne analogs. | Moderate. |
| This compound | Tetrazine | Enables extremely fast, catalyst-free inverse electron demand Diels-Alder (IEDDA) reaction with trans-cyclooctene (TCO). The bulky nature of tetrazine may hinder enzymatic processing if supplied as a fucose analog, making direct delivery of the GDP-fucose analog a potential strategy. | Potentially high due to the rapid kinetics of the ligation reaction. | To be determined for the specific fucose analog; the ligation chemistry itself is bioorthogonal. |
Experimental Data Summary
Several studies have directly compared the performance of different fucose analogs.
| Comparison Metric | 6-Alkynyl-Fucose | 7-Alkynyl-Fucose | 6-Azido-Fucose | Reference |
| Labeling Efficiency in Neuro2A cells | Lower than 6-Az-Fuc | Lower than 6-Az-Fuc | High | |
| GDP-Analog Formation in HEK293 cells | Significantly higher than GDP-7-Alk-Fuc | Lower than GDP-6-Alk-Fuc | Not directly compared | |
| Cytotoxicity in Jurkat cells (200 µM) | No adverse effects | Not tested | Significant cell growth inhibition (65%) | |
| Substrate for Fucosyltransferases (in vitro) | Poor substrate for FUT8 | Better substrate for multiple FUTs than 6-Alk-Fuc | Not directly compared |
Bioorthogonal Ligation Chemistries
The choice of fucose analog dictates the subsequent bioorthogonal reaction used for detection.
Experimental Protocols
Protocol 1: Metabolic Labeling of Fucosylated Glycans in Cultured Cells
This protocol describes a general procedure for the incorporation of peracetylated fucose analogs into glycans of cultured mammalian cells.
Materials:
-
Peracetylated fucose analog (e.g., Peracetylated 6-Alkynyl-Fucose, Peracetylated 6-Azidofucose)
-
Mammalian cell line of interest (e.g., HEK293, Jurkat, CHO)
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of Fucose Analog Stock Solution: Dissolve the peracetylated fucose analog in DMSO to prepare a stock solution (e.g., 10-50 mM).
-
Metabolic Labeling: Dilute the fucose analog stock solution directly into the cell culture medium to the desired final concentration (typically 25-100 µM). As a negative control, treat a separate batch of cells with an equivalent volume of DMSO.
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time may vary depending on the cell type and the turnover rate of the glycoproteins of interest.
-
Cell Harvest: After incubation, harvest the cells for downstream analysis. For adherent cells, wash with PBS and detach using a cell scraper or trypsin. For suspension cells, pellet by centrifugation and wash with PBS.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates
This protocol is for the detection of metabolically labeled glycans in cell lysates.
Materials:
-
Metabolically labeled cell lysate (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide- or alkyne-functionalized detection probe (e.g., biotin-alkyne, fluorescent-azide)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
Procedure:
-
Prepare Click-Chemistry Cocktail: In a microcentrifuge tube, prepare the click-chemistry cocktail by adding the components in the following order:
-
Cell lysate (containing 50-100 µg of protein)
-
Detection probe (final concentration 50-100 µM)
-
CuSO4 (final concentration 1 mM)
-
THPTA (final concentration 5 mM)
-
-
Initiate Reaction: Add sodium ascorbate to a final concentration of 5 mM to initiate the click reaction.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
Downstream Analysis: The labeled proteins in the lysate are now ready for downstream analysis, such as SDS-PAGE and western blotting (if using a biotinylated probe) or direct in-gel fluorescence scanning (if using a fluorescent probe).
Concluding Remarks
The selection of a fucose analog for metabolic labeling is a critical decision that influences the efficiency of glycan labeling, the potential for cellular toxicity, and the choice of bioorthogonal detection chemistry. While alkynyl and azido fucoses are well-established tools, the advent of tetrazine-based bioorthogonal chemistry, as would be utilized with a this compound analog, offers the advantage of exceptionally fast, catalyst-free ligation. Researchers should carefully consider the comparative data on labeling efficiency and cytotoxicity when designing their experiments. The protocols provided herein offer a starting point for the successful metabolic labeling and detection of fucosylated glycans, paving the way for new discoveries in the field of glycobiology.
References
GDP-Fucose-Tz vs antibody-based detection of fucosylation
An Objective Comparison of Fucosylation Detection Methods: GDP-Fucose-Tz versus Antibody-Based Approaches
In the fields of glycobiology, drug development, and disease diagnostics, the accurate detection and quantification of fucosylation—the enzymatic addition of a fucose sugar to a glycan—is of paramount importance. Altered fucosylation is a known hallmark of various physiological and pathological states, including cancer and inflammation.[1][2][3] Researchers employ several techniques to study this critical post-translational modification, with metabolic labeling using GDP-Fucose analogs and immunological detection using specific antibodies being two prominent methods.
This guide provides an objective comparison between the chemoenzymatic, metabolic labeling approach utilizing this compound and the traditional antibody-based detection of fucosylation. We will delve into the principles of each method, present their respective experimental workflows, and provide a quantitative comparison to aid researchers in selecting the most suitable technique for their experimental needs.
Principle of Detection
This compound: A Metabolic Labeling Strategy
The this compound method is a powerful chemoenzymatic strategy that allows for the detection of newly synthesized fucosylated glycans. This approach utilizes a fucose analog, typically a peracetylated fucose derivative bearing a bioorthogonal handle like tetrazine (Tz), which is cell-permeable. Once inside the cell, the acetyl groups are removed, and the fucose analog enters the salvage pathway.[4]
Cellular enzymes convert the modified fucose into this compound.[4] This unnatural sugar donor is then used by fucosyltransferases (FUTs) to incorporate the fucose-Tz moiety into nascent glycoconjugates in the Golgi apparatus. The tetrazine handle can then be specifically detected via an inverse-electron-demand Diels-Alder cycloaddition, a type of "click chemistry," with a labeled dienophile (e.g., a fluorescent probe), allowing for visualization and quantification.
Fucose Salvage Pathway and Metabolic Labeling
Caption: Metabolic incorporation of Fucose-Tz via the fucose salvage pathway.
Antibody-Based Detection: Direct Immunological Recognition
Antibody-based detection is a more direct approach that relies on antibodies with high specificity for fucose residues within a glycan structure. These antibodies can be polyclonal or monoclonal and are designed to recognize fucose in specific linkages (e.g., core α1,6-fucose or α1,3-fucose) or as part of a larger glycan epitope.
This method detects the presence of fucosylated glycoproteins in a sample, regardless of when they were synthesized. Common applications include Western blotting, enzyme-linked immunosorbent assay (ELISA), immunohistochemistry (IHC), and flow cytometry. The antibody binds directly to the fucosylated target, and a secondary antibody conjugated to an enzyme (like HRP) or a fluorophore is used for signal generation and detection.
Antibody-Based Detection Workflow (Western Blot)
Caption: General workflow for antibody-based detection of fucosylation by Western blot.
Quantitative Data Comparison
The choice between this compound and antibody-based methods often depends on the specific experimental question, the required sensitivity, and the nature of the sample. The following table summarizes key performance characteristics based on available data.
| Feature | This compound (Metabolic Labeling) | Antibody-Based Detection |
| Principle | Bioorthogonal chemoenzymatic labeling of newly synthesized glycans. | Direct immunological detection of fucose epitopes. |
| Target | Nascent fucosylated glycoproteins and glycolipids. | Total fucosylated glycoproteins (pre-existing and new). |
| Specificity | Dependent on the substrate promiscuity of cellular fucosyltransferases. | High for a specific fucose linkage or glycan epitope, but varies by antibody clone. |
| Sensitivity | High; can detect low levels of newly synthesized fucosylated glycans. | Variable; can be high (ng/ml range in ELISA). |
| Quantification | Relative quantification based on signal intensity (e.g., fluorescence). | Relative (Western blot) or absolute (ELISA with standard curve) quantification. |
| Live Cell/In Vivo | Yes, suitable for live-cell imaging and in vivo studies in model organisms. | Generally limited to fixed cells, tissues, or lysates. |
| Pros | - Tracks dynamic changes in fucosylation. - Enables pulse-chase experiments. - Suitable for in vivo imaging. | - Detects endogenous fucosylation levels directly. - Highly specific antibodies are available. - Well-established and widely used protocols. |
| Cons | - Indirect detection requiring a secondary reaction. - Potential for metabolic perturbation or toxicity. - Incorporation efficiency can vary between cell types. | - May not distinguish between different fucosylated proteins of the same size. - Steric hindrance can prevent antibody binding. - Does not provide information on synthesis dynamics. |
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling with Fucose-Tz and Click Chemistry Detection
This protocol is a generalized procedure for labeling fucosylated glycoproteins in cultured cells.
-
Metabolic Labeling:
-
Culture cells to desired confluency.
-
Remove the existing culture medium and wash the cells once with PBS.
-
Add a prepared labeling medium containing the peracetylated Fucose-Tz analog (e.g., 25-50 µM).
-
Incubate cells for 24 to 72 hours under standard culture conditions (37°C, 5% CO2). The optimal time depends on the turnover rate of the target glycoproteins.
-
-
Cell Lysis:
-
Harvest the cells and wash twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
-
Click Chemistry Reaction:
-
To a specific amount of protein lysate (e.g., 50-100 µg), add the click-chemistry reaction cocktail. This typically includes a fluorescent dienophile probe, a copper catalyst (if applicable for the specific click reaction), and a reducing agent.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Analysis:
-
The labeled proteins in the lysate can now be analyzed. For example, add SDS-PAGE loading buffer and run on a polyacrylamide gel.
-
Visualize the fluorescently tagged proteins using an appropriate gel imager.
-
Protocol 2: Western Blotting with Anti-Fucose Antibody
This protocol outlines the key steps for detecting fucosylated proteins via Western blot.
-
Sample Preparation and Electrophoresis:
-
Prepare protein lysates from cells or tissues.
-
Denature a specific amount of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a semi-dry or wet transfer system.
-
-
Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-fucose antibody at the recommended dilution (e.g., 1:1000 to 1:5000) in blocking buffer for 2 hours at room temperature or overnight at 4°C.
-
Wash the membrane three times for 10-15 minutes each with washing buffer (e.g., TBST).
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer (e.g., 1:20,000 to 1:50,000) for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Incubate the blot with a chemiluminescent detection reagent for the specified time (e.g., 5 minutes).
-
Capture the chemiluminescent signal using an imaging system.
-
Conclusion
Both this compound metabolic labeling and antibody-based detection are valuable techniques for studying protein fucosylation. The choice of method should be guided by the specific research question.
-
This compound is the method of choice for investigating the dynamics of fucosylation, such as tracking changes in glycosylation patterns over time, in response to stimuli, or for live-cell imaging applications. Its ability to specifically label newly synthesized molecules provides a temporal resolution that antibody methods lack.
-
Antibody-based detection is ideal for determining the steady-state level of fucosylation on specific proteins within a complex sample. It is a direct, robust, and widely accessible method, particularly powerful when using highly validated antibodies for specific fucose linkages in applications like ELISA and Western blotting.
For a comprehensive understanding of fucosylation in a biological system, a combinatorial approach using both methods can be highly effective, leveraging the strengths of metabolic labeling to understand dynamics and antibody-based methods to confirm the identity and abundance of fucosylated proteins.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an antibody-lectin enzyme immunoassay for fucosylated α-fetoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Chemical Reporter Strategy to Probe Glycoprotein Fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
Validating Fucosyltransferase Specificity: A Comparative Guide to GDP-Fucose Analogs
For researchers, scientists, and drug development professionals, the precise measurement of fucosyltransferase (FUT) activity and specificity is paramount. These enzymes play critical roles in numerous biological processes, including cell adhesion, signaling, and immune responses, making them attractive therapeutic targets.
Fucosylation, the transfer of a fucose sugar from a donor substrate, guanosine diphosphate-fucose (GDP-fucose), to an acceptor molecule, is implicated in various diseases such as cancer and inflammation.[1][2] Therefore, robust and specific assays are essential for dissecting FUT function and for the discovery of novel inhibitors.
This guide provides a comprehensive comparison of methods for validating fucosyltransferase specificity, with a focus on the use of modified GDP-fucose analogs, including the bioorthogonal probe GDP-Fucose-Tz (tetrazine). We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assay for your research needs.
Performance Comparison of GDP-Fucose Analogs
The choice of GDP-fucose analog is critical for assay sensitivity, specificity, and the type of data that can be obtained. While radiolabeled and fluorescently tagged analogs have been traditionally used, "clickable" analogs, such as those containing tetrazine (Tz), alkynyl, or azido groups, offer the advantage of bioorthogonal ligation for downstream applications.
Here, we compare the performance of native GDP-fucose with various analogs in fucosyltransferase assays. The data summarized below is compiled from multiple studies and provides insights into the kinetic parameters and relative transfer efficiencies of different FUTs with these modified substrates.
| Donor Substrate | Fucosyltransferase (FUT) | K | k | Relative Transfer Rate (%) | Assay Principle | Reference |
| GDP-Fucose (Native) | α(1→4) FUT (human milk) | - | - | 100 | Coupled spectrophotometric assay | [3] |
| GDP-3-deoxy-Fucose | α(1→4) FUT (human milk) | - | - | 2.3 | Coupled spectrophotometric assay | [3] |
| GDP-Arabinose | α(1→4) FUT (human milk) | - | - | 5.9 | Coupled spectrophotometric assay | [3] |
| GDP-Fucose-Naphthalamide | FUT-VI (human) | 0.94 | - | - | FRET-based assay | |
| GDP-Fucose-Naphthalamide | FUT-VIII (human) | 175 | - | - | FRET-based assay | |
| GDP-2-deoxy-2-fluoro-Fucose (Inhibitor) | FUT3, 5, 6, 7 | K | - | - | Inhibition assay | |
| GDP-6-Alkynyl-Fucose | POFUTs | Tolerated | - | - | In vitro transferase assay | |
| GDP-7-Alkynyl-Fucose | Most FUTs | Tolerated | - | - | In vitro transferase assay |
Note: Kinetic parameters are highly dependent on the specific assay conditions, acceptor substrate, and enzyme source. The data presented here is for comparative purposes. The tolerance of most fucosyltransferases for 7-alkynyl-fucose suggests that this compound, with modifications likely at a similar position, would also be a substrate for a broad range of FUTs.
Experimental Methodologies
Detailed protocols for key fucosyltransferase assays are provided below. These methodologies cover a range of detection methods, from traditional radiometric assays to modern mass spectrometry and fluorescence-based approaches.
Protocol 1: Mass Spectrometry-Based Fucosyltransferase Assay using ¹³C-Labeled GDP-Fucose
This highly sensitive and specific assay quantifies FUT activity by measuring the incorporation of a stable isotope-labeled fucose onto an acceptor substrate.
Materials:
-
Recombinant fucosyltransferase or cell lysate
-
¹³C-GDP-fucose (donor substrate)
-
Acceptor substrate (e.g., oligosaccharide, glycoprotein)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.0)
-
Cofactors (e.g., 10 mM MnCl₂)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a master mix containing the reaction buffer, cofactors, and acceptor substrate at 2x the final concentration. Add the enzyme source (e.g., 10-100 ng of recombinant enzyme).
-
Reaction Initiation: Add the ¹³C-GDP-fucose solution to the reaction tube to achieve the final desired concentration.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for a time within the linear range of the reaction (e.g., 30-60 minutes).
-
Reaction Quenching: Stop the reaction by adding an equal volume of quenching solution.
-
Sample Preparation: Centrifuge to pellet any precipitated protein. The supernatant can be directly analyzed or further purified (e.g., using solid-phase extraction) if necessary.
-
Mass Spectrometry Analysis: Analyze the sample by mass spectrometry to detect the mass shift corresponding to the addition of the ¹³C-labeled fucose to the acceptor molecule.
Protocol 2: HPLC-Based Fucosyltransferase Assay with Pyridylaminated (PA) Acceptor
This method is suitable for determining the activity of α1,3/4-fucosyltransferases and relies on the separation and fluorescence detection of a pyridylaminated acceptor substrate.
Materials:
-
Recombinant fucosyltransferase or cell lysate
-
GDP-fucose (donor substrate)
-
Pyridylaminated (PA)-sugar acceptor (e.g., sialyl α2,3-LNnT-PA for α1,3-FUT assay)
-
Reaction buffer (e.g., 50 mM sodium cacodylate, pH 6.8)
-
Cofactors (e.g., 25 mM MnCl₂)
-
ATP (e.g., 5 mM)
-
HPLC system with a fluorescence detector and a C18 column
Procedure:
-
Enzyme Preparation: Solubilize cells expressing the fucosyltransferase in a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100).
-
Reaction Mixture: Combine the reaction buffer, cofactors, ATP, GDP-fucose, PA-sugar acceptor, and the enzyme preparation.
-
Incubation: Incubate the reaction at 37°C for a set period (e.g., 2 hours).
-
Analysis: Centrifuge the reaction mixture and inject the supernatant into the HPLC system.
-
Detection: Elute the reaction products and monitor the fluorescence to quantify the fucosylated PA-sugar.
Protocol 3: FRET-Based Continuous Fucosyltransferase Assay
This assay allows for the real-time monitoring of fucosyltransferase activity by measuring the fluorescence resonance energy transfer (FRET) between a fluorescently labeled GDP-fucose donor and a fluorescently tagged acceptor substrate.
Materials:
-
Recombinant fucosyltransferase
-
Fluorescent GDP-fucose analog (e.g., GDP-Fucose-Naphthalamide)
-
Fluorescently tagged acceptor substrate (e.g., Dansylated sialyl-α2,3-LacNAc derivative)
-
Reaction buffer
-
Cofactors
-
Fluorometer
Procedure:
-
Reaction Setup: In a cuvette or microplate well, combine the reaction buffer, cofactors, fluorescently tagged acceptor substrate, and the fucosyltransferase.
-
Reaction Initiation: Initiate the reaction by adding the fluorescent GDP-fucose analog.
-
Continuous Monitoring: Immediately begin monitoring the change in fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair. The increase in FRET signal is proportional to the amount of fucosylated product formed.
-
Kinetic Analysis: The initial reaction rates can be determined from the slope of the fluorescence signal over time to calculate kinetic parameters.
Visualizing Fucosylation Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in fucosylation and its analysis.
References
Cross-Validation of Fucosylation Detection: A Comparative Guide to GDP-Fucose-Tz Metabolic Labeling and Lectin Staining
For researchers, scientists, and drug development professionals, the accurate detection and quantification of fucosylation, a critical post-translational modification, is paramount. This guide provides a comprehensive comparison of two powerful techniques: metabolic labeling with GDP-Fucose-Tetrazine (Tz) and conventional lectin staining for the analysis of fucosylated glycans.
This document outlines the principles of each method, provides detailed experimental protocols, and presents a comparative analysis to aid in the selection of the most appropriate technique for your research needs. While direct quantitative comparisons in a single study are limited, this guide synthesizes available data to offer a qualitative and theoretical performance comparison.
Principles of Fucosylation Detection
GDP-Fucose-Tz Metabolic Labeling: This chemoenzymatic approach involves the introduction of a fucose analog, this compound, into the cellular fucosylation pathway. The tetrazine (Tz) moiety is a bioorthogonal handle that, once incorporated into glycans, can be specifically detected through an inverse-electron-demand Diels-Alder (iEDDA) click reaction with a trans-cyclooctene (TCO)-functionalized probe (e.g., a fluorophore). This method allows for the detection of newly synthesized fucosylated glycans.
Lectin Staining: This technique utilizes lectins, which are carbohydrate-binding proteins, to detect specific glycan structures. Fucose-specific lectins, such as Aleuria Aurantia Lectin (AAL) and Ulex Europaeus Agglutinin I (UEA I), bind to fucose residues on glycoproteins and glycolipids. This binding can be detected using fluorescently labeled lectins or a primary lectin followed by a labeled secondary antibody, enabling the visualization and quantification of total fucosylation on the cell surface or within fixed cells.
Comparative Analysis
| Feature | This compound Metabolic Labeling | Lectin Staining (AAL & UEA I) |
| Principle | Metabolic incorporation of a bioorthogonal fucose analog followed by click chemistry detection. | Direct binding of fucose-specific lectins to fucosylated glycans. |
| Specificity | High for newly synthesized fucosylated glycans containing the Tz moiety. | Dependent on the lectin's binding preference for specific fucose linkages (AAL: broad; UEA I: α1,2-fucose).[1][2][3][4] |
| Sensitivity | Potentially very high, dependent on the efficiency of metabolic incorporation and the sensitivity of the click chemistry detection reagent. | Generally high, but can be affected by the density of fucose residues and the accessibility of the binding sites. |
| Temporal Resolution | Excellent for tracking newly synthesized fucosylated glycans over time (pulse-chase experiments). | Provides a snapshot of the total fucosylation at a single time point. |
| Cell Viability | Can be performed on live cells. Potential for cytotoxicity depending on the concentration and incubation time of the analog. | Can be performed on live or fixed cells. Some lectins can be toxic or induce cell signaling. |
| Linkage Information | Does not directly provide information on the specific fucose linkage. | Can provide some linkage information based on the lectin used (e.g., UEA I for α1,2-fucose).[3] |
| Workflow Complexity | More complex, involving metabolic labeling and a subsequent click chemistry reaction step. | Relatively straightforward, involving incubation with the lectin and washing steps. |
| Reagent Availability | This compound may require specialized synthesis or be available from a limited number of commercial suppliers. | Fucose-specific lectins are widely available commercially in various conjugated forms. |
Experimental Protocols
Protocol 1: this compound Metabolic Labeling and Detection in Cultured Cells
Materials:
-
GDP-Fucose-Tetrazine (Tz)
-
Cultured cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
TCO-functionalized fluorescent probe (e.g., TCO-PEG4-FITC)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular staining)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).
-
Add this compound to the cell culture medium to a final concentration of 10-50 µM. Note: The optimal concentration and incubation time should be determined empirically for each cell type. A negative control with no this compound should be included.
-
Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2. Note: The delivery of nucleotide sugars across the cell membrane can be a limiting step. Alternative delivery methods such as electroporation or microinjection may be considered for enhanced efficiency.
-
-
Cell Harvesting and Fixation:
-
Gently wash the cells twice with PBS.
-
Harvest the cells using a cell scraper or trypsinization.
-
Centrifuge the cell suspension and resuspend the pellet in PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Chemistry Reaction:
-
Resuspend the fixed cells in PBS.
-
Add the TCO-functionalized fluorescent probe to a final concentration of 5-20 µM.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Analysis:
-
Resuspend the cells in PBS for analysis by flow cytometry or mount on a slide for fluorescence microscopy.
-
Protocol 2: Lectin Staining for Flow Cytometry
Materials:
-
Fluorescently conjugated Aleuria Aurantia Lectin (AAL) or Ulex Europaeus Agglutinin I (UEA I)
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS)
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fixative (e.g., 4% paraformaldehyde in PBS) (optional)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with cold PBS.
-
Resuspend the cells in FACS buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Lectin Staining:
-
Add the fluorescently conjugated lectin (AAL or UEA I) to the cell suspension at a predetermined optimal concentration (typically 1-10 µg/mL). Note: The optimal concentration should be determined by titration to achieve maximal signal-to-noise ratio.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
As a negative control, pre-incubate the lectin with its inhibitory sugar (L-fucose for both AAL and UEA I) for 30 minutes before adding it to the cells.
-
-
Washing:
-
Wash the cells three times with cold FACS buffer to remove unbound lectin.
-
-
Fixation (Optional):
-
If required, resuspend the cell pellet in 4% paraformaldehyde in PBS and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Analysis:
-
Resuspend the final cell pellet in FACS buffer and analyze on a flow cytometer.
-
Visualizations
Caption: Workflow for this compound metabolic labeling and detection.
Caption: Workflow for fucosylated glycan detection by lectin staining.
Caption: Biochemical pathways for the two fucosylation detection methods.
Conclusion
Both this compound metabolic labeling and lectin staining are valuable techniques for studying fucosylation. Metabolic labeling with this compound offers the unique advantage of tracking newly synthesized fucosylated glycans with high specificity, making it ideal for dynamic studies of glycan biosynthesis. Lectin staining, on the other hand, provides a more straightforward and rapid method for assessing the overall fucosylation status of a cell population.
The choice between these two methods will depend on the specific research question. For studies requiring temporal resolution and the analysis of de novo fucosylation, metabolic labeling is the superior choice. For high-throughput screening or a general assessment of fucosylation levels, lectin staining is a robust and convenient option. Cross-validation of results using both techniques can provide a more comprehensive understanding of the fucosylation landscape in a given biological system.
References
- 1. Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Delivery of Nucleotide Sugars to the Mammalian Golgi: A Very Well (un)Explained Story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol Considerations for In Vitro Metabolic Glycoengineering of Non‐Natural Glycans | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison: GDP-Fucose-Tz vs. Alkyne-Modified Fucose for Metabolic Glycoengineering
For researchers, scientists, and drug development professionals navigating the landscape of metabolic glycoengineering, the choice of chemical reporter can significantly impact experimental outcomes. This guide provides a comprehensive comparative analysis of two powerful fucose analogs: GDP-Fucose-Tetrazine (GDP-Fucose-Tz) and alkyne-modified fucose derivatives. We delve into their mechanisms of action, comparative performance based on available data, and provide detailed experimental protocols to empower your research.
Metabolic glycoengineering is a powerful technique for labeling and studying glycans in living systems. By introducing chemically modified monosaccharides into cellular pathways, researchers can visualize, track, and identify glycoconjugates, providing invaluable insights into their roles in health and disease. Fucose, a terminal sugar on many cell-surface glycans, is a key target for this approach. This guide focuses on a comparative analysis of two classes of fucose analogs that utilize different bioorthogonal "click" chemistry reactions for detection: this compound, which employs the inverse-electron-demand Diels-Alder (iEDDA) reaction, and alkyne-modified fucoses, which are detected via copper(I)-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions.
Mechanism of Action: A Tale of Two Click Chemistries
Both this compound and alkyne-modified fucose analogs are designed to be processed by the fucose salvage pathway. Once inside the cell, they are converted into their corresponding GDP-fucose analogs and subsequently incorporated into nascent glycans by fucosyltransferases. The key distinction lies in their bioorthogonal handles and the subsequent detection chemistry.
Alkyne-modified fucose analogs, such as 6-ethynyl-fucose (6-Alk-Fuc or FucAl) and 7-ethynyl-fucose (7-Alk-Fuc), introduce a terminal alkyne group into the glycan structure. This alkyne can then be detected by reaction with an azide-bearing probe (e.g., a fluorescent dye or biotin) through CuAAC or SPAAC. CuAAC is a highly efficient reaction but requires a copper catalyst, which can be toxic to cells.[1] SPAAC is copper-free but generally exhibits slower kinetics than CuAAC.
This compound , on the other hand, introduces a tetrazine moiety. Tetrazines are exceptionally reactive dienes that undergo a rapid and specific iEDDA reaction with a strained alkene or alkyne dienophile (e.g., trans-cyclooctene, TCO).[2] This reaction is known for its extremely fast kinetics and is bioorthogonal, requiring no catalyst.[3]
Performance Comparison: What the Data Shows
While direct head-to-head comparative studies of this compound and alkyne-modified fucose in metabolic labeling are limited, we can synthesize a comparison based on available data for different fucose analogs and the kinetics of their respective click chemistries.
| Feature | This compound | Alkyne-Modified Fucose |
| Bioorthogonal Reaction | Inverse-Electron-Demand Diels-Alder (iEDDA) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Kinetics (k₂) | Very Fast (1 - 10⁶ M⁻¹s⁻¹) | Moderate (CuAAC: 10¹ - 10⁴ M⁻¹s⁻¹) to Slow (SPAAC: 10⁻³ - 1 M⁻¹s⁻¹) |
| Catalyst Requirement | No | Yes (CuAAC) |
| Biocompatibility | Generally high | Potential for copper toxicity with CuAAC |
| Metabolic Incorporation | Data not widely available, but expected to be processed by the fucose salvage pathway. | Varies depending on the specific analog (e.g., 6-Alk-Fuc vs. 7-Alk-Fuc) and cell type. |
| Cytotoxicity | Data not widely available for the fucose analog. | Varies by analog. 6-azido-fucose has shown higher toxicity than some alkyne-modified fucoses. Peracetylated 6-Az-Fuc showed moderate cytotoxicity toward HEK293 and Neuro2A cells. |
Labeling Efficiency: Studies on different alkyne-modified fucoses have revealed that the position of the alkyne and the specific cell line can significantly impact labeling efficiency. For instance, in some cell types, 7-alkynyl-fucose has been shown to label cellular glycans more efficiently than 6-alkynyl-fucose. Furthermore, the intracellular concentration of the activated sugar donor, the GDP-fucose analog, can differ between analogs. Research has shown that the level of GDP-6-Alk-Fuc in cells is significantly higher than that of GDP-7-Alk-Fuc, which may contribute to differences in labeling outcomes. While specific data for this compound is not yet widely published, it is plausible that the bulky tetrazine group could influence its processing by the fucose salvage pathway enzymes and fucosyltransferases.
Kinetics of Detection: The most significant advantage of this compound lies in the kinetics of the iEDDA reaction. With second-order rate constants that can be several orders of magnitude higher than CuAAC and SPAAC, iEDDA allows for rapid and efficient labeling with lower concentrations of detection probes. This is particularly advantageous for in vivo imaging and for capturing dynamic processes.
Cytotoxicity: The cytotoxicity of fucose analogs is a critical consideration. While alkyne groups are generally considered to be well-tolerated, the copper catalyst used in CuAAC can be toxic to cells. Some azide-containing fucose analogs have been reported to be cytotoxic. The cytotoxicity of tetrazine-modified fucose has not been extensively reported, but the high reactivity and catalyst-free nature of the iEDDA reaction are advantageous for minimizing off-target effects.
Experimental Protocols
To facilitate a direct comparison of this compound and alkyne-modified fucose, we provide the following detailed experimental protocols.
Protocol 1: Comparative Metabolic Labeling of Cultured Cells
This protocol outlines a method to directly compare the metabolic incorporation and labeling efficiency of a tetrazine-modified fucose and an alkyne-modified fucose.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
Peracetylated tetrazine-modified fucose (Ac-Fuc-Tz)
-
Peracetylated alkyne-modified fucose (e.g., Ac-6-Alk-Fuc)
-
DMSO (for stock solutions)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
TCO-functionalized fluorescent probe (for tetrazine detection)
-
Azide-functionalized fluorescent probe (for alkyne detection)
-
For CuAAC: Copper(II) sulfate (CuSO₄), a copper ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate)
-
For SPAAC: A strain-promoted alkyne probe (e.g., DBCO-dye)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Metabolic Labeling:
-
Prepare stock solutions of Ac-Fuc-Tz and Ac-6-Alk-Fuc in DMSO.
-
Dilute the stock solutions in complete culture medium to final concentrations ranging from 10 µM to 100 µM. Include a DMSO-only control.
-
Replace the medium in the cell culture plates with the media containing the fucose analogs or the control.
-
Incubate the cells for 24-72 hours.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add cell lysis buffer and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Click Chemistry Reaction:
-
For Tetrazine-labeled lysates (iEDDA): To a fixed amount of protein lysate (e.g., 50 µg), add the TCO-functionalized fluorescent probe to a final concentration of 10-50 µM. Incubate at room temperature for 30 minutes.
-
For Alkyne-labeled lysates (CuAAC): To a fixed amount of protein lysate, add the azide-functionalized fluorescent probe, CuSO₄, copper ligand, and sodium ascorbate according to the manufacturer's protocol. Incubate at room temperature for 1 hour.
-
-
Analysis:
-
Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning.
-
Quantify the fluorescence intensity of the labeled protein bands to compare the labeling efficiency of the two analogs.
-
Protocol 2: Cytotoxicity Assay
This protocol uses a standard MTT assay to compare the cytotoxicity of the fucose analogs.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Peracetylated tetrazine-modified fucose (Ac-Fuc-Tz)
-
Peracetylated alkyne-modified fucose (e.g., Ac-6-Alk-Fuc)
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of Ac-Fuc-Tz and Ac-6-Alk-Fuc in complete culture medium. Include a DMSO-only control.
-
Replace the medium in the wells with the media containing the different concentrations of the fucose analogs.
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm using a plate reader. Calculate the cell viability as a percentage of the control and plot dose-response curves to determine the IC50 for each compound.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
A Head-to-Head Comparison: Validating GDP-Fucose-Tz Incorporation by Western Blot
For researchers in glycoscience and drug development, accurately detecting and quantifying post-translational modifications like fucosylation is paramount. The emergence of bioorthogonal chemistry has introduced powerful tools for this purpose, with GDP-Fucose-Tetrazine (GDP-Fucose-Tz) metabolic labeling being a prime example. This guide provides a comprehensive comparison of validating this incorporation via Western blot against alternative methods, supported by experimental protocols and data.
The core of this technique lies in the metabolic incorporation of a fucose analog bearing a tetrazine (Tz) moiety into glycoproteins. This bioorthogonal handle allows for a highly specific and efficient "click" reaction—an inverse electron demand Diels-Alder (iEDDA) cycloaddition—with a strained alkene partner, typically a trans-cyclooctene (TCO).[1][2] This TCO partner can be conjugated to a reporter molecule, such as biotin or a fluorophore, enabling detection.
Performance Comparison: Western Blot vs. Alternatives
The validation of this compound incorporation is not limited to Western blotting. Here, we compare it with two common alternatives: Lectin Blotting and Mass Spectrometry.
| Parameter | Western Blot with this compound | Lectin Blot | Mass Spectrometry |
| Specificity | Very High (relies on specific enzyme activity and bioorthogonal reaction)[2] | Moderate (lectin binding can have cross-reactivity and may lead to false positives)[3] | Very High (provides site-specific identification of the modification)[4] |
| Sensitivity | High (femtogram range with fluorescent probes) | Variable (depends on lectin affinity and glycoprotein abundance) | Very High (can identify and quantify low-abundance glycoproteins) |
| Quantitative Accuracy | Semi-quantitative to quantitative (with proper controls and normalization) | Primarily qualitative or semi-quantitative | Highly quantitative (especially with isotopic labeling) |
| Workflow Complexity | Moderate (involves metabolic labeling, click reaction, and standard Western blot) | Low to Moderate (similar to a standard Western blot, but with lectin probes) | High (requires specialized equipment and complex data analysis) |
| Information Provided | Molecular weight and relative abundance of labeled glycoproteins. | Presence of specific glycan structures recognized by the lectin. | Precise mass of the glycoprotein, identification of the modification site, and detailed structural information. |
| Equipment | Standard Western blot equipment. | Standard Western blot equipment. | Mass spectrometer (e.g., MALDI-TOF, ESI-MS). |
Experimental Protocols
Detailed Methodology: Western Blot Validation of GDP-Fucose-TCO Incorporation
This protocol assumes the metabolic incorporation of a fucose analog containing a trans-cyclooctene (TCO) group, followed by detection with a tetrazine-conjugated reporter. This is a common strategy due to the stability of TCO in cellular environments.
1. Metabolic Labeling:
-
Culture cells of interest to ~70-80% confluency.
-
Replace the standard culture medium with a medium containing 50-100 µM of a peracetylated fucose-TCO analog (e.g., Fuc-TCO).
-
Incubate for 24-48 hours to allow for metabolic incorporation into glycoproteins.
2. Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-old PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantify the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the protein lysates via SDS-PAGE (10-12% acrylamide gel is common).
-
Transfer the separated proteins to a PVDF membrane.
4. On-Membrane Click Reaction:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Prepare a solution of a tetrazine-conjugated reporter (e.g., 5 µM Tetrazine-Biotin or Tetrazine-Fluorophore in PBS).
-
Incubate the membrane in the tetrazine-reporter solution for 1 hour at room temperature with gentle agitation. This step facilitates the bioorthogonal ligation between the incorporated TCO and the tetrazine probe.
-
Wash the membrane three times for 5 minutes each with TBST.
5. Detection:
-
For Tetrazine-Biotin: Incubate the membrane with a streptavidin-HRP conjugate (1:5000 dilution in TBST) for 1 hour at room temperature. Wash three times with TBST. Detect using an enhanced chemiluminescence (ECL) substrate.
-
For Tetrazine-Fluorophore: Proceed directly to imaging the membrane using a fluorescence imaging system with the appropriate excitation and emission wavelengths.
Alternative Protocol: Lectin Blotting
-
Perform SDS-PAGE and protein transfer to a PVDF membrane as described above.
-
Block the membrane with a suitable blocking buffer (e.g., Carbo-Free™ Blocking Solution) for 1 hour.
-
Incubate the membrane with a biotinylated lectin specific for fucose (e.g., Aleuria aurantia lectin - AAL) at a concentration of 2-20 µg/ml in TBST for 1 hour.
-
Wash the membrane three times with TBST.
-
Incubate with streptavidin-HRP and proceed with ECL detection as described above.
Visualizing the Workflow and Pathways
To better illustrate the processes, the following diagrams are provided in the DOT language for Graphviz.
References
A Comparative Guide to the Kinetics of GDP-Fucose-Tz and Natural GDP-Fucose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic kinetics of GDP-Fucose-Tetrazine (Tz) with its natural counterpart, GDP-fucose. The information herein is intended to assist researchers in designing experiments and interpreting data related to fucosyltransferase-mediated bioconjugation and glycan engineering.
Introduction
Fucosylation, the enzymatic transfer of a fucose sugar from a donor molecule to an acceptor, is a critical post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and immune responses. This process is catalyzed by a family of enzymes known as fucosyltransferases (FUTs), which utilize guanosine diphosphate-fucose (GDP-fucose) as the universal fucose donor.
The advent of bioorthogonal chemistry has led to the development of modified GDP-fucose analogs, such as GDP-Fucose-Tz, which bear a "clickable" chemical handle. These analogs can be incorporated into glycans by fucosyltransferases, enabling the subsequent attachment of reporter molecules, drugs, or other functionalities through highly specific chemical reactions. However, the modification of the fucose moiety can impact the efficiency of the enzymatic reaction. Understanding the kinetic differences between natural GDP-fucose and its analogs is therefore crucial for the successful application of these powerful tools.
Data Presentation: A Comparative Look at Kinetic Parameters
While direct kinetic data for this compound is not extensively available in the public domain, we can infer its likely performance by examining data from other GDP-fucose analogs with modifications that introduce steric bulk or alter electronic properties, similar to the tetrazine group. The following table summarizes known kinetic parameters for natural GDP-fucose and provides context for the expected kinetics of this compound.
| Donor Substrate | Fucosyltransferase | Km (µM) | Vmax (relative) | Ki (µM) | Comments |
| Natural GDP-Fucose | Fucosyltransferase V (FUT5) | 50.4 ± 5.5 | 100% | - | This serves as the baseline for natural enzyme activity[1][2]. |
| GDP-carba-Fucose | Fucosyltransferase V (FUT5) | - | - | 67.1 ± 9.8 | This analog acts as a competitive inhibitor with a Ki value similar to the Km of the natural substrate, indicating it binds to the active site with comparable affinity but is not efficiently turned over[1][2]. |
| GDP-Triazole (GDP-TZ) | Fucosyltransferase VI (FUT6) | - | - | 0.062 | This clickable analog is a potent competitive inhibitor, suggesting that modifications at this position can significantly impact catalysis while maintaining binding affinity[3]. |
Interpretation: The available data on GDP-fucose analogs suggests that modifications to the fucose sugar, particularly the introduction of bulky groups like tetrazine, are likely to decrease the maximal reaction velocity (Vmax) of fucosyltransferases. The Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, may or may not be significantly altered. In some cases, as seen with GDP-carba-Fucose, the analog can act as a competitive inhibitor, binding to the enzyme's active site but being a poor substrate for transfer. For clickable analogs like this compound, it is reasonable to expect a lower Vmax compared to natural GDP-fucose. Researchers should, therefore, consider using higher enzyme concentrations or longer reaction times to achieve desired levels of incorporation.
Experimental Protocols
Accurate determination of kinetic parameters is essential for comparing the performance of GDP-fucose and its analogs. Below are detailed methodologies for key fucosyltransferase assays.
HPLC-Based Fucosyltransferase Assay
This method is suitable for monitoring the formation of a fucosylated product when the product can be separated from the substrate by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified fucosyltransferase
-
GDP-fucose or this compound (donor substrate)
-
Acceptor substrate (e.g., a fluorescently labeled oligosaccharide)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, containing 10 mM MnCl₂)
-
Quenching solution (e.g., 100 mM EDTA)
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., fluorescence or UV)
Procedure:
-
Prepare a series of reaction mixtures with varying concentrations of the donor substrate (GDP-fucose or this compound) and a fixed, saturating concentration of the acceptor substrate.
-
Initiate the reactions by adding the fucosyltransferase.
-
Incubate the reactions at the optimal temperature for the enzyme (typically 37°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reactions by adding the quenching solution.
-
Analyze the reaction mixtures by HPLC to separate and quantify the fucosylated product.
-
Determine the initial reaction velocities from the amount of product formed over time.
-
Plot the initial velocities against the donor substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Continuous Spectrophotometric Assay
This assay continuously monitors the production of GDP, a product of the fucosyltransferase reaction, by coupling it to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.
Materials:
-
Purified fucosyltransferase
-
GDP-fucose or this compound
-
Acceptor substrate
-
Coupling enzymes: Pyruvate kinase (PK) and L-Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 100 mM KCl)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, acceptor substrate, PEP, NADH, PK, and LDH.
-
Add a series of concentrations of the donor substrate (GDP-fucose or this compound).
-
Initiate the reaction by adding the fucosyltransferase.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocities from the rate of NADH oxidation.
-
Plot the initial velocities against the donor substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Mandatory Visualization
GDP-Fucose Biosynthesis Pathways
Mammalian cells synthesize GDP-fucose through two primary pathways: the de novo pathway and the salvage pathway.
Caption: Overview of the de novo and salvage pathways for GDP-fucose biosynthesis and subsequent fucosylation in the Golgi apparatus.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a typical workflow for determining the kinetic parameters of a fucosyltransferase.
Caption: A generalized workflow for the determination of fucosyltransferase kinetic parameters.
References
Unveiling Fucosylation: A Head-to-Head Comparison of GDP-Fucose-Tz and Traditional Detection Methods
For researchers, scientists, and drug development professionals navigating the complex landscape of glycosylation analysis, the detection of fucosylation is a critical aspect of understanding protein function, disease progression, and therapeutic efficacy. This guide provides a comprehensive comparison of a novel metabolic labeling approach using GDP-Fucose-Tz against traditional fucosylation detection methods, supported by experimental data and detailed protocols.
Fucosylation, the addition of a fucose sugar to a glycan, plays a pivotal role in numerous biological processes, including cell adhesion, signaling, and immune responses. Consequently, aberrant fucosylation is a hallmark of various diseases, most notably cancer, making it a key biomarker and therapeutic target. The choice of detection method can significantly impact the accuracy, sensitivity, and efficiency of fucosylation analysis. Here, we delve into the advantages of the innovative this compound metabolic labeling technique over established methods such as lectin-based assays and mass spectrometry.
The Dawn of a New Detection Era: this compound Metabolic Labeling
This compound represents a cutting-edge approach that leverages the cell's own enzymatic machinery to incorporate a chemically tagged fucose analog into glycoproteins. This method involves introducing a fucose molecule modified with a bioorthogonal handle, such as a tetrazine (Tz) group, in the form of its nucleotide sugar donor, GDP-fucose. This bypasses the often inefficient cellular salvage pathway and directly provides the fucosyltransferases with the modified substrate for incorporation into glycans.[1] The tagged fucosylated proteins can then be detected with high specificity and sensitivity using a complementary click chemistry reaction, for example, with a fluorescently labeled dienophile.
Traditional Methods: The Established Guard
Traditional methods for detecting fucosylation have been the mainstay of glycobiology research for decades. These techniques primarily include:
-
Lectin-Based Assays: Lectins are proteins that bind to specific carbohydrate structures. Lectins with affinity for fucose, such as Aleuria aurantia lectin (AAL) and Lotus tetragonolobus lectin (LTL), are commonly used in techniques like lectin blotting and lectin-based ELISA to detect fucosylated glycoproteins.[2][3]
-
Antibody-Based Detection: Specific antibodies that recognize fucosylated epitopes, such as the sialyl Lewis X antigen, can be used for detection through methods like immunohistochemistry and ELISA.
-
Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique that can identify and quantify fucosylation on glycoproteins with high precision, often providing site-specific information.[4]
Performance Under the Microscope: A Quantitative Comparison
The selection of a fucosylation detection method is often dictated by the specific experimental needs, including sensitivity, specificity, and ease of use. The following table summarizes the key performance metrics of this compound metabolic labeling compared to traditional methods.
| Feature | This compound Metabolic Labeling | Lectin-Based Assays (e.g., AAL, LTL) | Mass Spectrometry (MS) |
| Detection Principle | Metabolic incorporation of a bioorthogonal fucose analog followed by click chemistry. | Direct binding of fucose-specific lectins to glycans. | Measurement of mass-to-charge ratio of fucosylated peptides/glycans. |
| Sensitivity | High to Very High (pmol to fmol range).[5] | Moderate (ng to µg range). | Very High (fmol to amol range). |
| Specificity | High (for metabolically incorporated fucose). | Variable (potential for cross-reactivity with other sugars). | Very High (provides structural and site-specific information). |
| Live Cell Imaging | Yes. | Limited (can cause cell agglutination and signaling). | No. |
| Workflow Complexity | Moderate (requires cell culture, metabolic labeling, and click chemistry steps). | Low to Moderate (relatively simple blotting or ELISA protocols). | High (requires extensive sample preparation, specialized equipment, and data analysis). |
| Quantitative Capability | Semi-quantitative to Quantitative. | Semi-quantitative. | Quantitative (with appropriate standards). |
| Cost | Moderate. | Low to Moderate. | High. |
Visualizing the Workflow: A Tale of Two Methods
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for fucosylation detection using this compound and a traditional lectin-based approach.
Caption: this compound experimental workflow.
References
- 1. Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Fucose-Specific Lectins to Improve Quantitative AFP-L3 Assay for Diagnosing Hepatocellular Carcinoma Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An enzymatic method of analysis for GDP-L-fucose in biological samples, involving high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of GDP-Fucose-Tz: A Procedural Guide
For researchers and professionals in the dynamic fields of science and drug development, the proper handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the disposal of GDP-Fucose-Tz, a click chemistry reagent. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document compiles best practices based on information for similar fucosylation reagents and general laboratory safety protocols to ensure a safe and compliant disposal process.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care to minimize exposure and risk.[1][2] Adherence to standard laboratory safety protocols is essential.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Safety Goggles: To protect eyes from potential splashes.
-
Gloves: Chemical-resistant gloves are necessary to prevent skin contact.[3]
-
Lab Coat: To protect clothing and skin.
Storage and Stability: Proper storage is critical to maintain the integrity of the reagent and prevent degradation.[2]
-
Store this compound in a cool, dry place.[3]
-
Keep the container tightly closed to prevent moisture and air exposure.
-
Avoid exposure to direct sunlight.
Step-by-Step Disposal Protocol
Follow these procedural steps for the safe disposal of this compound waste. This protocol is based on general guidelines for chemical waste disposal and should be adapted to comply with local, state, and federal regulations.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Segregate expired or unused this compound from active stock to prevent accidental use.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled waste container. The label should include "Hazardous Waste," the chemical name "this compound," and any known hazard information.
-
Ensure the container is compatible with the chemical.
-
-
Collection of Waste:
-
Carefully transfer the waste into the designated container, avoiding splashes or the creation of dust.
-
For solutions, pour slowly and carefully. For solids, use a spatula or other appropriate tool.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated and away from general laboratory traffic.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor.
-
Provide the contractor with all available information about the waste, including its chemical nature.
-
Quantitative Safety Data
While specific quantitative data for this compound is not available, the table below summarizes general safety information for a related compound, L-(-)-Fucose, to provide a reference point.
| Parameter | Value | Source |
| Melting Point/Range | 128 - 141 °C / 262.4 - 285.8 °F | |
| Appearance | White Powder Solid | |
| Odor | Odorless | |
| Stability | Stable under normal conditions |
Experimental Workflow: GDP-Fucose Biosynthesis
To provide context for the use of fucose-related compounds in research, the following diagram illustrates the two primary pathways for GDP-fucose biosynthesis in mammalian cells: the de novo pathway and the salvage pathway. Understanding these pathways can inform the handling and potential interactions of this compound in experimental settings.
Caption: GDP-Fucose Biosynthesis Pathways.
Logical Flow for Chemical Waste Disposal
The following diagram outlines the decision-making process and logical flow for the proper disposal of chemical reagents like this compound in a laboratory setting.
Caption: Chemical Waste Disposal Workflow.
By adhering to these guidelines, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and environmental protection. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Personal protective equipment for handling GDP-Fucose-Tz
Personal Protective Equipment (PPE)
Standard laboratory PPE is crucial to minimize exposure and ensure personal safety when handling GDP-Fucose-Tz.
| PPE Category | Item | Rationale |
| Hand Protection | Nitrile gloves | To prevent skin contact with the tetrazine moiety, which may be an irritant. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from potential dust particles or splashes. |
| Body Protection | Laboratory coat | To protect skin and clothing from accidental spills. |
| Respiratory Protection | Dust mask or respirator (if handling powder or creating aerosols) | To avoid inhalation, as tetrazine compounds may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling
Proper handling procedures are essential for maintaining the integrity of this compound and ensuring a safe laboratory environment.
-
Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage.
-
Storage : Store in a tightly sealed container in a cool, dry place as recommended on the product's certificate of analysis.
-
Weighing and Preparation :
-
Handle the compound in a well-ventilated area. For larger quantities or if the compound is a powder, use a chemical fume hood or a powder handling enclosure to minimize dust creation.
-
Avoid the inhalation of any dust or aerosols.
-
-
Dissolving : When preparing solutions, add the solvent to the solid material slowly to avoid splashing.
-
Post-Handling : After handling, wash hands thoroughly with soap and water. Clean all contaminated surfaces.
Disposal Plan: Step-by-Step Guidance
The primary method for the disposal of this compound and associated waste is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Collection :
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, tubes), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
-
Labeling :
-
Label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".
-
Include appropriate hazard warnings, such as "Potential Irritant".
-
-
Spill Management :
-
In the event of a small spill, wear appropriate PPE.
-
Carefully sweep up solid material, avoiding dust generation, or absorb liquid spills with an inert material like vermiculite or sand.
-
Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol or acetone) followed by soap and water, collecting all cleaning materials as hazardous waste.
-
-
Final Disposal :
-
Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
